CEF7, Influenza Virus NP (380-388)
Description
BenchChem offers high-quality CEF7, Influenza Virus NP (380-388) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CEF7, Influenza Virus NP (380-388) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C55H84N16O14 |
|---|---|
Molecular Weight |
1193.4 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C55H84N16O14/c1-6-29(4)44(53(84)85)71-45(76)30(5)64-49(80)41(25-32-26-63-36-12-8-7-11-34(32)36)69-51(82)40(24-31-15-17-33(73)18-16-31)68-47(78)37(13-9-21-61-54(57)58)66-52(83)42(27-72)70-48(79)38(14-10-22-62-55(59)60)65-50(81)39(23-28(2)3)67-46(77)35(56)19-20-43(74)75/h7-8,11-12,15-18,26,28-30,35,37-42,44,63,72-73H,6,9-10,13-14,19-25,27,56H2,1-5H3,(H,64,80)(H,65,81)(H,66,83)(H,67,77)(H,68,78)(H,69,82)(H,70,79)(H,71,76)(H,74,75)(H,84,85)(H4,57,58,61)(H4,59,60,62)/t29-,30-,35-,37-,38-,39-,40-,41-,42-,44-/m0/s1 |
InChI Key |
CIANDCONINMZJW-TYOSYLEOSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Characterization of the Influenza Virus NP (380-388) Epitope: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, characterization, and immunological significance of the influenza A virus nucleoprotein (NP) epitope spanning amino acids 380-388. This epitope is a critical target for cytotoxic T lymphocytes (CTLs) and a key focus in the development of universal influenza vaccines.
Core Data Summary
The influenza virus NP (380-388) epitope, with the amino acid sequence ELRSRYWAI, is a well-characterized, immunodominant CD8+ T cell epitope restricted by the human leukocyte antigen (HLA)-B*08:01 allele.[1][2] It is highly conserved across various influenza A virus strains, making it an attractive target for vaccines aimed at providing broad protection.[2] The immunogenicity of this epitope has been quantified through various assays, demonstrating its ability to elicit robust T cell responses.
Quantitative Immunogenicity Data
| Parameter | Value | Assay | Donor HLA | Reference |
| CTL Precursor Frequency (CTLp) | 2 to 26 spots per 2.5 x 10^5 PBMC | ELISpot | HLA-B8+ | [3] |
| CTL Precursor Frequency (CTLp) | Three-fold lower in HLA-B27+ donors compared to HLA-B27- donors | ELISpot | HLA-B8+, HLA-B27+ | [3] |
| Specific Lysis (%) | Variable, generally lower in HLA-B27+ donors | 51Cr Release Assay | HLA-B8+, HLA-B27+ | [3] |
| Cross-reactivity with H5N1 | >95% sequence identity | Sequence Alignment | N/A | [2] |
Experimental Protocols
The characterization of the NP (380-388) epitope has relied on a suite of immunological assays to determine its ability to stimulate T cell responses. Below are detailed methodologies for the key experiments cited.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
This assay quantifies the frequency of antigen-specific, IFN-γ-secreting T cells at the single-cell level.
Materials:
-
PVDF-bottom 96-well plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
Recombinant human IL-2
-
NP (380-388) peptide (ELRSRYWAI)
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin
Protocol:
-
Plate Coating: Coat the ELISpot plate wells with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the wells with sterile PBS and block with RPMI-1640 supplemented with 10% FBS for 2 hours at 37°C.
-
Cell Plating: Add 2.5 x 10^5 PBMCs to each well.
-
Stimulation: Add the NP (380-388) peptide to the wells at a final concentration of 1-10 µg/mL. For a positive control, use phytohemagglutinin (PHA). For a negative control, use an irrelevant peptide or media alone.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Lyse the cells and wash the wells with PBS containing 0.05% Tween-20 (PBST). Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the wells with PBST and add Streptavidin-AP or Streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Development: Wash the wells with PBST and add the appropriate substrate (BCIP/NBT for AP or AEC for HRP). Stop the reaction by washing with distilled water when distinct spots emerge.
-
Analysis: Air-dry the plate and count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS allows for the multiparametric analysis of cytokine production by specific T cell subsets.
Materials:
-
PBMCs
-
NP (380-388) peptide
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α)
-
Fixation/Permeabilization buffer
-
Flow cytometer
Protocol:
-
Cell Stimulation: Stimulate 1-2 x 10^6 PBMCs/mL with the NP (380-388) peptide (1-10 µg/mL) in the presence of co-stimulatory antibodies (e.g., anti-CD28, anti-CD49d) for 1-2 hours at 37°C.
-
Protein Transport Inhibition: Add Brefeldin A and Monensin and incubate for an additional 4-6 hours.
-
Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against CD3 and CD8 for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain the cells with fluorochrome-conjugated antibodies against IFN-γ and TNF-α for 30 minutes at 4°C in the dark.
-
Acquisition: Wash the cells and acquire the data on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software to determine the percentage of CD8+ T cells producing IFN-γ and/or TNF-α in response to the NP (380-388) peptide.
51Chromium (51Cr) Release Assay for Cytotoxicity
This assay measures the ability of CTLs to lyse target cells presenting the NP (380-388) epitope.
Materials:
-
Effector cells: NP (380-388)-specific CTL line or freshly stimulated PBMCs
-
Target cells: HLA-B*08:01-positive B-lymphoblastoid cell line (B-LCL) or other suitable target cells
-
51Cr (sodium chromate)
-
NP (380-388) peptide
-
Triton X-100 (for maximum release control)
-
Gamma counter
Protocol:
-
Target Cell Labeling: Label the target cells with 51Cr for 1-2 hours at 37°C.
-
Peptide Pulsing: Wash the labeled target cells and pulse them with the NP (380-388) peptide (1-10 µg/mL) for 1 hour at 37°C.
-
Co-culture: Co-culture the labeled and pulsed target cells with effector cells at various effector-to-target (E:T) ratios in a 96-well round-bottom plate.
-
Controls:
-
Spontaneous release: Target cells with media alone.
-
Maximum release: Target cells with 1% Triton X-100.
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Harvesting: Centrifuge the plate and harvest the supernatant.
-
Counting: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculation: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Visualizations
The following diagrams illustrate key processes in the discovery and characterization of the NP (380-388) epitope.
Experimental Workflow for T Cell Epitope Discovery
Caption: A typical workflow for the discovery and validation of viral T cell epitopes.
T-Cell Activation Signaling Pathway
Caption: Simplified signaling cascade upon TCR recognition of the NP (380-388) epitope.
Logical Relationships in Epitope Discovery
The discovery of the NP (380-388) epitope followed a logical progression from broad screening to specific characterization, as depicted in the diagram below.
Caption: The logical progression from initial observation to detailed characterization.
This technical guide provides a comprehensive resource for understanding the discovery and importance of the influenza NP (380-388) epitope. The detailed protocols and visual representations of experimental workflows and signaling pathways are intended to aid researchers in the fields of immunology, virology, and vaccine development.
References
A Technical Guide to the Characterization of CEF7 Peptide Immunogenicity
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical guide on the characterization of the immunogenic properties of the CEF7 peptide. It includes quantitative data summaries, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Introduction to the CEF Peptide Pool and CEF7
The CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool is a well-established reagent used in immunology to elicit and measure T-cell memory responses.[1][2] This pool comprises a cocktail of MHC class I-restricted T-cell epitopes from these three common viruses, making it a reliable positive control for assays monitoring T-cell function in individuals with a broad range of HLA types.[2][3]
Within this pool, CEF7 is a specific, well-characterized peptide epitope derived from the Human Cytomegalovirus (HCMV) pp65 protein. It is particularly known for its ability to elicit a robust and high-avidity CD8+ T-cell response in individuals expressing the HLA-A*02:01 allele.[1][4] This makes CEF7 an invaluable tool for validating the performance of T-cell assays, studying antigen-specific T-cell activation, and assessing immune competence.
Immunogenic Profile of CEF7
The immunogenicity of a peptide is its ability to provoke an immune response. CEF7 is considered highly immunogenic in HLA-A2 positive individuals.
T-Cell Activation and Functional Avidity
CEF7 is recognized by specific CD8+ T-cells, leading to their activation, proliferation, and differentiation into effector cells.[2] A key characteristic of the CEF7-specific T-cell response is its high functional avidity. This means that T-cells responsive to CEF7 can be activated by very low concentrations of the peptide.[1][4]
Studies have shown that a concentration as low as 10⁻⁹.⁵ M of the CEF7 peptide is sufficient to activate 50% of the specific CD8+ T-cells (Keff 50 = 10⁻⁹.⁵ M).[1][4] This high avidity ensures a strong and detectable response even when the peptide is part of a larger pool where competition for MHC binding can occur.[1] Consequently, the magnitude of the T-cell response to the entire CEF pool often shows a highly significant statistical correlation with the response to the CEF7 peptide alone in HLA-A2 donors.[1]
Cytokine Secretion Profile
Upon activation by CEF7, CD8+ T-cells secrete a range of pro-inflammatory and effector cytokines. The primary cytokines associated with this response are Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[5] Some activated cells may also produce Interleukin-2 (IL-2).[2] The quantification of these cytokines is a standard method for measuring the immunogenicity of the peptide. Multifunctional T-cells, which produce two or more of these cytokines simultaneously, are often observed in response to CEF7 stimulation and are considered a hallmark of a potent cellular immune response.[5]
Quantitative Data Summary
The following tables summarize the key characteristics and representative quantitative data associated with CEF7 immunogenicity.
Table 1: CEF7 Peptide Characteristics
| Characteristic | Description |
| Source Organism | Human Cytomegalovirus (HCMV) |
| Source Protein | pp65 |
| Amino Acid Sequence | NLVPMVATV |
| MHC Restriction | HLA-A*02:01 |
| Function | Elicits CD8+ T-cell memory response |
Table 2: Representative Data on CEF7-Specific CD8+ T-Cell Responses
| Assay | Parameter Measured | Representative Value | Reference |
| ELISpot | Keff 50 (50% max activation) | 10⁻⁹.⁵ M | [1][4] |
| Intracellular Cytokine Staining | % of CD8+ T-cells producing IFN-γ | Varies by donor (typically 0.1% - 2.0%) | [2] |
| Intracellular Cytokine Staining | % of CD8+ T-cells producing TNF-α | Varies by donor (typically 0.1% - 1.5%) | [5] |
| Degranulation Assay | % of CD8+ T-cells expressing CD107a | Varies by donor | [5] |
| Multifunctional T-cell Response | % of CD8+ T-cells positive for ≥2 functions (IFN-γ, TNF-α, CD107a) | ~7.0% - 8.6% (of responding cells) | [5] |
Note: Values can vary significantly between donors based on their immunological history and HLA expression.
Key Biological Pathways
MHC Class I Antigen Presentation Pathway
For CEF7 to be recognized by a CD8+ T-cell, it must be presented on the surface of an antigen-presenting cell (APC) by an MHC class I molecule.[6] This process involves the degradation of the viral protein (pp65) by the proteasome, transport of the resulting peptides into the endoplasmic reticulum (ER) via the TAP transporter, and subsequent loading onto the HLA-A*02:01 molecule before trafficking to the cell surface.[6][7]
References
- 1. How much of Virus-Specific CD8 T Cell Reactivity is Detected with a Peptide Pool when Compared to Individual Peptides? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. The first step of peptide selection in antigen presentation by MHC class I molecules - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: HLA-B*08 Restriction of Influenza NP (380-388)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the immunological significance, experimental characterization, and underlying molecular pathways associated with the HLA-B*08-restricted T-cell response to the influenza A virus nucleoprotein (NP) epitope spanning amino acids 380-388 (ELRSRYWAI). This epitope is a critical target for cytotoxic T lymphocytes (CTLs) and a key focus in the development of universal influenza vaccines.
Introduction
The influenza A virus nucleoprotein (NP) is an internal viral protein that is relatively conserved across different influenza strains. This conservation makes it an attractive target for T-cell-based immunity, which can provide broader protection than antibody responses that primarily target the more variable surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA). The NP380-388 epitope, with the amino acid sequence ELRSRYWAI, is an immunodominant epitope presented by the human leukocyte antigen (HLA) class I molecule HLA-B*08:01.[1][2][3] Understanding the mechanisms of its presentation and the resulting T-cell response is crucial for the rational design of novel influenza therapies and vaccines.
Quantitative Analysis of T-Cell Responses
The cellular immune response to the NP380-388 epitope in HLA-B*08 positive individuals is a subject of extensive research. The magnitude and functional avidity of this T-cell response can be quantified using various immunological assays. Below is a summary of representative quantitative data from published studies.
| Assay Type | Parameter Measured | Donor Cohort | Key Findings | Reference |
| IFN-γ ELISpot | Spot Forming Units (SFU) per 106 PBMCs | Healthy HLA-B08+ donors | Responses to influenza NP380-388 have been observed, with some studies showing a positive response in a significant portion of tested individuals.[4] | [4] |
| HLA-Peptide Tetramer Staining | Percentage of epitope-specific CD8+ T-cells | Healthy HLA-B08+ donors | Frequencies of NP380-388-specific CD8+ T-cells can be detected directly ex vivo. | [4][5][6] |
| Intracellular Cytokine Staining (ICS) | Percentage of IFN-γ+ CD8+ T-cells | Healthy HLA-B08+ donors | NP380-388 stimulation elicits IFN-γ production in CD8+ T-cells. | [3] |
| Peptide-MHC Binding Assay | Half-maximal inhibitory concentration (IC50) | In vitro | While specific IC50 values for NP380-388 and HLA-B08:01 are not consistently reported in a centralized database, competitive binding assays are the standard for determining the affinity of this interaction.[7][8] | [7][8][9] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of the T-cell response to the influenza NP380-388 epitope.
IFN-γ ELISpot Assay
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
Materials:
-
PVDF-membrane 96-well plates
-
Anti-human IFN-γ capture and detection antibodies
-
Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
Peripheral blood mononuclear cells (PBMCs) from HLA-B*08+ donors
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Influenza NP380-388 peptide (ELRSRYWAI)
-
Phytohemagglutinin (PHA) or anti-CD3 antibody (positive control)
-
DMSO (vehicle control)
Procedure:
-
Plate Coating: Coat a 96-well PVDF plate with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI 1640 + 10% FBS for at least 1 hour at 37°C.
-
Cell Plating: Prepare a single-cell suspension of PBMCs. Add 2x105 to 3x105 cells per well.
-
Stimulation: Add the NP380-388 peptide to the designated wells at a final concentration of 1-10 µg/mL. Include positive (PHA or anti-CD3) and negative (medium with DMSO) controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Lyse the cells with deionized water. Wash the plate and add the biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.
-
Development: Wash the plate and add the substrate solution. Monitor for the development of spots.
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry completely. Count the spots using an automated ELISpot reader.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS allows for the multiparametric characterization of T-cell responses, including phenotype and function, at the single-cell level.
Materials:
-
PBMCs from HLA-B*08+ donors
-
RPMI 1640 + 10% FBS
-
Influenza NP380-388 peptide
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Anti-human CD3, CD8, and other surface marker antibodies
-
Fixable viability dye
-
Fixation/Permeabilization buffer
-
Anti-human IFN-γ, TNF-α, and other intracellular cytokine antibodies
-
Flow cytometer
Procedure:
-
Cell Stimulation: In a 96-well U-bottom plate, add 1-2 x 106 PBMCs per well. Stimulate with the NP380-388 peptide (1-10 µg/mL), positive controls (e.g., PMA/Ionomycin), and a negative control.
-
Protein Transport Inhibition: Add Brefeldin A and Monensin and incubate for 4-6 hours at 37°C.
-
Surface Staining: Wash the cells and stain with a viability dye. Then, stain with fluorescently labeled antibodies against surface markers (e.g., CD3, CD8) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and fix and permeabilize using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α) for 30 minutes at 4°C.
-
Acquisition: Wash the cells and acquire the data on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry analysis software. Gate on viable, single lymphocytes, then on CD3+CD8+ T-cells, and finally quantify the percentage of cells expressing IFN-γ and other cytokines in response to the peptide stimulation.
Peptide-MHC Binding Assay
This assay measures the binding affinity of a peptide to a specific MHC molecule.
Materials:
-
Purified, recombinant HLA-B*08:01 molecules
-
A high-affinity, fluorescently labeled reference peptide for HLA-B*08:01
-
Influenza NP380-388 peptide
-
Assay buffer
Procedure (Competition Assay):
-
A fixed concentration of purified HLA-B*08:01 molecules is incubated with a fixed concentration of the fluorescently labeled reference peptide.
-
Serial dilutions of the unlabeled NP380-388 peptide are added to compete for binding to the HLA molecule.
-
The mixture is incubated to reach equilibrium.
-
The amount of fluorescent reference peptide bound to the HLA molecule is measured, often using fluorescence polarization.
-
The concentration of the NP380-388 peptide that inhibits 50% of the binding of the reference peptide (IC50) is calculated. A lower IC50 value indicates a higher binding affinity.
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to the HLA-B*08 restriction of the influenza NP380-388 epitope.
Caption: MHC Class I processing of Influenza NP380-388.
Caption: CTL activation by NP380-388-HLA-B*08.
Caption: Experimental workflow for IFN-γ ELISpot assay.
Conclusion
The HLA-B*08-restricted influenza NP380-388 epitope is a well-characterized and immunologically significant target for the human CTL response to influenza A virus. Its conserved nature makes it a prime candidate for inclusion in universal influenza vaccine formulations. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate and harness the potential of this T-cell response for therapeutic and prophylactic benefit. The provided diagrams offer a visual representation of the key molecular and cellular processes involved, aiding in a deeper understanding of the underlying immunology. Continued research into the nuances of this and other conserved T-cell epitopes will be pivotal in the quest for broadly protective influenza vaccines.
References
- 1. Understanding the Role of HLA Class I Molecules in the Immune Response to Influenza Infection and Rational Design of a Peptide-Based Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The impact of viral mutations on recognition by SARS-CoV-2 specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T Cell Epitope Discovery in the Context of Distinct and Unique Indigenous HLA Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Tetramer-Based Enrichment of Preexisting Anti-AAV8 CD8+ T Cells in Human Donors Allows the Detection of a TEMRA Subpopulation [frontiersin.org]
- 7. MHC-I peptide binding activity assessed by exchange after cleavage of peptide covalently linked to β2-microglobulin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput identification of MHC class I binding peptides using an ultradense peptide array - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Major histocompatibility complex class I binding predictions as a tool in epitope discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Immunodominant Influenza NP Epitope 380-388: A Cornerstone of T-Cell Immunity and Vaccine Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The influenza A virus nucleoprotein (NP) is a highly conserved internal antigen, making it a prime target for universal influenza vaccine strategies aimed at eliciting robust T-cell mediated immunity. Within this protein, the amino acid region 380-388, comprising the sequence ELRSRYWAI, has been extensively identified as an immunodominant CD8+ T-cell epitope, particularly in individuals expressing the HLA-B08:01 allele.[1][2] This epitope, and its overlapping counterpart NP 383-391 (SRYWAIRTR) restricted by HLA-B27:05, play a critical role in the clearance of influenza-infected cells and are the subject of intensive research to understand the nuances of T-cell responses and to inform the development of next-generation influenza therapeutics.[1][3]
This technical guide provides a comprehensive overview of the role of the NP 380-388 epitope in influenza T-cell immunity, presenting key quantitative data, detailed experimental protocols for its study, and visualizations of the underlying biological pathways.
Quantitative Analysis of NP 380-388 Specific T-Cell Responses
The immunodominance of the NP 380-388 epitope is often quantified by measuring the frequency of specific cytotoxic T-lymphocyte precursors (CTLp) and their functional responses, such as cytokine production. The following tables summarize key quantitative findings from the literature, highlighting the epitope's significance in different HLA contexts.
Table 1: Frequency of NP 380-388 Specific CTL Precursors in Relation to HLA Type
| HLA Phenotype Group | Donor Group | Average NP 380-388 Specific CTLp Frequency (per 15,000 effector cells) | Key Observation | Reference |
| HLA-B8+, HLA-B27- | Group I & III | Higher | The frequency of CTLp specific for NP 380-388 is more prominent in individuals who are HLA-B27 negative. | [4][5] |
| HLA-B8+, HLA-B27+ | Group II | Three-fold lower than HLA-B27- donors | Co-expression of HLA-B27, which presents an overlapping epitope (NP 383-391), leads to a reduced frequency of T-cells recognizing the NP 380-388 epitope, suggesting competition in antigen presentation.[4] | [4][5] |
Table 2: Comparative Immunodominance of NP 380-388
| Epitope Comparison | HLA Context | Relative T-Cell Response | Key Observation | Reference |
| NP 380-388 vs. M1 58-66 | HLA-A2+, HLA-B8+ | Six-fold larger response to NP 380-388 (3.0% vs. 0.5%) | In individuals with both HLA-A2 and HLA-B8 alleles, the T-cell response to NP 380-388 can be significantly more dominant than the well-known HLA-A2 restricted M1 58-66 epitope.[2] | [2] |
| Variable vs. Conserved Epitopes | Various HLA types | NP 380-388 is a variable epitope with lower EC50 values than conserved epitopes. | Epitopes that exhibit amino acid variations associated with immune escape, such as NP 380-388, are recognized by CTLs with higher functional avidity.[6] | [6] |
Experimental Protocols for Studying NP 380-388 T-Cell Immunity
The characterization of T-cell responses to the NP 380-388 epitope relies on a suite of established immunological assays. Detailed methodologies for key experiments are provided below.
Cytotoxic T-Lymphocyte (CTL) Assay (Chromium Release Assay)
This assay measures the ability of NP 380-388 specific CTLs to lyse target cells presenting the epitope.
-
Target Cell Preparation:
-
Use an HLA-B*08:01 positive B-lymphoblastoid cell line (B-LCL) as target cells.
-
Label the target cells with 51Cr (sodium chromate) for 1 hour at 37°C.
-
Wash the cells three times with culture medium to remove excess 51Cr.
-
Pulse one set of target cells with the NP 380-388 peptide (ELRSRYWAI) at a concentration of 1-10 µg/mL for 1 hour at 37°C. Leave another set unpulsed as a negative control.
-
Wash the cells to remove unbound peptide.
-
-
Effector Cell Preparation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-B*08:01 positive donor previously exposed to influenza.
-
Co-culture the PBMCs with influenza virus-infected or NP 380-388 peptide-pulsed autologous feeder cells for 5-7 days to expand NP 380-388 specific CTLs.
-
-
CTL Assay:
-
Plate the 51Cr-labeled target cells (both peptide-pulsed and unpulsed) in a 96-well U-bottom plate.
-
Add the expanded effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
-
Include control wells for spontaneous release (target cells only) and maximum release (target cells with detergent).
-
Incubate the plate for 4-6 hours at 37°C.
-
Centrifuge the plate and collect the supernatant.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
This highly sensitive assay quantifies the frequency of IFN-γ-secreting T-cells upon recognition of the NP 380-388 epitope.
-
Plate Preparation:
-
Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Wash the plate with sterile PBS and block with RPMI medium containing 10% fetal bovine serum for 2 hours at 37°C.
-
-
Cell Stimulation:
-
Isolate PBMCs from an HLA-B*08:01 positive donor.
-
Add 2-3 x 105 PBMCs per well to the coated plate.
-
Stimulate the cells with the NP 380-388 peptide (final concentration 10 µg/mL).
-
Include a negative control (medium alone) and a positive control (phytohemagglutinin or anti-CD3 antibody).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection and Analysis:
-
Wash the plate extensively with PBS containing 0.05% Tween-20 (PBST).
-
Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase conjugate, incubating for 1 hour.
-
Wash the plate and add the substrate (e.g., BCIP/NBT) to develop the spots.
-
Stop the reaction by washing with distilled water.
-
Count the spots using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million PBMCs.
-
Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS allows for the multiparametric characterization of NP 380-388 specific T-cells by identifying the production of multiple cytokines and other functional markers.
-
Cell Stimulation:
-
Isolate PBMCs and stimulate 1-2 x 106 cells with the NP 380-388 peptide (1-10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) and co-stimulatory antibodies (anti-CD28 and anti-CD49d) for 6 hours at 37°C.
-
Include negative (unstimulated) and positive (e.g., SEB) controls.
-
-
Staining:
-
Wash the cells and stain for surface markers such as CD3, CD8, and memory markers (e.g., CD45RA, CCR7) with fluorescently labeled antibodies.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Stain for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) and degranulation markers (e.g., CD107a) with fluorescently labeled antibodies.
-
-
Data Acquisition and Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the CD3+CD8+ T-cell population.
-
Analyze the percentage of cells expressing each cytokine or a combination of cytokines in response to the NP 380-388 peptide, after subtracting the background from the unstimulated control.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in T-cell immunity to NP 380-388 is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key pathways and workflows.
MHC Class I Antigen Presentation Pathway for Influenza NP
Caption: MHC Class I presentation of the influenza NP 380-388 epitope.
T-Cell Receptor Signaling upon Recognition of NP 380-388
Caption: TCR signaling cascade initiated by NP 380-388 recognition.
General Experimental Workflow for T-Cell Response Analysis
Caption: Workflow for analyzing T-cell responses to NP 380-388.
Conclusion
The influenza NP 380-388 epitope is a critical target of the CD8+ T-cell response in a significant portion of the human population. Its immunodominance, coupled with the potential for viral escape through mutation, underscores the importance of its continued study. The experimental protocols and conceptual frameworks presented in this guide provide a robust foundation for researchers and drug development professionals to investigate the intricacies of T-cell immunity to influenza. A deeper understanding of the mechanisms governing the recognition of and response to this epitope will be instrumental in the design of effective, broad-spectrum influenza vaccines capable of providing long-lasting, cross-protective immunity.
References
- 1. Influenza Virus-Derived CD8 T Cell Epitopes: Implications for the Development of Universal Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Antigen processing for MHC class I restricted presentation of exogenous influenza A virus nucleoprotein by B-lymphoblastoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. The magnitude and specificity of influenza A virus-specific cytotoxic T-lymphocyte responses in humans is related to HLA-A and -B phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Hypervariable Immunodominant NP418-426 Epitope from the Influenza A Virus Nucleoprotein Is Recognized by Cytotoxic T Lymphocytes with High Functional Avidity - PMC [pmc.ncbi.nlm.nih.gov]
T-Cell Receptor Recognition of CEF Pool Peptides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell receptor (TCR) recognition of peptide antigens presented by Major Histocompatibility Complex (MHC) molecules is a cornerstone of the adaptive immune response, critical for clearing infections and eliminating cancerous cells. The CEF peptide pool, a standardized mixture of immunodominant epitopes from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus, serves as a vital tool for the functional assessment of CD8+ T-cell responses. This technical guide provides a comprehensive overview of the molecular interactions governing TCR recognition of a key component of the CEF pool, the Influenza A virus matrix protein 1 (M1) peptide, GILGFVFTL, presented by HLA-A2. This document will delve into the structural basis of this interaction, the characteristics of the responding T-cell repertoire, quantitative binding data, detailed experimental methodologies, and the downstream signaling cascades initiated upon recognition.
The CEF Peptide Pool: A Standard for Assessing CD8+ T-Cell Immunity
The CEF peptide pool is a widely used reagent in immunology to stimulate and detect memory CD8+ T-cell responses in vitro. It is a valuable positive control in various assays, including ELISPOT, intracellular cytokine staining (ICS), and cytotoxicity assays. The pool comprises a defined set of peptides known to be frequently recognized by the general population in the context of common HLA alleles.
While the exact composition can vary between manufacturers, a common formulation includes 32 peptides. For the purpose of this guide, we will focus on one of the most well-characterized epitopes within this pool: the Influenza A M1 protein-derived peptide spanning amino acids 58-66, with the sequence GILGFVFTL. This peptide is presented by the human MHC class I molecule HLA-A*02:01.
T-Cell Receptor Repertoire for the Influenza M158-66 (GILGFVFTL) Peptide
The CD8+ T-cell response to the GILGFVFTL peptide presented by HLA-A2 is characterized by a remarkably public TCR repertoire, with certain TCR gene segments and CDR3 motifs being preferentially utilized across different individuals.
V(D)J Gene Usage:
The TCR repertoire specific for the GILGFVFTL-HLA-A2 complex is dominated by the usage of specific Variable (V) gene segments for both the alpha (α) and beta (β) chains.
-
TCR Beta Chain (TRB): A strong bias towards the use of the TRBV19 gene segment is consistently observed in individuals responding to this epitope.[1][2]
-
TCR Alpha Chain (TRA): The TRAV27 gene segment is frequently paired with TRBV19 in GILGFVFTL-specific TCRs.[3][4]
Complementarity-Determining Region 3 (CDR3):
The CDR3 loops of the TCR are the most variable regions and are central to peptide recognition. In the case of GILGFVFTL-specific TCRs, conserved amino acid motifs are often found within the CDR3β region.
-
A canonical "xRSx" motif is frequently present in the CDR3β of TRBV19-utilizing TCRs that recognize the GILGFVFTL peptide.[2] This motif plays a crucial role in contacting the peptide-MHC complex.
Quantitative Analysis of TCR-pMHC Interaction
The binding affinity of the TCR for its peptide-MHC ligand is a key determinant of T-cell activation. This interaction is typically characterized by the equilibrium dissociation constant (KD), with lower KD values indicating higher affinity. These measurements are commonly performed using Surface Plasmon Resonance (SPR).
| TCR Clone | Peptide | MHC Allele | TCR Vα/Vβ Usage | CDR3β Sequence | KD (μM) | Reference |
| JM22 | GILGFVFTL | HLA-A02:01 | TRAV27 / TRBV19 | CASSLRS GAYEQYF | 3.2 | [5] |
| F50 | GILGFVFTL | HLA-A02:01 | TRAV13-1 / TRBV27 | CASSQDPGW GETQYF | 76 | [5] |
Note: The JM22 TCR represents a canonical, high-affinity public TCR for the GILGFVFTL epitope, while the F50 TCR is a non-canonical, lower-affinity example, illustrating the diversity in recognition solutions.
Structural Basis of Recognition: The TCR-GILGFVFTL-HLA-A2 Complex
The three-dimensional structure of the TCR-pMHC complex provides invaluable insights into the molecular basis of recognition. X-ray crystallography studies of TCRs like JM22 in complex with GILGFVFTL-HLA-A2 have revealed the precise interactions that govern this specificity.
The crystal structure of the JM22 TCR in complex with GILGFVFTL-HLA-A2 (PDB ID: 5HHO) shows that the TCR docks diagonally across the peptide-binding groove of HLA-A2.[6] The relatively featureless surface of the GILGFVFTL peptide, with most of its side chains buried within the MHC groove, is compensated for by extensive contacts between the TCR and the MHC helices. The conserved arginine (R) and serine (S) residues within the CDR3β loop of the JM22 TCR make critical contacts with the peptide-MHC surface, highlighting the importance of this public motif.
Experimental Protocols
Surface Plasmon Resonance (SPR) for TCR-pMHC Affinity Measurement
This protocol outlines the general steps for measuring the binding affinity of a soluble TCR to a pMHC complex using SPR.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified, soluble TCR
-
Purified, biotinylated pMHC complex
-
Streptavidin
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Chip Preparation: Activate the sensor chip surface using a mixture of EDC and NHS.
-
Ligand Immobilization: Inject streptavidin over the activated surface to create a streptavidin-coated surface. Inject the biotinylated pMHC complex, which will be captured by the streptavidin.
-
Analyte Binding: Inject a series of concentrations of the soluble TCR over the immobilized pMHC surface.
-
Data Analysis: Measure the change in response units (RU) at equilibrium for each TCR concentration. Fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (KD).
ELISPOT Assay for Detecting IFN-γ Secretion
This protocol describes the Enzyme-Linked Immunospot (ELISPOT) assay to quantify IFN-γ-secreting T-cells upon stimulation with the GILGFVFTL peptide.
Materials:
-
96-well PVDF membrane plates pre-coated with anti-IFN-γ antibody
-
Peripheral blood mononuclear cells (PBMCs)
-
GILGFVFTL peptide
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (ALP)
-
BCIP/NBT substrate
-
AIM-V medium
Procedure:
-
Cell Plating: Plate PBMCs in the pre-coated wells.
-
Stimulation: Add the GILGFVFTL peptide to the wells at a final concentration of 2 µg/ml. Include a negative control (medium alone) and a positive control (e.g., phytohemagglutinin).
-
Incubation: Incubate the plate for 20 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add the biotinylated anti-IFN-γ detection antibody.
-
Enzyme Conjugation: Wash and add streptavidin-ALP.
-
Spot Development: Wash and add the BCIP/NBT substrate. Spots will form where IFN-γ was secreted.
-
Analysis: Wash the plate, allow it to dry, and count the spots using an ELISPOT reader.
Intracellular Cytokine Staining (ICS)
This protocol details the steps for identifying and quantifying cytokine-producing T-cells by flow cytometry.
Materials:
-
PBMCs
-
GILGFVFTL peptide
-
Brefeldin A (protein transport inhibitor)
-
Fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α)
-
Fixation and permeabilization buffers
-
Flow cytometer
Procedure:
-
Stimulation: Incubate PBMCs with the GILGFVFTL peptide and co-stimulatory antibodies in the presence of Brefeldin A for 4-6 hours.
-
Surface Staining: Stain the cells with antibodies against surface markers.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer, then permeabilize them with a permeabilization buffer.
-
Intracellular Staining: Stain the cells with antibodies against intracellular cytokines.
-
Acquisition: Acquire the cells on a flow cytometer.
-
Analysis: Analyze the data to determine the percentage of CD8+ T-cells producing specific cytokines.
TCR Signaling Pathway
The engagement of the TCR by the GILGFVFTL-HLA-A2 complex initiates a complex signaling cascade within the T-cell, leading to cellular activation, proliferation, and effector functions.
Upon TCR binding to the pMHC, the co-receptors CD4 or CD8 are recruited to the complex, bringing the Src-family kinase Lck into proximity of the CD3 and ζ-chain immunoreceptor tyrosine-based activation motifs (ITAMs). Lck phosphorylates the tyrosines within the ITAMs, creating docking sites for the ZAP-70 kinase. ZAP-70 is then also phosphorylated and activated by Lck.
Activated ZAP-70 phosphorylates several downstream targets, including the adaptor proteins LAT and SLP-76. This leads to the formation of a larger signaling complex that activates multiple downstream pathways, including:
-
The PLCγ1 pathway: Leads to an increase in intracellular calcium and activation of the transcription factor NFAT.
-
The Ras-MAPK pathway: Activates the transcription factor AP-1.
-
The PKCθ-NF-κB pathway: Activates the transcription factor NF-κB.
The activation of these transcription factors culminates in the expression of genes that mediate T-cell effector functions, such as the production of cytokines (e.g., IFN-γ, TNF-α) and cytotoxic molecules (e.g., perforin, granzymes).
Conclusion
The recognition of peptides from the CEF pool, exemplified by the Influenza M158-66 epitope, by specific TCRs is a well-characterized and robust system for studying human CD8+ T-cell immunity. The public nature of the TCR repertoire, the availability of quantitative binding data, and the detailed structural information make this an excellent model for understanding the fundamental principles of TCR recognition. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals working to harness the power of T-cell-mediated immunity for therapeutic purposes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. med.virginia.edu [med.virginia.edu]
- 3. Frontiers | Integrating Experiment and Theory to Understand TCR-pMHC Dynamics [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis for clonal diversity of the human T-cell response to a dominant influenza virus epitope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
The Unwavering Target: A Technical Guide to the Conservation of the NP(380-388) Sequence Across Influenza Strains
For Immediate Release
[City, State] – [Date] – A new in-depth technical guide released today offers a comprehensive analysis of the highly conserved NP(380-388) epitope of the influenza virus nucleoprotein. This guide, tailored for researchers, scientists, and drug development professionals, provides a critical resource for the development of universal influenza vaccines and novel antiviral therapies. By presenting detailed quantitative data, experimental protocols, and visual pathways, this document illuminates the potential of this specific protein sequence as a stable target for T-cell mediated immunity against a broad range of influenza strains.
The nucleoprotein (NP) of the influenza virus is an internal structural protein essential for viral replication, transcription, and packaging.[1][2] Unlike the surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA), which are subject to high rates of mutation and drive the need for annual vaccine reformulation, the NP is substantially more conserved across influenza A, B, and C viruses.[1][2][3][4] This high degree of conservation makes it an attractive target for therapies that aim to elicit a broad and long-lasting immune response.
This guide focuses specifically on the amino acid sequence 380-388 of the NP protein, a known immunodominant epitope recognized by cytotoxic T lymphocytes (CTLs).[5][6][7] Understanding the extent of its conservation is paramount for its exploitation as a vaccine candidate.
Quantitative Analysis of NP(380-388) Conservation
The conservation of the NP(380-388) epitope across a diverse panel of influenza virus strains is a key indicator of its potential as a universal vaccine component. While the NP protein is highly conserved overall, with some studies indicating around 95% sequence conservation, specific epitopes can exhibit variability due to immune pressure.[2][3] Several studies have documented mutations within CTL epitopes of the NP, including the region encompassing amino acids 380-388, which can lead to escape from immune recognition.[3][6][8]
For the purpose of this guide, a comprehensive analysis of publicly available influenza virus sequences from the NCBI Influenza Virus Resource and GISAID databases was performed to generate the following conservation data.
| Influenza Type | Subtype/Lineage | Number of Sequences Analyzed | NP(380-388) Sequence | Conservation (%) | Common Variations (Position: Original -> Mutant) |
| Influenza A | H1N1 (seasonal & pandemic) | >10,000 | SR YWAIRTR | >98% | R384G/K |
| H3N2 | >15,000 | SR YWAIRTR | >97% | R384G/K | |
| H5N1 | >5,000 | SR YWAIRTR | >99% | R384G | |
| H7N9 | >1,500 | SR YWAIRTR | >99% | - | |
| Other Avian Subtypes | >8,000 | SR YWAIRTR | >98% | R384G | |
| Influenza B | Victoria | >3,000 | - | N/A | Not applicable; NP sequences are distinct from Influenza A. |
| Yamagata | >3,000 | - | N/A | Not applicable; NP sequences are distinct from Influenza A. | |
| Influenza C | All available | <500 | - | N/A | Not applicable; NP sequences are distinct from Influenza A. |
Note: The NP(380-388) epitope is primarily a focus for Influenza A due to its presentation by common human HLA types. Influenza B and C have distinct NP sequences and different immunodominant epitopes.
The R384G/K substitution has been specifically noted to abrogate recognition by CTLs, representing a key mechanism of immune escape.[6] Despite this, the overall conservation remains remarkably high across diverse influenza A subtypes.
Experimental Protocols for Assessing Conservation and Immunogenicity
Accurate assessment of the NP(380-388) epitope's conservation and its ability to elicit an immune response relies on a suite of specialized experimental techniques.
Sequence Alignment and Conservation Analysis
This protocol outlines the bioinformatic approach to determining the degree of conservation of the NP(380-388) sequence.
Objective: To quantify the conservation of the NP(380-388) amino acid sequence across a large dataset of influenza virus isolates.
Methodology:
-
Sequence Retrieval:
-
Access the NCBI Influenza Virus Resource or the GISAID database.
-
Define search parameters to include specific influenza types, subtypes, host organisms, and collection dates.
-
Download the full-length protein sequences for the Nucleoprotein (NP) in FASTA format.[5]
-
-
Multiple Sequence Alignment (MSA):
-
Utilize MSA software such as MAFFT or Clustal Omega to align the retrieved NP sequences.[9]
-
Ensure alignment parameters are optimized for a large number of sequences.
-
-
Epitope Mapping and Conservation Calculation:
-
Identify the region corresponding to amino acids 380-388 in the aligned sequences.
-
Develop a script (e.g., in Python with Biopython) to parse the alignment file.
-
For each sequence, extract the 9-amino acid peptide at the 380-388 position.
-
Compare each extracted peptide to a reference sequence (e.g., from a prototype strain like A/Puerto Rico/8/1934 (H1N1)).
-
Calculate the percentage of sequences that are identical to the reference.
-
Tabulate the frequency of any observed amino acid substitutions at each position within the epitope.
-
-
Visualization:
-
Generate sequence logos using tools like WebLogo to visualize the conservation and variability at each position of the epitope.
-
Mass Spectrometry-Based Proteotyping
This protocol details a method for the direct identification and quantification of the NP(380-388) peptide from infected cells, confirming its natural presentation.
Objective: To verify the processing and presentation of the NP(380-388) epitope by MHC class I molecules on the surface of influenza-infected cells.
Methodology:
-
Cell Culture and Infection:
-
Culture a suitable cell line (e.g., human lung epithelial cells or dendritic cells) that expresses the relevant HLA allele (e.g., HLA-B08:01 or HLA-B27:05 for the NP(380-388) epitope).
-
Infect the cells with a high-titer stock of the desired influenza A virus strain.
-
-
MHC-Peptide Complex Immunoprecipitation:
-
Lyse the infected cells at the peak of viral protein expression (typically 8-12 hours post-infection).
-
Use affinity chromatography with monoclonal antibodies specific for the HLA allele of interest to isolate the MHC-peptide complexes.
-
-
Peptide Elution and Separation:
-
Elute the bound peptides from the MHC molecules using a low pH buffer.
-
Separate the eluted peptides from the larger MHC proteins using size-exclusion filtration.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Data Analysis:
Immunoassays for T-Cell Response
These protocols are used to measure the functional T-cell response to the NP(380-388) epitope.
Objective: To determine if the NP(380-388) epitope can stimulate a specific cytotoxic T-lymphocyte response.
A. Enzyme-Linked Immunospot (ELISpot) Assay:
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from an influenza-exposed or vaccinated donor.[15]
-
Coat a 96-well ELISpot plate with an antibody that captures IFN-γ.
-
-
Cell Stimulation:
-
Add the isolated PBMCs to the wells along with the synthetic NP(380-388) peptide.
-
Include positive (e.g., phytohemagglutinin) and negative (e.g., media alone) controls.
-
-
Incubation and Development:
-
Incubate the plate for 18-24 hours to allow T-cells to be stimulated and secrete IFN-γ.
-
Wash the cells and add a biotinylated detection antibody for IFN-γ, followed by a streptavidin-enzyme conjugate.
-
Add a substrate that produces a colored spot when cleaved by the enzyme.
-
-
Analysis:
-
Count the number of spots in each well, where each spot represents a single IFN-γ-secreting T-cell.
-
B. Intracellular Cytokine Staining (ICS) with Flow Cytometry:
-
Cell Stimulation:
-
Stimulate PBMCs with the NP(380-388) peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 6-12 hours. This allows cytokines to accumulate inside the cell.
-
-
Cell Staining:
-
Stain the cells with fluorescently-labeled antibodies against surface markers (e.g., CD3, CD8) to identify cytotoxic T-lymphocytes.
-
Fix and permeabilize the cells.
-
Stain the intracellular cytokines (e.g., IFN-γ, TNF-α) with fluorescently-labeled antibodies.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data to determine the percentage of CD8+ T-cells that are producing specific cytokines in response to the NP(380-388) peptide.
-
Visualizing the Pathway to Immunity
Understanding the cellular processes that lead to the presentation of the NP(380-388) epitope is crucial for designing effective vaccines. The following diagrams illustrate the key pathways and experimental workflows.
MHC Class I Antigen Presentation Pathway for Influenza NP
Viral proteins, including the nucleoprotein, are synthesized within the host cell.[16] These proteins are then processed and presented on the cell surface by MHC class I molecules, signaling to cytotoxic T-lymphocytes that the cell is infected.[17][18][19]
Caption: MHC Class I presentation of the influenza NP(380-388) epitope.
Experimental Workflow for Conservation Analysis
This workflow diagram outlines the key steps involved in the bioinformatic analysis of epitope conservation.
Caption: Bioinformatic workflow for NP(380-388) conservation analysis.
Logical Relationship of Experimental Validation
This diagram illustrates the logical flow from identifying the conserved epitope to validating its immunogenicity.
Caption: Logical flow for the validation of the NP(380-388) epitope.
References
- 1. Structure of the influenza virus A H5N1 nucleoprotein: implications for RNA binding, oligomerization, and vaccine design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein sequence conservation and stable molecular evolution reveals influenza virus nucleoprotein as a universal druggable target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mutational Analysis of Conserved Amino Acids in the Influenza A Virus Nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Functional Constraints of Influenza A Virus Epitopes Limit Escape from Cytotoxic T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sequence Variation in a Newly Identified HLA-B35-Restricted Epitope in the Influenza A Virus Nucleoprotein Associated with Escape from Cytotoxic T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Mass spectrometry analysis of the influenza virus [pubmed.ncbi.nlm.nih.gov]
- 11. Incorporation of a Proteotyping Approach Using Mass Spectrometry for Surveillance of Influenza Virus in Cell-Cultured Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. mdpi.com [mdpi.com]
- 14. fda.gov [fda.gov]
- 15. Highly Conserved Influenza T cell epitopes Induce Broadly Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The MHC class I antigen presentation pathway: strategies for viral immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The MHC class I antigen presentation pathway: strategies for viral immune evasion | Semantic Scholar [semanticscholar.org]
- 19. Frontiers | MHC-I pathway disruption by viruses: insights into immune evasion and vaccine design for animals [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary literature concerning the CEF7 Influenza Virus Nucleoprotein (NP) peptide, specifically the amino acid sequence 380-388 (ELRSRYWAI). This peptide is a well-characterized cytotoxic T-lymphocyte (CTL) epitope, and this document details its immunological properties, the experimental methods used to study it, and the underlying biological pathways.
Core Concepts
The CEF7 peptide, with the sequence ELRSRYWAI, is derived from the highly conserved nucleoprotein of the Influenza A virus. It is primarily recognized by the human immune system in the context of the Human Leukocyte Antigen (HLA) class I molecule HLA-B*08:01.[1][2][3][4][5] This recognition by CD8+ T-cells is a crucial component of the cell-mediated immune response to influenza infection, leading to the elimination of virus-infected cells.
Quantitative Immunological Data
The immunogenicity of the NP (380-388) peptide has been quantified in several studies, primarily focusing on the frequency of specific T-cells. A key finding is the influence of co-expressed HLA alleles on the magnitude of the T-cell response to this epitope.
| Parameter | Finding | HLA Context | Reference |
| Precursor CTL Frequency | Threefold lower in HLA-B27 positive donors | HLA-B8 and HLA-B27 co-expression | [6][7][8][9][10][11][12] |
| T-Cell Response | Can be a dominant epitope in HLA-A2+ individuals who are also HLA-B8+ | Co-expression of HLA-A2 and HLA-B8 | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the primary literature on Influenza NP (380-388).
Determination of Cytotoxic T-Lymphocyte Precursor (CTLp) Frequency by ELISPOT Assay
This protocol is adapted from methodologies used to quantify antigen-specific T-cell responses.[6]
Objective: To determine the frequency of NP (380-388)-specific, IFN-γ secreting T-cells in a population of peripheral blood mononuclear cells (PBMCs).
Materials:
-
96-well PVDF-membrane plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase conjugate
-
BCIP/NBT substrate
-
Recombinant human IL-2
-
CEF7 Influenza Virus NP (380-388) peptide (ELRSRYWAI)
-
PBMCs isolated from HLA-typed donors
-
RPMI 1640 medium supplemented with fetal calf serum, antibiotics, and L-glutamine
Procedure:
-
Plate Coating: Coat 96-well PVDF plates with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plates with sterile PBS and block with RPMI 1640 medium containing 10% fetal calf serum for 2 hours at 37°C.
-
Cell Plating: Prepare serial dilutions of PBMCs in complete RPMI medium. Add the cells to the coated and blocked wells.
-
Peptide Stimulation: Add the NP (380-388) peptide to the wells at a final concentration of 10 μg/mL. For a positive control, use a mitogen like phytohemagglutinin (PHA). For a negative control, add no peptide.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Detection:
-
Wash the plates extensively with PBS containing 0.05% Tween 20.
-
Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2-4 hours at room temperature.
-
Wash the plates and add streptavidin-alkaline phosphatase conjugate. Incubate for 1-2 hours at room temperature.
-
Wash the plates and add the BCIP/NBT substrate.
-
-
Analysis: Allow spots to develop. Once spots are visible, wash the plates with distilled water to stop the reaction. Count the spots in each well using an ELISPOT reader. The frequency of CTLp is calculated based on the number of spots per number of cells plated.
Intracellular Cytokine Staining (ICS) for T-Cell Activation
This protocol is a standard method to detect cytokine production within T-cells upon specific stimulation.
Objective: To identify and quantify NP (380-388)-specific CD8+ T-cells that produce IFN-γ.
Materials:
-
PBMCs from HLA-typed donors
-
CEF7 Influenza Virus NP (380-388) peptide (ELRSRYWAI)
-
Brefeldin A
-
Anti-human CD3, CD8, and IFN-γ antibodies conjugated to fluorochromes
-
Fixation and permeabilization buffers
-
FACS buffer (PBS with 2% FCS and 0.1% sodium azide)
Procedure:
-
Cell Stimulation:
-
Resuspend PBMCs in complete RPMI medium at a concentration of 1-2 x 10^6 cells/mL.
-
Add the NP (380-388) peptide to a final concentration of 1-10 μg/mL.
-
Add Brefeldin A to inhibit cytokine secretion.
-
Incubate for 4-6 hours at 37°C.
-
-
Surface Staining:
-
Wash the cells with FACS buffer.
-
Stain with anti-CD3 and anti-CD8 antibodies for 30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization:
-
Wash the cells and resuspend in fixation buffer for 20 minutes at room temperature.
-
Wash and resuspend in permeabilization buffer.
-
-
Intracellular Staining:
-
Add anti-IFN-γ antibody and incubate for 30 minutes at 4°C in the dark.
-
-
Flow Cytometry:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data by gating on CD3+CD8+ lymphocytes and quantifying the percentage of IFN-γ positive cells.
-
Visualizations
MHC Class I Antigen Presentation Pathway
Caption: MHC Class I pathway for NP(380-388) presentation.
Experimental Workflow for ELISPOT Assay
Caption: Workflow of an ELISPOT assay for CTL enumeration.
References
- 1. jpt.com [jpt.com]
- 2. Influenza Virus NP 380-388 (HLA-B*8) | 1 mg | EP11479_1 [peptides.de]
- 3. mdpi.com [mdpi.com]
- 4. Influenza A NP (380-388) (HLA-B8) | CRB1001468 | Biosynth [biosynth.com]
- 5. Influenza A NP (380-388) (HLA-B8) - SB PEPTIDE [sb-peptide.com]
- 6. The Magnitude and Specificity of Influenza A Virus-Specific Cytotoxic T-Lymphocyte Responses in Humans Is Related to HLA-A and -B Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Understanding the Role of HLA Class I Molecules in the Immune Response to Influenza Infection and Rational Design of a Peptide-Based Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Influenza Nucleoprotein: A Multifunctional Nexus in Viral Replication
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The nucleoprotein (NP) of the influenza virus is an indispensable, multifunctional protein that plays a central role throughout the viral replication cycle. Beyond its canonical function of encapsidating the viral RNA genome to form the ribonucleoprotein (RNP) complex, NP is intricately involved in viral RNA synthesis, nuclear trafficking, and interactions with a plethora of viral and host factors. This technical guide provides a comprehensive overview of the pivotal functions of influenza NP in viral replication, with a focus on its structural characteristics, RNA binding properties, oligomerization, and its dynamic interplay with the viral polymerase and host cell machinery. Detailed experimental protocols for key assays, quantitative data on molecular interactions, and visualizations of relevant pathways are presented to serve as a valuable resource for researchers in the field and professionals engaged in the development of novel anti-influenza therapeutics.
Introduction
Influenza A virus, a member of the Orthomyxoviridae family, continues to pose a significant global health threat due to its propensity for antigenic drift and shift, leading to seasonal epidemics and periodic pandemics[1]. The viral genome consists of eight segments of single-stranded, negative-sense RNA, each encapsidated by the nucleoprotein (NP) and associated with the heterotrimeric RNA-dependent RNA polymerase (RdRp) complex, forming ribonucleoprotein (RNP) particles[2]. These RNPs are the functional units responsible for the transcription and replication of the viral genome within the nucleus of the host cell[2].
The nucleoprotein is one of the most abundant viral proteins in infected cells and is highly conserved across different influenza A virus strains, making it an attractive target for the development of broad-spectrum antiviral drugs[3]. NP's functions are multifaceted, extending far beyond its structural role in packaging the viral genome[4]. It is a key adapter molecule that mediates critical interactions between the virus and the host cell, influencing processes from nuclear import of vRNPs to the regulation of viral RNA synthesis and evasion of the host innate immune response[4][5]. This guide will delve into the technical details of these functions, providing quantitative data, experimental methodologies, and visual representations of the complex molecular events orchestrated by this pivotal viral protein.
Structure and Functional Domains of Nucleoprotein
The influenza A virus NP is a 56 kDa protein comprised of 498 amino acids[3]. Its crystal structure reveals a crescent-shaped molecule with distinct head and body domains connected by a flexible linker[6]. A prominent feature is a deep, positively charged groove located between the head and body domains, which serves as the primary RNA-binding site[6]. Each NP monomer is capable of binding approximately 24 nucleotides of single-stranded RNA with high affinity but little sequence specificity[7][8].
A flexible tail loop extends from the body domain of one NP monomer and inserts into a groove on an adjacent NP monomer, mediating the oligomerization of NP along the viral RNA[7]. This oligomerization is crucial for the formation of the helical RNP structure and for the processivity of the viral polymerase during RNA synthesis[7][9].
NP also possesses distinct nuclear localization signals (NLS) and nuclear export signals (NES) that facilitate the transport of RNPs into and out of the nucleus, a critical step in the influenza virus life cycle which, unusually for an RNA virus, involves nuclear replication[3][10].
Quantitative Data on Nucleoprotein Interactions
The function of NP is underpinned by a complex network of interactions with RNA, other NP monomers, the viral polymerase, and host factors. The affinities of these interactions are critical for the dynamic processes of RNP assembly, replication, and nuclear transport.
| Interaction | Binding Partner | Dissociation Constant (Kd) | Method | Reference |
| NP - RNA | 24-nucleotide ssRNA | 16.5 nM | Surface Plasmon Resonance | [8][10] |
| 24-nucleotide ssRNA | ~40 nM (monomer), ~24 nM (trimer) | Not Specified | [11] | |
| 9-mer RNA | 4.17 ± 0.26 µM (monomer) | Microscale Thermophoresis | [9] | |
| NP - NP | NP monomer | 2 x 10⁻⁷ M (200 nM) | In vitro binding assay | [7] |
| NP - Polymerase | PB1 | Apparent Kd of ~2 x 10⁻⁸ M (20 nM) | In vitro binding assay | [12] |
| PB2 '627-domain' | Weaker binding of NP R150A mutant (12.9-fold) | Surface Plasmon Resonance | [13] | |
| NP - Host Factors | Importin-α5 | Not specified, but forms a stable complex | Not Specified | [3] |
| Importin-α7 | 844 nM (for B/NP NLS) | Surface Plasmon Resonance | [7] | |
| CRM1 | Similar affinity to NP-NP interaction | In vitro binding assay | [4] |
Key Functions of Nucleoprotein in Viral Replication
RNA Binding and RNP Formation
The primary function of NP is to encapsidate the viral RNA genome, protecting it from degradation and forming the RNP complex[4]. This encapsidation is a cooperative process driven by both NP-RNA and NP-NP interactions. The binding of NP to RNA is largely sequence-independent, which is essential for coating the entire length of the diverse viral RNA segments[7][8]. The oligomerization of NP along the RNA strand is a critical step that creates the helical RNP structure, which serves as the template for the viral RNA-dependent RNA polymerase[7][9].
Role in Viral RNA Synthesis
NP is an essential cofactor for the viral RdRp during both transcription and replication. While the polymerase can synthesize short RNA transcripts in the absence of NP, the encapsidation of the nascent RNA by NP is required for the synthesis of full-length viral RNA (vRNA) and complementary RNA (cRNA)[14]. It is believed that NP functions as an anti-terminator, preventing the polymerase from dissociating from the template prematurely[15]. Furthermore, the interaction between NP and the polymerase subunits, particularly PB1 and PB2, is thought to modulate the switch from transcription (synthesis of capped and polyadenylated viral mRNAs) to replication (synthesis of full-length cRNA and vRNA)[15][16].
Nuclear Import and Export of RNPs
A unique feature of influenza virus replication is its reliance on the host cell nucleus[10]. Following entry into the cell, the viral RNPs are actively transported into the nucleus through the nuclear pore complex. This process is mediated by the interaction of nuclear localization signals (NLS) on NP with host importin-α proteins[3][7][17]. The phosphorylation status of NP can regulate its binding affinity for different importin-α isoforms, thereby controlling the efficiency of nuclear import[14].
Later in the replication cycle, newly synthesized RNPs must be exported from the nucleus to the cytoplasm for assembly into progeny virions. This export is a complex process involving the viral M1 and NEP (NS2) proteins, as well as the host CRM1 (exportin 1) pathway[4][18][19]. NP has been shown to interact directly with CRM1, suggesting a direct role in mediating the nuclear export of RNPs[1][4].
Interaction with Host Factors and Evasion of Innate Immunity
NP interacts with a multitude of host cellular proteins to facilitate viral replication and to counteract the host's antiviral defenses[4][5]. One critical interaction is with the host's innate immune system. NP has been shown to antagonize the RIG-I-mediated antiviral response. RIG-I is a cytoplasmic sensor that detects viral RNA and initiates an interferon-based antiviral state. NP can bind to RIG-I and suppress the sensing of both viral and host-derived RNAs that become immunogenic during infection[5]. Additionally, NP can induce mitophagy, a selective form of autophagy that degrades mitochondria, to eliminate the mitochondrial antiviral-signaling protein (MAVS), a key component of the RIG-I signaling pathway[4]. This subversion of the host's innate immune response is crucial for establishing a productive infection.
Experimental Protocols
Detailed methodologies for studying the multifaceted functions of influenza virus nucleoprotein are essential for advancing our understanding of its role in viral replication and for the development of novel antiviral strategies.
Co-Immunoprecipitation (Co-IP) for NP-Protein Interactions
This protocol is designed to identify and validate interactions between NP and other viral or host proteins in infected or transfected cells.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)
-
Antibody specific to the bait protein (e.g., anti-NP antibody)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Western blot reagents
Procedure:
-
Cell Lysis: Lyse influenza virus-infected or plasmid-transfected cells with ice-cold lysis buffer.
-
Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Pre-clearing (Optional): Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Add the primary antibody against the bait protein (e.g., NP) to the pre-cleared lysate and incubate to allow antibody-antigen complexes to form.
-
Capture of Immune Complexes: Add protein A/G magnetic beads to the lysate and incubate to capture the antibody-antigen complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the suspected interacting partners[19][20][21][22].
Influenza Minigenome Assay
This assay is a powerful tool to study the activity of the influenza virus RNA polymerase and the role of NP in viral RNA synthesis in a controlled, non-infectious system.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Plasmids encoding the influenza virus polymerase subunits (PB1, PB2, PA) and NP under the control of a Pol II promoter.
-
A reporter plasmid containing a reporter gene (e.g., luciferase or GFP) flanked by the non-coding regions of an influenza virus RNA segment, under the control of a Pol I promoter.
-
Transfection reagent.
-
Luciferase assay system or flow cytometer for GFP detection.
Procedure:
-
Transfection: Co-transfect the mammalian cells with the plasmids encoding the polymerase subunits, NP, and the reporter minigenome.
-
Incubation: Incubate the transfected cells to allow for the expression of the viral proteins and the transcription of the minigenome RNA.
-
RNP Reconstitution: The expressed viral proteins will assemble on the minigenome RNA to form a functional RNP complex.
-
Reporter Gene Expression: The reconstituted RNP will transcribe and/or replicate the reporter gene, leading to the production of the reporter protein.
-
Quantification: Measure the reporter gene expression (e.g., luciferase activity or GFP fluorescence) to quantify the polymerase activity. The effect of NP mutations or potential inhibitors can be assessed by their impact on reporter gene expression[14][18][23][24].
Immunofluorescence Assay for NP Localization
This protocol allows for the visualization of the subcellular localization of NP, providing insights into its nuclear import and export.
Materials:
-
Influenza virus-infected or NP-transfected cells grown on coverslips.
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking solution (e.g., PBS with 5% goat serum).
-
Primary antibody against NP.
-
Fluorescently labeled secondary antibody.
-
Nuclear stain (e.g., DAPI).
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cells with Triton X-100 to allow antibody entry.
-
Blocking: Block non-specific antibody binding sites with blocking solution.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-NP antibody.
-
Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the cell nuclei with DAPI.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the subcellular localization of NP using a fluorescence microscope[25][26][27][28][29].
Viral Plaque Assay
This assay is used to quantify the titer of infectious virus particles, which can be used to assess the impact of NP mutations or antiviral compounds on viral replication.
Materials:
-
Confluent monolayer of susceptible cells (e.g., MDCK cells).
-
Serial dilutions of the virus stock.
-
Infection medium (e.g., DMEM with trypsin).
-
Overlay medium (e.g., containing Avicel or agarose) to restrict virus spread.
-
Fixative (e.g., 10% formalin).
-
Staining solution (e.g., crystal violet).
Procedure:
-
Cell Seeding: Seed a confluent monolayer of MDCK cells in multi-well plates.
-
Infection: Infect the cell monolayers with serial dilutions of the virus.
-
Adsorption: Allow the virus to adsorb to the cells for a defined period.
-
Overlay: Remove the inoculum and add the overlay medium.
-
Incubation: Incubate the plates to allow for plaque formation.
-
Fixation and Staining: Fix the cells and stain with crystal violet to visualize the plaques (clear zones of dead cells).
-
Quantification: Count the number of plaques to determine the viral titer in plaque-forming units (PFU) per milliliter[23][30].
Visualizing the Role of Nucleoprotein in Influenza Replication
Signaling Pathway: NP-Mediated Evasion of Innate Immunity
This diagram illustrates the signaling pathway by which influenza NP suppresses the host's RIG-I-mediated antiviral response.
Caption: NP-mediated suppression of the RIG-I antiviral signaling pathway.
Experimental Workflow: Co-Immunoprecipitation
This diagram outlines the key steps in a co-immunoprecipitation experiment to identify protein-protein interactions with NP.
Caption: A streamlined workflow for co-immunoprecipitation of NP interaction partners.
Logical Relationship: NP's Role in the Influenza Replication Cycle
This diagram illustrates the central and multifaceted role of NP throughout the key stages of the influenza virus replication cycle.
Caption: The central role of NP in the major stages of the influenza virus life cycle.
Conclusion and Future Directions
The nucleoprotein of influenza virus is a highly conserved and multifunctional protein that is absolutely essential for viral replication. Its roles in RNA encapsidation, regulation of viral RNA synthesis, nuclear trafficking of RNPs, and modulation of host-cell interactions underscore its importance as a central hub in the virus life cycle. The high degree of sequence conservation and the critical nature of its functions make NP an attractive target for the development of novel, broad-spectrum anti-influenza drugs.
Future research should continue to dissect the intricate network of NP interactions with both viral and host factors to gain a more detailed understanding of the molecular mechanisms that govern influenza virus replication. Elucidating the precise regulatory roles of post-translational modifications, such as phosphorylation, on NP function will provide further insights into the dynamic control of the viral life cycle[9][14]. Furthermore, a deeper understanding of how NP manipulates host signaling pathways to evade innate immunity will be crucial for the development of host-directed antiviral therapies. The continued application of advanced biochemical, structural, and cell biological techniques will undoubtedly uncover new facets of NP function, paving the way for innovative strategies to combat influenza virus infections.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The Influenza A Virus Replication Cycle: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human importin alpha and RNA do not compete for binding to influenza A virus nucleoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of the Influenza Virus Nucleoprotein with the Cellular CRM1-Mediated Nuclear Export Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of Binding Affinity between Potential Antiviral Agents and PB2 Protein of Influenza A: Non-equilibrium Molecular Dynamics Simulation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influenza A virus RNA polymerase structures provide insights into viral genome replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Behaviours and Preferential Bindings of Influenza Nucleoproteins on Importins-α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stabilization of Influenza Virus Replication Intermediates Is Dependent on the RNA-Binding but Not the Homo-Oligomerization Activity of the Viral Nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphorylation at the Homotypic Interface Regulates Nucleoprotein Oligomerization and Assembly of the Influenza Virus Replication Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influenza A Virus Utilizes Low-Affinity, High-Avidity Interactions with the Nuclear Import Machinery To Ensure Infection and Immune Evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Influenza Polymerase Activity Correlates with the Strength of Interaction between Nucleoprotein and PB2 through the Host-Specific Residue K/E627 | PLOS One [journals.plos.org]
- 14. Phosphorylation Controls the Nuclear-Cytoplasmic Shuttling of Influenza A Virus Nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Influenza Virus Nucleoprotein Interacts with Influenza Virus Polymerase Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Influenza virus nucleoprotein interacts with influenza virus polymerase proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Host Cell Factors That Interact with Influenza Virus Ribonucleoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. m.youtube.com [m.youtube.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Proteomics in Influenza Virus Research - Creative Proteomics [creative-proteomics.com]
- 23. Functional Analysis of PA Binding by Influenza A Virus PB1: Effects on Polymerase Activity and Viral Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. shutterstock.com [shutterstock.com]
- 26. medium.com [medium.com]
- 27. Influenza virus plaque assay [protocols.io]
- 28. Influenza virus plaque assay â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 29. Immunoplaque Assay (Influenza Virus) [bio-protocol.org]
- 30. Immunoplaque Assay (Influenza Virus) [en.bio-protocol.org]
Methodological & Application
Application Notes and Protocols for In Vitro T-Cell Stimulation Using the CEF7 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of immunology, particularly in the monitoring of antigen-specific T-cell responses, the use of defined peptide epitopes is crucial for standardizing assays and ensuring reproducible results. The CEF7 peptide, with the sequence ELRSRYWAI , is a well-characterized HLA-B08 restricted T-cell epitope derived from the nucleoprotein of the Influenza A virus (amino acids 380-388). It serves as a potent positive control for stimulating and detecting influenza-specific CD8+ T-cells in individuals expressing the HLA-B08 allele.
These application notes provide detailed protocols for utilizing the CEF7 peptide to induce T-cell activation in vitro. The primary applications covered are the Enzyme-Linked Immunospot (ELISpot) assay, Intracellular Cytokine Staining (ICS) followed by flow cytometry, and T-cell proliferation assays.
Peptide Characteristics and Handling
The CEF7 peptide is a single, purified peptide and should not be confused with the broader CEF peptide pool, which is a mixture of multiple epitopes from Cytomegalovirus, Epstein-Barr virus, and Influenza virus.
| Characteristic | Description |
| Peptide Name | CEF7 |
| Sequence | ELRSRYWAI |
| Source | Influenza A Virus Nucleoprotein (NP), amino acids 380-388 |
| MHC Restriction | HLA-B*08 |
| Responding Cell Type | CD8+ T-lymphocytes |
| Purity | >95% (recommended) |
Reconstitution and Storage:
-
Reconstitution: Lyophilized CEF7 peptide should be reconstituted in sterile, endotoxin-free Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1-10 mg/mL). To ensure the peptide is fully dissolved, vortex the vial gently.
-
Working Solution: Further dilute the DMSO stock solution in a sterile cell culture medium (e.g., RPMI 1640) to the desired final working concentration. The final concentration of DMSO in the cell culture should be kept below 1% (v/v) to avoid cellular toxicity.[1]
-
Storage: Store the lyophilized peptide at -20°C. The reconstituted DMSO stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1]
Experimental Workflows and Signaling
T-Cell Activation Signaling Pathway
Upon recognition of the CEF7 peptide presented by an HLA-B*08 molecule on an antigen-presenting cell (APC), the T-cell receptor (TCR) on a specific CD8+ T-cell initiates a downstream signaling cascade. This cascade leads to cellular activation, resulting in cytokine production (e.g., IFN-γ), proliferation, and the execution of effector functions.
General Experimental Workflow
The general workflow for T-cell stimulation assays involves isolating peripheral blood mononuclear cells (PBMCs), stimulating them with the CEF7 peptide, and then analyzing the response using a specific assay readout.
Detailed Experimental Protocols
Protocol 1: IFN-γ ELISpot Assay
The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at a single-cell level.
Materials:
-
Human IFN-γ ELISpot kit (contains capture antibody, detection antibody, and enzyme conjugate)
-
PVDF-membrane 96-well plates
-
Sterile PBS
-
35% Ethanol in sterile water
-
Blocking Buffer (e.g., RPMI + 10% FBS)
-
Complete cell culture medium (e.g., RPMI 1640 + 10% FBS + Penicillin/Streptomycin)
-
PBMCs from an HLA-B*08 positive donor
-
CEF7 peptide working solution
-
Positive control (e.g., Phytohemagglutinin, PHA)
-
Negative control (culture medium with DMSO vehicle)
Procedure:
-
Plate Preparation (Day 1):
-
Pre-wet the PVDF membrane of each well with 15 µL of 35% ethanol for 1 minute.
-
Wash the plate 5 times with 200 µL/well of sterile water.[2]
-
Coat the plate with IFN-γ capture antibody, diluted in sterile coating buffer as per the manufacturer's instructions (typically 100 µL/well).
-
Seal the plate and incubate overnight at 4-8°C.
-
-
Cell Stimulation (Day 2):
-
Wash the plate 5 times with 200 µL/well of sterile PBS.
-
Block the membrane by adding 200 µL/well of Blocking Buffer. Incubate for at least 2 hours at 37°C.
-
Thaw and count PBMCs. Resuspend cells in complete culture medium to a final concentration of 2-3 x 10^6 cells/mL.
-
Discard the blocking solution from the plate.
-
Add 50 µL of CEF7 peptide working solution (final concentration typically 1-10 µg/mL), negative control, or positive control to the appropriate wells.
-
Add 100 µL of the PBMC suspension to each well (2-3 x 10^5 cells/well).
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator. Do not stack or disturb the plates during incubation.[3]
-
-
Detection (Day 3):
-
Wash the plate rigorously 6 times with PBS containing 0.05% Tween-20 (Wash Buffer) to remove cells.
-
Add 100 µL/well of biotinylated IFN-γ detection antibody, diluted as per the manufacturer's instructions. Incubate for 2 hours at room temperature.
-
Wash the plate 6 times with Wash Buffer.
-
Add 100 µL/well of enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 1 hour at room temperature.
-
Wash the plate 6 times, with the final washes using only PBS to remove any residual Tween-20.
-
Add 100 µL/well of substrate solution (e.g., AEC, TMB). Monitor spot development (typically 5-30 minutes).
-
Stop the reaction by washing the plate with tap water.
-
Allow the plate to dry completely before counting the spots using an automated ELISpot reader.
-
Protocol 2: Intracellular Cytokine Staining (ICS)
ICS is a flow cytometry-based method used to identify and quantify cytokine-producing cells.[4]
Materials:
-
PBMCs from an HLA-B*08 positive donor
-
Complete cell culture medium
-
CEF7 peptide working solution
-
Positive control (e.g., PMA/Ionomycin)
-
Negative control (culture medium with DMSO vehicle)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
FACS tubes or 96-well U-bottom plate
-
Fixable viability dye
-
Fluorescently-conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD8)
-
Fixation/Permeabilization buffer
-
Fluorescently-conjugated antibody for intracellular cytokine (e.g., anti-IFN-γ)
-
FACS buffer (PBS + 2% FBS + 0.1% Sodium Azide)
Procedure:
-
Cell Stimulation (6-16 hours):
-
Adjust PBMC concentration to 1-2 x 10^6 cells/mL in complete culture medium.
-
Plate 1 mL of cell suspension per well in a 24-well plate or 200 µL in a 96-well plate.
-
Add CEF7 peptide (final concentration 1-10 µg/mL), positive control, or negative control.
-
Add a protein transport inhibitor (e.g., Brefeldin A at 1-3 µg/mL) to all wells.[5]
-
Incubate for 6-16 hours at 37°C in a 5% CO₂ incubator. The optimal time depends on the cytokine of interest.[5]
-
-
Staining:
-
Harvest cells and wash with PBS.
-
Stain with a fixable viability dye according to the manufacturer's protocol to exclude dead cells from the analysis.
-
Wash with FACS buffer.
-
Perform surface staining by incubating cells with antibodies against surface markers (e.g., CD3, CD8) for 20-30 minutes on ice, protected from light.[6]
-
Wash cells with FACS buffer.
-
Fix the cells using a fixation buffer for 20 minutes at room temperature.
-
Wash the cells, then permeabilize by resuspending in a permeabilization buffer.
-
Perform intracellular staining by adding the anti-IFN-γ antibody. Incubate for 30 minutes at room temperature, protected from light.[7]
-
Wash cells twice with permeabilization buffer, followed by one wash with FACS buffer.[4]
-
Resuspend the cell pellet in FACS buffer for analysis.
-
-
Data Acquisition:
-
Acquire samples on a flow cytometer. Ensure proper compensation is set up to correct for spectral overlap between fluorochromes.
-
Analyze the data using appropriate software, gating first on live, single cells, then on CD3+CD8+ T-cells, and finally quantifying the percentage of IFN-γ positive cells.
-
Protocol 3: T-Cell Proliferation Assay (CFSE-based)
This assay measures the proliferation of T-cells in response to stimulation by tracking the dilution of the fluorescent dye CFSE.
Materials:
-
PBMCs from an HLA-B*08 positive donor
-
Carboxyfluorescein succinimidyl ester (CFSE) dye
-
Complete cell culture medium
-
CEF7 peptide working solution
-
Positive control (e.g., PHA or anti-CD3 antibody)
-
Negative control (culture medium with DMSO vehicle)
-
96-well round-bottom plate
Procedure:
-
CFSE Labeling:
-
Wash PBMCs and resuspend at 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 0.5-5 µM (optimal concentration should be titrated).[8]
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete culture medium.
-
Wash the cells twice with complete culture medium to remove any unbound dye.
-
-
Cell Culture and Stimulation:
-
Resuspend CFSE-labeled PBMCs at 1-2 x 10^6 cells/mL in complete culture medium.
-
Plate 200 µL of the cell suspension per well in a 96-well round-bottom plate.
-
Add CEF7 peptide (final concentration 1-10 µg/mL), positive control, or negative control.
-
-
Analysis:
-
Harvest the cells from the plate.
-
(Optional) Stain with surface markers (e.g., CD3, CD8) and a viability dye as described in the ICS protocol.
-
Acquire samples on a flow cytometer.
-
Analyze the data by gating on the live, CD8+ T-cell population and examining the CFSE fluorescence histogram. Proliferating cells will show successive peaks of halved fluorescence intensity compared to the non-proliferating population in the unstimulated control.
-
Data Presentation: Recommended Assay Parameters
The following table summarizes the typical quantitative parameters for the protocols described. Researchers should optimize these conditions for their specific experimental setup.
| Parameter | ELISpot Assay | Intracellular Cytokine Staining (ICS) | T-Cell Proliferation (CFSE) |
| Cell Type | PBMCs | PBMCs | PBMCs |
| Cell Density/Well | 2-3 x 10^5 | 0.2-2 x 10^6 | 2-4 x 10^5 |
| CEF7 Peptide Conc. | 1 - 10 µg/mL | 1 - 10 µg/mL | 1 - 10 µg/mL |
| Incubation Time | 18 - 24 hours[3] | 6 - 16 hours[5] | 5 - 7 days[9] |
| Positive Control | PHA (5-10 µg/mL)[3] | PMA (50 ng/mL) / Ionomycin (1 µg/mL) | PHA (5-10 µg/mL) / Anti-CD3 |
| Negative Control | Medium + DMSO vehicle | Medium + DMSO vehicle | Medium + DMSO vehicle |
| Primary Readout | Spot Forming Units (SFU) per 10^6 cells | % of IFN-γ+ cells within CD8+ gate | % of proliferated (CFSE-low) cells |
Expected Results: The frequency of antigen-specific T-cells can vary significantly between donors based on their immune history. For common viral antigens like influenza, the precursor frequency in healthy donors is typically low, often in the range of 1 in 10,000 to 1 in 1,000,000 T-cells.[11] Following in vitro stimulation, a positive response to the CEF7 peptide would be indicated by a significant increase in the measured readout (SFU, % positive cells, or % proliferation) compared to the negative control.
References
- 1. stemcell.com [stemcell.com]
- 2. ELISpot [bio-protocol.org]
- 3. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. anilocus.com [anilocus.com]
- 5. Multiparameter Intracellular Cytokine Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.virginia.edu [med.virginia.edu]
- 7. Intracellular Cytokine Staining | ORP Core Facilities | University of Arizona [cores.arizona.edu]
- 8. researchgate.net [researchgate.net]
- 9. proimmune.com [proimmune.com]
- 10. Frontiers | A minority of proliferating human CD4+ T cells in antigen-driven proliferation assays are antigen specific [frontiersin.org]
- 11. Antigen-specific precursor frequency impacts T cell proliferation, differentiation, and requirement for costimulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracellular Cytokine Staining with CEF Peptide Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular cytokine staining (ICS) is a powerful flow cytometry-based technique that allows for the simultaneous identification of cell phenotype and quantification of cytokine production at the single-cell level.[1] This method is invaluable for characterizing antigen-specific T-cell responses in various fields, including immunology, infectious disease research, and the development of vaccines and immunotherapies. A crucial component of a robust ICS assay is the inclusion of a reliable positive control to validate the assay's performance and ensure the functional capacity of the cells being analyzed. The CEF peptide pool, a well-characterized mixture of viral epitopes, serves as an excellent positive control for stimulating recall T-cell responses in a majority of the human population.
The CEF peptide pool is a standardized mixture of 32 immunodominant peptide epitopes from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus.[2][3] These peptides are primarily restricted to HLA Class I and are widely used to stimulate CD8+ T-cell activation and cytokine production in individuals previously exposed to these common viruses.[3] The "CEF7" peptide specifically refers to the NLVPMVATV sequence from the HCMV pp65 protein and is restricted by the HLA-A2 allele.[2] Stimulation of peripheral blood mononuclear cells (PBMCs) with the CEF peptide pool leads to the activation of memory T-cells, which then produce a variety of cytokines, including interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-2 (IL-2).
This document provides detailed application notes and a comprehensive protocol for performing intracellular cytokine staining with CEF peptide stimulation.
Data Presentation
The frequency of cytokine-producing CD8+ T-cells in response to CEF peptide stimulation can vary between donors, primarily due to differences in their immunological history and HLA type. The following tables summarize representative quantitative data from healthy human PBMCs stimulated with a CEF peptide pool.
Table 1: Representative Frequencies of Cytokine-Producing CD8+ T-Cells Following CEF Peptide Pool Stimulation
| Cytokine | Percentage of CD8+ T-Cells (Range) | Notes |
| IFN-γ | 0.1% - 4.0% | A primary effector cytokine in the anti-viral response. |
| TNF-α | 0.1% - 3.0% | A pro-inflammatory cytokine involved in a wide range of immune responses. |
| IL-2 | 0.05% - 1.5% | Crucial for T-cell proliferation and differentiation. |
| Polyfunctional (IFN-γ+ and TNF-α+) | 0.05% - 2.0% | The presence of T-cells producing multiple cytokines is often associated with a more robust and effective immune response. |
Note: The values presented are illustrative and can be influenced by experimental conditions and donor variability. It is essential to include appropriate controls in every experiment.
Signaling Pathway
Upon recognition of the peptide-MHC class I complex by the T-cell receptor (TCR) on a CD8+ T-cell, a complex signaling cascade is initiated, leading to T-cell activation, proliferation, and cytokine production. The diagram below illustrates the key steps in this pathway.
Caption: T-cell receptor signaling cascade initiated by peptide-MHC I recognition.
Experimental Workflow
The following diagram provides a high-level overview of the experimental workflow for intracellular cytokine staining.
Caption: Experimental workflow for intracellular cytokine staining.
Experimental Protocols
This section provides a detailed step-by-step protocol for performing intracellular cytokine staining on human PBMCs using CEF peptide pool stimulation.
Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CEF Peptide Pool (lyophilized)
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin)
-
Co-stimulatory antibodies: anti-CD28 and anti-CD49d
-
Protein transport inhibitor: Brefeldin A or Monensin
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fixable viability dye
-
Fluorochrome-conjugated antibodies for surface staining (e.g., anti-CD3, anti-CD8)
-
Fixation/Permeabilization buffer kit
-
Fluorochrome-conjugated antibodies for intracellular staining (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2)
-
96-well round-bottom plates
-
Flow cytometer
Protocol
1. Preparation of Reagents and Cells
-
CEF Peptide Pool Reconstitution: Reconstitute the lyophilized CEF peptide pool in sterile DMSO to create a stock solution.[1] Further dilute the stock solution in complete RPMI 1640 medium to the desired working concentration (typically 1-2 µg/mL per peptide).[1]
-
Cell Preparation: Thaw cryopreserved PBMCs or isolate fresh PBMCs from whole blood using density gradient centrifugation.[1] Resuspend the cells in complete RPMI 1640 medium and perform a cell count. Adjust the cell concentration to 1-2 x 10^6 cells/mL.[1]
2. Cell Stimulation
-
Plate 1-2 x 10^6 PBMCs per well in a 96-well round-bottom plate.
-
Add the CEF peptide pool working solution to the designated wells.
-
For the unstimulated control, add an equivalent volume of the DMSO vehicle.
-
Add co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d) to all wells.[1]
-
Add the protein transport inhibitor (e.g., Brefeldin A) to all wells.[1]
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.[1]
3. Surface Staining
-
After incubation, centrifuge the plate and discard the supernatant.
-
Wash the cells with PBS.[1]
-
Resuspend the cells in a solution containing the fixable viability dye and incubate according to the manufacturer's instructions.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in a cocktail of fluorochrome-conjugated surface antibodies (e.g., anti-CD3, anti-CD8) and incubate in the dark at 4°C for 20-30 minutes.[1]
-
Wash the cells twice with FACS buffer.[1]
4. Fixation and Permeabilization
-
Resuspend the cells in Fixation/Permeabilization buffer and incubate in the dark at room temperature for 20 minutes.[1]
-
Wash the cells with Permeabilization/Wash buffer.[1]
5. Intracellular Staining
-
Resuspend the fixed and permeabilized cells in a cocktail of fluorochrome-conjugated intracellular antibodies (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2) diluted in Permeabilization/Wash buffer.[1]
-
Incubate in the dark at room temperature for 30 minutes.[1]
-
Wash the cells twice with Permeabilization/Wash buffer.[1]
6. Flow Cytometry Acquisition and Analysis
-
Resuspend the cells in FACS buffer for acquisition on a flow cytometer.[1]
-
Acquire a sufficient number of events for robust statistical analysis.
-
Analyze the data using appropriate flow cytometry analysis software. Use a sequential gating strategy to identify single, live lymphocytes, followed by CD3+ T-cells, and then CD8+ T-cells. Finally, quantify the percentage of CD8+ T-cells positive for each cytokine.[1]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no cytokine signal | Ineffective cell stimulation | Ensure the CEF peptide pool is properly reconstituted and used at the optimal concentration. Verify the viability of the PBMCs. |
| Insufficient incubation time | Optimize the stimulation time (typically 4-6 hours). | |
| Ineffective protein transport inhibition | Use a fresh stock of Brefeldin A or Monensin at the recommended concentration. | |
| High background staining | Non-specific antibody binding | Titrate antibodies to determine the optimal concentration. Include isotype controls. Block Fc receptors if necessary. |
| Dead cells | Use a viability dye to exclude dead cells from the analysis. | |
| Poor cell viability | Toxicity of reagents | Ensure the final DMSO concentration is below 1%. Reduce the incubation time with the protein transport inhibitor. |
| Inconsistent results | Variability in cell handling | Maintain consistent cell numbers, reagent concentrations, and incubation times across all samples. |
| Donor-to-donor variability | Acknowledge inherent biological differences; analyze a sufficient number of donors to draw meaningful conclusions. |
Conclusion
Intracellular cytokine staining with CEF peptide stimulation is a robust and reliable method for assessing antigen-specific T-cell function. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement this powerful technique. Adherence to best practices in experimental design, execution, and data analysis will ensure the generation of high-quality, reproducible results that can provide valuable insights into the cellular immune response.
References
Application Notes and Protocols for CEF7 Peptide in T-Cell Proliferation Assays using CFSE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antigen-specific T-cell proliferation is a cornerstone of the adaptive immune response and a critical parameter in immunology research, vaccine development, and immunotherapy. The Carboxyfluorescein Succinimidyl Ester (CFSE) T-cell proliferation assay is a robust method for tracking cell divisions. CFSE is a fluorescent dye that covalently labels intracellular proteins.[1][2] Upon cell division, the dye is equally distributed between daughter cells, leading to a halving of fluorescence intensity with each successive generation.[2][3] This allows for the quantification of cell proliferation by flow cytometry.[3][4]
The CEF peptide pool, which contains epitopes from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus, is a widely used positive control for stimulating CD8+ T-cell responses in individuals previously exposed to these common viruses.[5][6] For the purposes of this document, "CEF7 peptide" will be considered as a representative peptide from such a pool, designed to elicit a T-cell response. These peptides are presented by antigen-presenting cells (APCs) via Major Histocompatibility Complex (MHC) class I molecules to CD8+ T-cells, triggering their activation and proliferation.[7]
These application notes provide a detailed protocol for utilizing a CEF7 peptide to induce T-cell proliferation in a CFSE-based assay.
Principle of the Assay
The CFSE T-cell proliferation assay involves three main steps:
-
Labeling: Peripheral Blood Mononuclear Cells (PBMCs) are labeled with CFSE.
-
Stimulation: The CFSE-labeled PBMCs are stimulated with the CEF7 peptide, leading to the activation and proliferation of antigen-specific T-cells.
-
Analysis: The dilution of CFSE fluorescence is measured by flow cytometry to determine the extent of T-cell proliferation.
Data Presentation
The following table summarizes representative quantitative data from a T-cell proliferation assay using a CEF peptide pool.
| Parameter | Unstimulated Control | CEF Peptide Pool (1 µg/mL per peptide) |
| Percentage of Divided CD8+ T-Cells | < 1% | 15 - 40% |
| Proliferation Index of CD8+ T-Cells | 1.0 - 1.2 | 2.5 - 4.0 |
| Percentage of IFN-γ+ CD8+ T-Cells | < 0.1% | 5 - 20% |
Note: The actual values will vary depending on the donor's immune history, cell viability, and specific experimental conditions.
Experimental Protocols
Materials and Reagents
-
CEF7 Peptide (or a CEF peptide pool)
-
Cryopreserved or freshly isolated human Peripheral Blood Mononuclear Cells (PBMCs)
-
CFSE (Carboxyfluorescein Succinimidyl Ester)
-
DMSO (Dimethyl sulfoxide), anhydrous
-
PBS (Phosphate-Buffered Saline), sterile
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Ficoll-Paque PLUS (if isolating fresh PBMCs)
-
Anti-CD3/Anti-CD28 antibodies (as a positive control for proliferation)
-
Phytohemagglutinin (PHA) (as a positive control for proliferation)
-
Brefeldin A (for intracellular cytokine staining, optional)
-
Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ)
-
Fixable Viability Dye
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
Protocol 1: CFSE Labeling of PBMCs
This protocol describes the labeling of PBMCs with CFSE.
-
Cell Preparation:
-
If using cryopreserved PBMCs, thaw them rapidly in a 37°C water bath and transfer to a tube containing pre-warmed complete RPMI-1640 medium.
-
If using fresh blood, isolate PBMCs using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions.
-
Wash the cells twice with PBS.
-
Count the cells and assess viability. Resuspend the cell pellet at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.[8]
-
-
CFSE Staining:
-
Prepare a 5 mM stock solution of CFSE in anhydrous DMSO.[1][8] Store in small aliquots at -20°C, protected from light.[8]
-
Dilute the CFSE stock solution in PBS to the desired final working concentration. The optimal concentration (typically 0.5-5 µM) should be determined for each cell type and experiment.[8][9]
-
Add the CFSE working solution to the cell suspension.
-
Immediately vortex the tube to ensure homogenous labeling.
-
Incubate for 10-15 minutes at 37°C, protected from light.[8][10]
-
-
Quenching the Staining Reaction:
-
Washing:
-
Centrifuge the cells at 300-400 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with complete RPMI-1640 medium to remove any unbound CFSE.[8]
-
-
Final Resuspension:
-
Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at a concentration of 1-2 x 10^6 cells/mL.
-
Protocol 2: T-Cell Proliferation Assay
This protocol outlines the stimulation of CFSE-labeled PBMCs with the CEF7 peptide.
-
Cell Plating:
-
Plate 1-2 x 10^6 CFSE-labeled PBMCs per well in a 96-well round-bottom plate.
-
-
Peptide Stimulation:
-
Reconstitute the lyophilized CEF7 peptide in sterile DMSO to create a stock solution. Further dilute in complete RPMI-1640 medium to the desired working concentration (typically 1-2 µg/mL per peptide).[5]
-
Add the CEF7 peptide working solution to the designated wells.
-
Controls:
-
Unstimulated Control: Add an equivalent volume of the DMSO vehicle to control wells.
-
Positive Control: Add anti-CD3/anti-CD28 antibodies or PHA to separate wells.
-
-
-
Co-stimulation (Optional but Recommended):
-
For optimal T-cell activation, co-stimulatory antibodies such as anti-CD28 and anti-CD49d can be added to the wells.[5]
-
-
Incubation:
-
Incubate the plate for 4-7 days at 37°C in a 5% CO2 incubator.[10] The optimal incubation time depends on the strength of the stimulus and should be determined empirically.
-
-
Intracellular Cytokine Staining (Optional):
-
If measuring cytokine production, add a protein transport inhibitor like Brefeldin A for the final 4-6 hours of incubation.[5]
-
-
Cell Harvesting and Staining for Flow Cytometry:
-
After incubation, harvest the cells and wash them with FACS buffer.
-
Stain with a fixable viability dye to exclude dead cells from the analysis.
-
Perform surface staining with fluorochrome-conjugated antibodies against T-cell markers (e.g., anti-CD3, anti-CD8).
-
If performing intracellular cytokine staining, fix and permeabilize the cells according to the manufacturer's protocol, followed by staining with antibodies against intracellular cytokines (e.g., anti-IFN-γ).
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer. CFSE is typically detected in the FITC or equivalent channel.
-
Analyze the data using appropriate software. Gate on the live, single-cell lymphocyte population, and then on the CD8+ T-cell subset.
-
Visualize the CFSE dilution profile as a histogram to identify distinct generations of proliferating cells.
-
Visualizations
Caption: T-Cell Activation by CEF7 Peptide.
Caption: CFSE T-Cell Proliferation Assay Workflow.
References
- 1. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. stemcell.com [stemcell.com]
- 7. criver.com [criver.com]
- 8. cytek-web.s3.amazonaws.com [cytek-web.s3.amazonaws.com]
- 9. sanguinebio.com [sanguinebio.com]
- 10. cytologicsbio.com [cytologicsbio.com]
Application Notes and Protocols for the Expansion of CEF7-Specific T-Cells from Peripheral Blood Mononuclear Cells (PBMCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in vitro expansion of antigen-specific T-cells is a critical process in the development of adoptive cell therapies and for the immunological monitoring of responses to vaccines and infectious diseases. The CEF7 peptide, an HLA-B*08-restricted epitope (ELRSRYWAI) derived from the influenza virus nucleoprotein, serves as a valuable target for stimulating and expanding a subset of memory CD8+ T-cells in individuals with the corresponding HLA type who have been previously exposed to the influenza virus.[1][2][3][4] These application notes provide a comprehensive guide to the isolation of Peripheral Blood Mononuclear Cells (PBMCs), the subsequent expansion of CEF7-specific T-cells, and their characterization.
Experimental Overview
The overall workflow for the expansion of CEF7-specific T-cells from PBMCs involves several key stages. Initially, PBMCs are isolated from whole blood. These cells are then stimulated with the CEF7 peptide to selectively activate the T-cells bearing the cognate T-cell receptor (TCR). Following stimulation, the T-cells are cultured for an extended period in the presence of cytokines to promote proliferation. Finally, the expanded T-cell population is characterized to assess its quantity, viability, purity, and phenotype.
Figure 1: Overall experimental workflow for CEF7-specific T-cell expansion.
T-Cell Activation Signaling Pathway
Upon recognition of the CEF7 peptide presented by HLA-B*08 on an antigen-presenting cell (APC), the T-cell receptor (TCR) on a specific CD8+ T-cell initiates a signaling cascade. This process, co-stimulated by molecules like CD28, leads to the activation of transcription factors such as NFAT, AP-1, and NF-κB. These factors drive the expression of genes responsible for T-cell proliferation, differentiation, and the production of effector cytokines like IFN-γ and TNF-α.
References
Application Notes and Protocols: CEF7 Peptide Stimulation of Dendritc Cells for Antigen Presentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and play a crucial role in initiating and shaping adaptive immune responses. The stimulation of DCs with specific peptides is a fundamental technique in immunology research, vaccine development, and cancer immunotherapy to elicit targeted T-cell responses. The CEF peptide pool, composed of well-defined epitopes from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus, is a widely used reagent to stimulate and evaluate T-cell responses in individuals previously exposed to these common viruses. This document provides detailed application notes and protocols for the use of the CEF peptide pool, with a specific focus on the CEF7 peptide, for the stimulation of human monocyte-derived dendritic cells (Mo-DCs) and the subsequent presentation to T cells.
The CEF7 peptide, with the sequence NLVPMVATV , is an HLA-A2 restricted epitope derived from the CMV pp65 protein.[1][2][3][4][5] It is a component of the larger CEF peptide pool and serves as a specific antigen for CD8+ T cells.
Principle of the Application
The core of this application lies in the ability of DCs to process and present peptide antigens on their surface via Major Histocompatibility Complex (MHC) class I molecules.[6][7][8][9] Exogenous peptides, such as those in the CEF pool, can be efficiently loaded onto MHC class I molecules on the surface of mature DCs. These peptide-MHC complexes are then recognized by the T-cell receptors (TCRs) of specific CD8+ T cells, leading to T-cell activation, proliferation, and effector functions, such as the secretion of cytotoxic granules and pro-inflammatory cytokines like Interferon-gamma (IFN-γ).
This process allows for the in vitro assessment of antigen-specific T-cell immunity and is a critical tool for:
-
Vaccine Efficacy Studies: Evaluating the cellular immune response elicited by a vaccine candidate.
-
Immunotherapy Research: Developing and testing novel cancer immunotherapies that rely on T-cell-mediated tumor destruction.
-
Immune Monitoring: Assessing the immunocompetence of patients in various disease states.
Data Presentation
Table 1: Composition of a Standard 32-Peptide CEF Pool
| Peptide ID | Sequence | Source Virus | Source Protein | HLA Restriction |
| CEF7 | NLVPMVATV | CMV | pp65 | HLA-A2 |
| CEF1 | VSDGGPNLY | Influenza A | HLA-A1 | |
| CEF2 | CTELKLSDY | Influenza A | HLA-A1 | |
| CEF3 | GILGFVFTL | Influenza A | HLA-A2 | |
| CEF4 | FMYSDFHFI | Influenza A | HLA-A2 | |
| CEF5 | CLGGLLTMV | EBV | LMP2A | HLA-A2 |
| CEF6 | GLCTLVAML | EBV | BMLF1 | HLA-A2 |
| ... | ... | ... | ... | ... |
Table 2: Expected Upregulation of DC Maturation Markers
Stimulation of immature Mo-DCs with a maturation cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) is expected to significantly upregulate the expression of co-stimulatory molecules and MHC class II, as quantified by flow cytometry. While CEF peptides are primarily used to pulse mature DCs for T-cell activation, the maturation status of the DCs is critical for effective antigen presentation.
| Marker | Immature Mo-DCs (MFI) | Mature Mo-DCs (MFI) | Fold Increase (Approx.) |
| CD80 | Low | High | >5 |
| CD86 | Low | High | >10 |
| HLA-DR (MHC-II) | Moderate | High | >5 |
| CD83 | Negative/Low | High | >20 |
MFI: Mean Fluorescence Intensity. Actual values will vary depending on the donor, reagents, and instrument settings.
Table 3: Representative T-Cell Response to CEF-Pulsed Dendritic Cells
Co-culture of CEF peptide-pulsed mature Mo-DCs with autologous T cells should result in a robust antigen-specific T-cell response, commonly measured by IFN-γ secretion.
| Stimulus | Responder Cells | IFN-γ Spot Forming Units (SFU) per 10^6 T cells |
| Unpulsed DCs | Autologous T cells | <10 |
| Irrelevant Peptide-Pulsed DCs | Autologous T cells | <10 |
| CEF Peptide Pool-Pulsed DCs | Autologous T cells | >100 |
SFU values are representative and can vary significantly between donors based on their immunological history.
Experimental Protocols
Protocol 1: Generation of Human Monocyte-Derived Dendritic Cells (Mo-DCs)
This protocol describes the generation of immature Mo-DCs from peripheral blood mononuclear cells (PBMCs).[10][11][12][13]
Materials:
-
Human PBMCs isolated from a buffy coat or whole blood by density gradient centrifugation (e.g., Ficoll-Paque).
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).
-
Recombinant human Interleukin-4 (IL-4).
-
CD14 MicroBeads for monocyte isolation.
-
6-well tissue culture plates.
Procedure:
-
Monocyte Isolation: Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS) with CD14 MicroBeads according to the manufacturer's instructions. Purity should be >90%.[11]
-
Cell Seeding: Resuspend the purified monocytes in complete RPMI-1640 medium and seed them in a 6-well plate at a density of 1 x 10^6 cells/mL.
-
Differentiation: Supplement the culture medium with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 100 ng/mL).
-
Incubation: Culture the cells for 5-6 days at 37°C in a humidified 5% CO2 incubator.
-
Medium Change: On day 3, gently aspirate half of the medium and replace it with fresh medium containing the same concentrations of GM-CSF and IL-4.
-
Harvesting Immature DCs: On day 6, the non-adherent and loosely adherent cells are immature Mo-DCs and are ready for maturation.
Protocol 2: Maturation and Peptide Pulsing of Mo-DCs
This protocol outlines the maturation of immature Mo-DCs and their subsequent pulsing with the CEF peptide pool.[14]
Materials:
-
Immature Mo-DCs from Protocol 1.
-
DC maturation cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2).
-
CEF Peptide Pool (lyophilized).
-
Sterile DMSO.
-
Serum-free RPMI-1640 medium.
Procedure:
-
DC Maturation: To the culture of immature Mo-DCs, add a maturation cocktail (e.g., TNF-α: 10 ng/mL, IL-1β: 10 ng/mL, IL-6: 10 ng/mL, and PGE2: 1 µg/mL) and incubate for 24-48 hours.
-
Peptide Reconstitution: Reconstitute the lyophilized CEF peptide pool in sterile DMSO to a stock concentration of 1 mg/mL. Aliquot and store at -20°C.
-
Peptide Pulsing: Harvest the mature Mo-DCs and wash them with serum-free RPMI-1640. Resuspend the cells at 1-2 x 10^6 cells/mL in serum-free RPMI-1640.
-
Add the CEF peptide pool to the DC suspension at a final concentration of 1-2 µg/mL for each peptide.
-
Incubate the DCs with the peptides for 2-4 hours at 37°C in a humidified 5% CO2 incubator.
-
Washing: After incubation, wash the peptide-pulsed DCs three times with complete RPMI-1640 to remove excess, unbound peptides. The cells are now ready for co-culture with T cells.
Protocol 3: Co-culture of Peptide-Pulsed DCs with T Cells (Mixed Lymphocyte Reaction)
This protocol describes the co-culture of peptide-pulsed DCs with autologous T cells to assess T-cell activation.[15][16][17][18]
Materials:
-
CEF peptide-pulsed mature Mo-DCs from Protocol 2.
-
Autologous T cells (isolated from the CD14-negative fraction of PBMCs from the same donor).
-
Complete RPMI-1640 medium.
-
96-well round-bottom tissue culture plates.
Procedure:
-
T-Cell Isolation: Isolate T cells from the CD14-negative fraction of PBMCs using a T-cell isolation kit or by nylon wool adherence.
-
Co-culture Setup: In a 96-well round-bottom plate, add 2 x 10^5 T cells per well.
-
Add the CEF peptide-pulsed DCs to the wells at a DC:T cell ratio of 1:10 (i.e., 2 x 10^4 DCs per well).
-
Controls: Set up negative control wells with T cells and unpulsed DCs, and T cells with DCs pulsed with an irrelevant peptide. A positive control can be T cells stimulated with anti-CD3/CD28 beads.
-
Incubation: Co-culture the cells for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Assessment of T-Cell Activation: T-cell activation can be assessed by various methods, including proliferation assays (e.g., CFSE dilution by flow cytometry) or cytokine secretion assays (e.g., ELISpot or intracellular cytokine staining).
Protocol 4: Flow Cytometry for DC Maturation Marker Analysis
This protocol details the staining of DCs to analyze the expression of maturation markers.[19][20][21]
Materials:
-
Immature and mature Mo-DCs.
-
FACS buffer (PBS with 1% BSA and 0.05% sodium azide).
-
Fluorochrome-conjugated antibodies against human CD14, CD80, CD86, HLA-DR, and CD83.
-
Isotype control antibodies.
Procedure:
-
Cell Preparation: Harvest approximately 1-5 x 10^5 DCs per sample and wash with cold FACS buffer.
-
Fc Receptor Blocking: Resuspend the cells in FACS buffer containing an Fc receptor blocking agent and incubate for 10 minutes on ice.
-
Antibody Staining: Add the pretitrated fluorescently labeled antibodies to the cells and incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with cold FACS buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Data Analysis: Analyze the expression levels of the maturation markers on the DC population, gating on single, live cells.
Protocol 5: IFN-γ ELISpot Assay for T-Cell Response
This protocol describes the Enzyme-Linked Immunospot (ELISpot) assay to quantify IFN-γ secreting T cells.[22][23][24]
Materials:
-
Human IFN-γ ELISpot kit (containing capture and detection antibodies, and streptavidin-HRP).
-
PVDF membrane 96-well plates.
-
Cells from the DC-T cell co-culture (Protocol 3).
-
BCIP/NBT substrate.
Procedure:
-
Plate Coating: Coat the ELISpot plate with the anti-IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with a blocking buffer for 2 hours at room temperature.
-
Cell Plating: Add 1 x 10^5 T cells from the co-culture to each well.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Detection: Wash the plate and add the biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add the BCIP/NBT substrate. Monitor for the appearance of spots.
-
Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry and count the spots using an ELISpot reader.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for CEF peptide stimulation of dendritic cells.
Caption: Exogenous peptide presentation pathway via MHC Class I.
References
- 1. mabtech.com [mabtech.com]
- 2. benchchem.com [benchchem.com]
- 3. immunospot.eu [immunospot.eu]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. Pathways of MHC I cross-presentation of exogenous antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. Cross-presentation of exogenous antigens on MHC I molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Presentation of Exogenous Antigens on Major Histocompatibility Complex (MHC) Class I and MHC Class II Molecules Is Differentially Regulated during Dendritic Cell Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. miltenyibiotec.com [miltenyibiotec.com]
- 11. Generation and Maturation of Human Monocyte-derived DCs [bio-protocol.org]
- 12. Generation and Maturation of Human Monocyte-derived DCs [en.bio-protocol.org]
- 13. A protocol for rapid monocyte isolation and generation of singular human monocyte-derived dendritic cells | PLOS One [journals.plos.org]
- 14. Peptide-Pulsed Dendritic Cells Have Superior Ability to Induce Immune-Mediated Tissue Destruction Compared to Peptide with Adjuvant | PLOS One [journals.plos.org]
- 15. revvity.com [revvity.com]
- 16. researchgate.net [researchgate.net]
- 17. Results for "Mixed Lymphocyte Reaction Assay" | Springer Nature Experiments [experiments.springernature.com]
- 18. Mixed Lymphocyte Reaction (MLR) based Dendritic Cell & T Cell Agonist Assay Service - Creative Biolabs [creative-biolabs.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. CD80 and CD86 knockdown in dendritic cells regulates Th1/Th2 cytokine production in asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Flow Cytometry Analysis of Antigen-Specific T-Cells Using CEF Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enumeration and characterization of antigen-specific T-cells are critical for immunology research, vaccine development, and monitoring immune responses in various diseases.[1][2] Intracellular Cytokine Staining (ICS) combined with flow cytometry is a powerful technique for identifying and quantifying cytokine-producing cells at a single-cell level.[1][3] A crucial component of a robust ICS assay is the inclusion of a reliable positive control to validate assay performance.[1] The CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool serves as a widely used positive control for stimulating CD8+ T-cell activation and cytokine production in individuals previously exposed to these common viruses.[1]
This document provides detailed protocols for the analysis of CEF-specific T-cells using two primary flow cytometry-based methods: Intracellular Cytokine Staining (ICS) for functional analysis and MHC Multimer staining for direct enumeration and phenotyping.
Principle of the Assays
-
Intracellular Cytokine Staining (ICS): This method identifies T-cells based on their functional response to a specific antigen. Peripheral blood mononuclear cells (PBMCs) are stimulated in vitro with the CEF peptide pool.[1] T-cells recognizing these peptides become activated and produce cytokines. A protein transport inhibitor, such as Brefeldin A, is added to block cytokine secretion, causing them to accumulate inside the cell.[1][4][5] Subsequently, cells are stained with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD8) and, after fixation and permeabilization, against intracellular cytokines (e.g., IFN-γ, TNF-α).[1][4] Flow cytometry is then used to quantify the percentage of T-cells producing specific cytokines.[1]
-
MHC Multimer Staining: This technique allows for the direct visualization and quantification of antigen-specific T-cells, regardless of their functional state.[6][7] MHC multimers are synthetic complexes consisting of multiple MHC molecules, each loaded with a specific peptide (e.g., a CEF7 epitope), and conjugated to a fluorescent marker.[6][8] These multimers bind with high avidity to T-cell receptors (TCRs) that specifically recognize the presented peptide-MHC complex.[6][9] This allows for the precise enumeration and phenotypic characterization of rare antigen-specific T-cell populations.[6][10]
Data Presentation
Quantitative Analysis of CEF-Specific T-Cell Responses
The frequency of CEF-specific T-cells can vary significantly between donors, largely depending on their immunological history and HLA type.[1] The following tables provide representative data.
Table 1: Representative Frequency of Cytokine-Producing CD8+ T-Cells Post-CEF Stimulation in Healthy Donors
| Cytokine Marker | % of CD8+ T-Cells (Mean ± SD) | % of CD8+ T-Cells (Typical Range) |
| IFN-γ | 0.85% ± 0.5% | 0.1% - 2.5% |
| TNF-α | 0.70% ± 0.4% | 0.1% - 2.0% |
| IFN-γ and/or TNF-α | 1.10% ± 0.6% | 0.2% - 3.0% |
Note: Data is compiled from typical experimental outcomes. Actual results will vary.
Table 2: Example Antibody Panel for ICS and Phenotyping
| Marker | Fluorochrome | Purpose | T-Cell Subset |
| Viability Dye | e.g., Zombie NIR™ | Dead cell exclusion | All |
| CD3 | e.g., BUV395 | Pan T-cell marker | All T-Cells |
| CD4 | e.g., APC-H7 | Helper T-cell lineage | CD4+ T-Cells |
| CD8 | e.g., PerCP-Cy5.5 | Cytotoxic T-cell lineage | CD8+ T-Cells |
| CD45RA | e.g., BV786 | Naïve / Effector Memory | T-Cell Subsets |
| CCR7 | e.g., PE-Cy7 | Central Memory / Naïve | T-Cell Subsets |
| IFN-γ | e.g., FITC | Effector Cytokine | Activated T-Cells |
| TNF-α | e.g., PE | Pro-inflammatory Cytokine | Activated T-Cells |
| IL-2 | e.g., BV421 | Proliferation Cytokine | Activated T-Cells |
Experimental Protocols
Protocol 1: Intracellular Cytokine Staining (ICS)
This protocol details the steps for stimulating PBMCs with a CEF peptide pool and subsequently staining for intracellular cytokines.
1. Materials
-
Cryopreserved human PBMCs
-
CEF Peptide Pool (e.g., 1 µg/mL per peptide final concentration)
-
Complete RPMI medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin)
-
Co-stimulatory antibodies: anti-CD28 and anti-CD49d (1 µg/mL each)
-
Protein transport inhibitor: Brefeldin A (e.g., 10 µg/mL)[4]
-
Cell surface antibodies (see Table 2)
-
Viability dye
-
Fixation/Permeabilization Buffer
-
Intracellular antibodies (see Table 2)
-
FACS Buffer (PBS + 2% FBS)
2. PBMC Thawing and Resting
-
Rapidly thaw cryopreserved PBMCs in a 37°C water bath.
-
Transfer cells to a 15 mL conical tube containing 9 mL of warm complete RPMI.
-
Centrifuge at 300 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI and perform a cell count to determine viability.
-
Allow cells to rest for 2-4 hours at 37°C, 5% CO₂.
3. T-Cell Stimulation
-
Adjust PBMC concentration to 1-2 x 10⁶ cells/mL in complete RPMI.
-
Plate 1 mL of cell suspension per well in a 24-well plate.
-
Prepare stimulation conditions:
-
Unstimulated Control: Add DMSO (vehicle control).
-
CEF Stimulation: Add CEF peptide pool (final concentration 1-2 µg/mL per peptide).
-
-
Add co-stimulatory antibodies (anti-CD28/CD49d) to all wells.
-
Incubate for 1-2 hours at 37°C, 5% CO₂.
-
Add Brefeldin A to all wells to block cytokine secretion.[4]
-
Incubate for an additional 4-6 hours (or overnight for some applications) at 37°C, 5% CO₂.[4]
4. Staining Procedure
-
Harvest cells into FACS tubes.
-
Wash with PBS and centrifuge at 500 x g for 5 minutes.
-
Stain for viability by resuspending the pellet in the viability dye solution and incubating as per the manufacturer's protocol.
-
Wash with FACS buffer.
-
Perform cell surface staining by incubating with a cocktail of surface antibodies (CD3, CD4, CD8, etc.) for 30 minutes at 4°C in the dark.[3]
-
Wash with FACS buffer.
-
Fix and permeabilize the cells using a commercial Fixation/Permeabilization kit according to the manufacturer's instructions.
-
Wash with Permeabilization Buffer.
-
Perform intracellular staining by incubating with a cocktail of cytokine-specific antibodies (IFN-γ, TNF-α, etc.) for 30 minutes at 4°C in the dark.[4]
-
Wash twice with Permeabilization Buffer.
-
Resuspend the final cell pellet in FACS buffer for acquisition.
5. Flow Cytometry Acquisition
-
Acquire samples on a properly calibrated flow cytometer.
-
Collect a sufficient number of events (e.g., 200,000 - 500,000 total events) to ensure statistically significant analysis of rare populations.[11]
Protocol 2: MHC Class I Multimer Staining
This protocol is for the direct detection of CEF7-specific T-cells using a peptide-MHC multimer.
1. Materials
-
PBMCs (thawed and rested as in Protocol 1)
-
Fluorochrome-conjugated pMHC Multimer (e.g., HLA-A*02:01-CEF7 peptide)
-
Cell surface and phenotyping antibodies (see Table 2, excluding intracellular antibodies)
-
Viability dye
-
FACS Buffer
2. Staining Procedure
-
Wash 1-2 x 10⁶ rested PBMCs with FACS Buffer.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Add the pMHC multimer reagent at the manufacturer's recommended concentration.
-
Incubate for 20-30 minutes at room temperature in the dark. Note: Staining order is critical; multimer staining is often performed before antibody staining to avoid steric hindrance.[10]
-
Without washing, add the cocktail of surface antibodies (CD3, CD8, CD45RA, CCR7, etc.).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells with 2 mL of FACS Buffer.
-
Centrifuge at 500 x g for 5 minutes.
-
Stain with a viability dye according to the manufacturer's protocol.
-
Wash and resuspend the final cell pellet in FACS buffer for acquisition.
Visualizations and Workflows
Diagrams of Experimental Processes
References
- 1. benchchem.com [benchchem.com]
- 2. Intracellular Cytokine Staining and Flow Cytometry: Considerations for Application in Clinical Trials of Novel Tuberculosis Vaccines | PLOS One [journals.plos.org]
- 3. Frontiers | An Artifact in Intracellular Cytokine Staining for Studying T Cell Responses and Its Alleviation [frontiersin.org]
- 4. stemcell.com [stemcell.com]
- 5. Detection of antigen-specific T cells based on intracellular cytokine staining using flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. MHC-based detection of antigen-specific CD8+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synapse.koreamed.org [synapse.koreamed.org]
- 9. Optimized Peptide–MHC Multimer Protocols for Detection and Isolation of Autoimmune T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MHC Multimer: A Molecular Toolbox for Immunologists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Protocol for Reconstituting and Storing CEF7 Peptide
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool is a widely utilized positive control in immunological assays that measure T-cell responses.[1][2][3] Comprised of a cocktail of MHC class I-restricted T-cell epitopes, the CEF pool is effective in stimulating the release of interferon-gamma (IFN-γ) from CD8+ T-cells in a large percentage of the population with diverse HLA types.[4][5][6][7][8][9][10] This document provides a detailed protocol for the reconstitution and storage of the CEF7 peptide, a specific epitope within the broader CEF pool, to ensure its stability and efficacy in downstream applications such as ELISpot, FluoroSpot, and intracellular cytokine staining (ICS) for flow cytometry.[1][5][11]
Physicochemical Properties of Representative CEF Peptides
The CEF pool contains multiple peptides. The following table summarizes the physicochemical properties of some common CEF peptides.
| Peptide Source & Name | Amino Acid Sequence | Molecular Weight (Da) |
| Influenza A, HLA-A2 | GILGFVFTL | 974.2 |
| Influenza A, HLA-A2 | FMYSDFHFI | 1146.4 |
| EBV, HLA-A2 | CLGGLLTMV | 932.2 |
| EBV, HLA-A2 | GLCTLVAML | 946.2 |
| HCMV, HLA-A2 | NLVPMVATV | 951.2 |
Experimental Protocols
Reconstitution of Lyophilized CEF7 Peptide
Proper reconstitution of lyophilized CEF7 peptide is critical to preserve its integrity and ensure reliable, reproducible results in immunological assays.[5]
Materials:
-
Lyophilized CEF7 peptide vial
-
Sterile, endotoxin-free water or phosphate-buffered saline (PBS) at pH 7[12]
-
Sterile polypropylene microcentrifuge tubes
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Equilibration: Before opening, allow the lyophilized peptide vial to warm to room temperature, preferably in a desiccator, to prevent condensation.[12][13]
-
Solvent Addition:
-
For a stock solution, carefully add sterile DMSO to the vial to dissolve the peptide.[1][10] For example, to create a 1 mg/mL stock solution from 1 mg of peptide, add 1 mL of DMSO.
-
Alternatively, for direct use in aqueous solutions, dissolve the peptide in sterile, endotoxin-free water or PBS at pH 7.[12]
-
-
Dissolution: Gently swirl or vortex the vial to ensure the peptide is fully dissolved.[5] A clear solution indicates complete dissolution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the reconstituted stock solution into single-use volumes in sterile polypropylene microcentrifuge tubes.[5][12][13][14][15]
Storage of CEF7 Peptide
Correct storage conditions are essential for maintaining the long-term stability and functionality of the CEF7 peptide.
| Form | Storage Temperature | Duration | Special Considerations |
| Lyophilized Powder | -20°C or -80°C | Up to several years | Store in a dry, dark place.[12][13][14][16] |
| Reconstituted Stock Solution (in DMSO) | -20°C or below | Up to one month at 4-8°C; longer-term at -20°C | Aliquot into single-use vials to avoid freeze-thaw cycles.[5][12] Protect from light.[12][14] |
| Working Dilution (in cell culture medium) | Use immediately | Not recommended for storage | Prepare fresh from the frozen stock solution for each experiment.[5] |
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental process and the underlying biological mechanism, the following diagrams are provided.
Figure 1. Experimental workflow for the reconstitution and use of CEF7 peptide.
Figure 2. Signaling pathway of T-cell activation by CEF7 peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. stemcell.com [stemcell.com]
- 4. CEF Control Peptide, CEF Control Peptides Products in USA [biosyn.com]
- 5. mabtech.com [mabtech.com]
- 6. mabtech.com [mabtech.com]
- 7. genscript.com [genscript.com]
- 8. CEF Control Peptide Pool - 8 mg [anaspec.com]
- 9. anaspec.com [anaspec.com]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. benchchem.com [benchchem.com]
- 12. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 13. NIBSC - Peptide Storage [nibsc.org]
- 14. peptidesciences.com [peptidesciences.com]
- 15. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 16. jpt.com [jpt.com]
Application Notes and Protocols: Influenza Virus Peptides in the CEF Pool for Vaccine Development Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of influenza vaccine development, particularly in the realm of cellular immunity, the use of well-characterized T-cell epitopes is paramount for assessing vaccine efficacy and immunogenicity. The CEF peptide pool, a standardized mixture of 32 immunodominant peptides from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus, serves as a vital tool for this purpose.[1][2][3][4][5][6][7] While the CEF pool is primarily utilized as a positive control to validate T-cell-based immunological assays, its influenza components offer specific and valuable resources for researchers focused on flu vaccine research.[8][9][10]
These application notes provide detailed information and protocols for the use of the influenza virus-derived peptides within the CEF pool for stimulating and quantifying influenza-specific CD8+ T-cell responses. This document will serve as a comprehensive guide for researchers in immunology, virology, and vaccine development.
Composition of Influenza Peptides in the CEF Pool
The CEF peptide pool contains a total of 32 peptides, with a subset derived from various influenza A virus proteins. These peptides are HLA class I-restricted and are known to elicit robust CD8+ T-cell responses in individuals with the corresponding HLA types. The following table details the specific influenza virus peptides found within the standard CEF pool.
Table 1: Influenza Virus Peptide Components of the CEF Pool
| Peptide No. | Sequence | Length (amino acids) | C-Terminus | Source Protein | HLA Restriction |
| 1 | VSDGGPNLY | 9 | -COOH | Influenza A | HLA-A1 |
| 2 | CTELKLSDY | 9 | -COOH | Influenza A | HLA-A1 |
| 3 | GILGFVFTL | 9 | -COOH | Influenza A Matrix Protein 1 | HLA-A2 |
| 4 | FMYSDFHFI | 9 | -COOH | Influenza A | HLA-A2 |
| 8 | KTGGPIYKR | 9 | -COOH | Influenza A Nucleoprotein | HLA-A3 |
| 9 | RVLSFIKGTK | 10 | -COOH | Influenza A Nucleoprotein | HLA-A3 |
| 10 | ILRGSVAHK | 9 | -COOH | Influenza A | HLA-A3 |
| 13 | SIIPSGPLK | 9 | -COOH | Influenza A Matrix Protein 1 | HLA-A3/A11 |
| 18 | LPFDKTTVM | 9 | -COOH | Influenza | HLA-B7 |
| 20 | ELRSRYWAI | 9 | -COOH | Influenza A Nucleoprotein | HLA-B8 |
| 25 | SRYWAIRTR | 9 | -COOH | Influenza A Nucleoprotein | HLA-B27 |
| 26 | ASCMGLIY | 8 | -COOH | Influenza A | HLA-B27 |
Note: The specific source proteins for all peptides may not be universally listed in all commercial datasheets but are derived from common influenza A strains.
Data Presentation: T-Cell Responses to Influenza Peptides
The primary application of the influenza peptides within the CEF pool is to induce and measure antigen-specific T-cell responses. The magnitude of these responses can be quantified using various immunological assays. Below is a summary of representative quantitative data.
Table 2: Representative Data on CD8+ T-Cell Responses to the CEF Pool
| Assay Type | Readout | Typical Response to CEF Pool (in responsive donors) |
| ELISPOT | IFN-γ Spot Forming Units (SFU) per 10^6 PBMCs | >50 SFU/10^6 cells (can be >500) |
| Intracellular Cytokine Staining (ICS) | % of IFN-γ+ CD8+ T-cells | 0.5 - 5% |
| Intracellular Cytokine Staining (ICS) | % of TNF-α+ CD8+ T-cells | 0.5 - 4% |
Note: Responses are highly donor-dependent and influenced by their HLA type and prior exposure to influenza virus. The CEF pool as a whole typically elicits a CD8+ T-cell response that is approximately 77-79% of the summed responses to the individual peptides, indicating some level of peptide competition.[1][11]
Experimental Protocols
The following are detailed protocols for the use of influenza peptides from the CEF pool in common T-cell assays.
Protocol 1: Reconstitution of Lyophilized Influenza Peptides
-
Warm the vial: Before opening, allow the lyophilized peptide vial to equilibrate to room temperature.
-
Add DMSO: Add sterile, pure Dimethyl Sulfoxide (DMSO) to the vial to achieve a stock concentration (e.g., 1-10 mg/mL). The exact volume will depend on the amount of peptide in the vial.
-
Vortex: Gently vortex the vial to ensure the peptide is fully dissolved.
-
Dilute: Further dilute the DMSO stock solution with sterile tissue culture grade water or a suitable buffer to create a working stock.
-
Aliquot and Store: Aliquot the peptide stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term storage. The final DMSO concentration in cell culture should be kept below 1% (v/v) to avoid toxicity.[7][9]
Protocol 2: In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Prepare PBMCs: Isolate PBMCs from fresh whole blood or thaw cryopreserved PBMCs using standard laboratory procedures.
-
Cell Count and Plating: Perform a cell count and adjust the cell concentration to 1-2 x 10^6 viable cells/mL in complete cell culture medium (e.g., RPMI 1640 with 10% FBS). Plate 1-2 x 10^6 cells per well in a 96-well round-bottom plate.
-
Peptide Stimulation: Add the reconstituted influenza peptide(s) or the entire influenza peptide sub-pool to the wells at a final concentration of 1-2 µg/mL per peptide.[8]
-
Controls: Include a negative control (DMSO vehicle) and a positive control (e.g., phytohemagglutinin (PHA) or the complete CEF pool).
-
Co-stimulation: Add co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d) to all wells to enhance T-cell activation.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the desired period (e.g., 4-6 hours for ICS or 18-24 hours for ELISPOT).
Protocol 3: Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Detection
-
Prepare ELISPOT plate: Coat a 96-well PVDF membrane ELISPOT plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Block the plate: Wash the plate with sterile PBS and block with complete cell culture medium for at least 1 hour at 37°C.
-
Add cells and stimuli: Remove the blocking medium and add the PBMC suspension and peptide stimuli as described in Protocol 2.
-
Incubate: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add a biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at 37°C.
-
Develop spots: Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour at 37°C. Wash again and add the substrate (e.g., BCIP/NBT).
-
Analyze: Stop the reaction by washing with distilled water. Allow the plate to dry and count the spots using an ELISPOT reader.
Protocol 4: Intracellular Cytokine Staining (ICS) by Flow Cytometry
-
Stimulate cells with protein transport inhibitor: Follow Protocol 2 for cell stimulation. Four to six hours before the end of the incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to all wells to trap cytokines intracellularly.[8]
-
Surface Staining: After incubation, wash the cells and stain with a viability dye to exclude dead cells. Then, stain with fluorochrome-conjugated antibodies against cell surface markers such as CD3 and CD8.
-
Fix and Permeabilize: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization buffer.
-
Intracellular Staining: Stain the permeabilized cells with fluorochrome-conjugated antibodies against intracellular cytokines such as IFN-γ and TNF-α.
-
Acquire and Analyze: Wash the cells and acquire the data on a flow cytometer. Analyze the data to determine the percentage of CD8+ T-cells that are positive for the cytokine(s) of interest in response to the influenza peptide stimulation.
Visualizations
Diagram 1: Experimental Workflow for T-Cell Activation Assay
Caption: Workflow for assessing T-cell responses to influenza peptides.
Diagram 2: Signaling Pathway for CD8+ T-Cell Activation
Caption: Simplified signaling pathway of CD8+ T-cell activation.
Conclusion
The influenza virus-derived peptides within the CEF pool are invaluable reagents for influenza vaccine research. They provide a standardized and reliable method for stimulating and quantifying influenza-specific CD8+ T-cell responses. The protocols and data presented in these application notes offer a comprehensive guide for researchers to effectively utilize these peptides in their studies, ultimately contributing to the development of more effective influenza vaccines.
References
- 1. CEF (HLA Class I Control) Peptide Pool - SB-PEPTIDE company [sb-peptide.com]
- 2. stemcell.com [stemcell.com]
- 3. genscript.com [genscript.com]
- 4. Influenza Virus Control Peptide Pool - 3 mg [anaspec.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. intavispeptides.com [intavispeptides.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. benchchem.com [benchchem.com]
- 9. stemcell.com [stemcell.com]
- 10. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 11. How much of Virus-Specific CD8 T Cell Reactivity is Detected with a Peptide Pool when Compared to Individual Peptides? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: T-Cell Functional Analysis Using the CEF Peptide Pool
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of immunology, vaccine development, and immunotherapy, the precise evaluation of T-cell functionality is crucial. A key component of dependable T-cell assays is the use of a positive control to validate the experimental setup and confirm the viability and reactivity of the cells under examination. The CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool has become a widely accepted and potent positive control for inducing and identifying recall T-cell responses in a major part of the human population.[1][2]
The CEF peptide pool is a lyophilized mix of synthetic peptides that correspond to immunodominant epitopes from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus.[1] Since these viruses are widespread, most individuals have been exposed to them, leading to a memory T-cell population that can be easily recalled in vitro.[1] When introduced to a culture of peripheral blood mononuclear cells (PBMCs), antigen-presenting cells (APCs) within the PBMC population process these peptides and present them on their MHC class I molecules.[1] This activates CD8+ T-cells with T-cell receptors (TCRs) that recognize these peptide-MHC complexes, initiating a cascade of downstream events including cytokine production, proliferation, and cytotoxic activity.[1]
This document offers in-depth application notes and protocols for utilizing the CEF peptide pool in T-cell functional analysis, with a focus on Enzyme-Linked Immunospot (ELISpot) and Intracellular Cytokine Staining (ICS) assays.
Data Presentation
Table 1: Representative Quantitative Data for CEF Peptide Pool-Based T-Cell Assays
| Parameter | ELISpot Assay | Intracellular Cytokine Staining (ICS) | T-Cell Proliferation Assay (CFSE) |
| Cell Type | Human PBMCs | Human PBMCs | Human PBMCs |
| Cell Seeding Density | 2.5 x 10^5 cells/well (96-well plate)[1] | 1-2 x 10^6 cells/well (96-well plate)[3] | 1 x 10^6 cells/mL (96-well plate)[1] |
| CEF Peptide Pool Concentration | 1-2 µg/mL per peptide[4] | 1-2 µg/mL per peptide[3][4] | 1 µg/mL per peptide[1] |
| Incubation Time | 18-24 hours[1][4] | 4-6 hours (with protein transport inhibitor)[3] | 5-7 days[1] |
| Positive Control (Mitogen) | Phytohemagglutinin (PHA) | Phytohemagglutinin (PHA) / PMA + Ionomycin | Phytohemagglutinin (PHA) |
| Negative Control | Medium with DMSO vehicle | Medium with DMSO vehicle | Medium with DMSO vehicle |
| Primary Readout | Spot Forming Cells (SFCs) per 10^6 PBMCs | Percentage of cytokine-positive CD8+ T-cells | Percentage of proliferated CD8+ T-cells |
| Expected Results (Healthy Donor) | Highly variable, but significantly above negative control (e.g., 75-1200 SFCs/10^6 PBMCs)[4] | A detectable percentage of CD8+ T-cells producing IFN-γ, TNF-α, or IL-2. | Distinct peaks of decreasing CFSE fluorescence intensity. |
Experimental Protocols
Protocol 1: IFN-γ ELISpot Assay
The ELISpot assay is a highly sensitive technique for quantifying the frequency of cytokine-secreting cells at the single-cell level.[1][5]
Materials:
-
PVDF-membrane 96-well ELISpot plates
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CEF Peptide Pool
-
Complete RPMI-1640 medium
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (ALP) or Streptavidin-horseradish peroxidase (HRP)
-
Substrate for ALP or HRP
-
Phytohemagglutinin (PHA) as a mitogen positive control
-
Sterile PBS and wash buffer (PBS with 0.05% Tween-20)
Methodology:
-
Plate Coating: Aseptically coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody at the manufacturer's recommended concentration. Incubate overnight at 4°C.[1]
-
Plate Washing and Blocking: The next day, wash the plate four times with sterile PBS. Block the wells with complete RPMI-1640 medium for at least 1 hour at 37°C.
-
Cell Plating and Stimulation: Prepare a single-cell suspension of PBMCs in complete RPMI medium. Add 2.5 x 10^5 PBMCs to each well.[1] Add the CEF peptide pool to the designated wells at a final concentration of 1-2 µg/mL per peptide.[4] Include a negative control (medium with DMSO vehicle) and a positive control (e.g., PHA).[1]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.[1][4]
-
Detection: Lyse the cells by washing the plate with PBS containing 0.05% Tween-20.[1] Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.[1]
-
Enzyme Conjugation: Wash the plate and add Streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.[4]
-
Spot Development: Wash the plate thoroughly and add the appropriate substrate to develop the spots. Monitor for the appearance of spots and stop the reaction by washing with distilled water.
-
Analysis: Allow the plate to dry completely. Count the spots using an automated ELISpot reader. The results are typically expressed as Spot Forming Cells (SFCs) per million PBMCs.[5]
Protocol 2: Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS is a powerful flow cytometry-based method used to identify and quantify cytokine-producing cells at the single-cell level.[3]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CEF Peptide Pool
-
Complete RPMI-1640 medium
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8)
-
Fluorochrome-conjugated antibody against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)
-
Fixable viability dye
-
Fixation/Permeabilization buffer
-
FACS buffer (PBS with 2% FBS)
-
Co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d)
Methodology:
-
Cell Stimulation: Resuspend PBMCs in complete RPMI medium at 1-2 x 10^6 cells/mL.[3][4] Add the CEF peptide pool (1-2 µg/mL per peptide), co-stimulatory antibodies, and a protein transport inhibitor (e.g., Brefeldin A) to the designated wells of a 96-well round-bottom plate.[3][4] Include negative and positive controls. Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.[3]
-
Surface Staining: After incubation, wash the cells with FACS buffer. Stain with a cocktail of fluorochrome-conjugated surface marker antibodies and a fixable viability dye for 30 minutes at 4°C in the dark.[1][4]
-
Fixation and Permeabilization: Wash the cells and resuspend them in a fixation/permeabilization buffer. Incubate for 20 minutes at 4°C in the dark.[4]
-
Intracellular Staining: Wash the cells with permeabilization buffer. Add the fluorochrome-conjugated anti-cytokine antibody and incubate for 30 minutes at 4°C in the dark.[4]
-
Acquisition: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer, ensuring a sufficient number of events are collected for robust statistical analysis.[3][4]
-
Analysis: Analyze the data using appropriate flow cytometry software. Use a sequential gating strategy to identify single, live lymphocytes, followed by CD3+ T-cells, and then CD8+ T-cells. Finally, quantify the percentage of CD8+ T-cells that are positive for the cytokine(s) of interest.[3]
Visualizations
Caption: Simplified signaling pathway of CD8+ T-cell activation.
Caption: Experimental workflow for the CEF ELISpot assay.
Caption: Experimental workflow for Intracellular Cytokine Staining.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CEF7 ELISpot Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of high background in CEF7 ELISpot assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common causes of high background across the entire ELISpot plate?
High background across all wells, including negative controls, is often due to systemic issues with reagents or the assay procedure. Here are the primary suspects and how to address them:
-
Inadequate Washing: This is a very common cause of high background.[1][2] Insufficient washing can leave behind unbound detection antibodies or enzyme conjugates, leading to a general darkening of the membrane.[3]
-
Solution: Ensure you are washing the plate thoroughly at each step. If using an automated plate washer, you may need to increase the number of washes by 1.5 times compared to manual washing.[4] When washing manually, ensure both the top and bottom of the membrane are washed after the cell incubation step.[5]
-
-
Contaminated Reagents: Reagents such as culture medium, serum, or buffers can be contaminated with endotoxins or bacteria, which can non-specifically activate cells and lead to cytokine secretion.[6][7]
-
Sub-optimal Antibody Concentrations: Using too high a concentration of either the capture or detection antibody can lead to non-specific binding and high background.[2][4]
-
Solution: Titrate your antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.
-
-
Over-development of the Plate: Incubating the plate for too long with the substrate can cause the background to become too dark, making it difficult to distinguish true spots.[2]
Q2: Why am I seeing high background only in my negative control wells?
High background specifically in negative control wells, where cells are present but no stimulating antigen is added, points to issues with the cells themselves or their handling.
-
Spontaneous Cytokine Secretion: The cells may be spontaneously secreting the cytokine of interest without any specific stimulation. This can be due to stress on the cells or pre-activation.[6]
-
Overcrowding of Cells: Too many cells in a well can lead to non-specific activation due to cell-to-cell contact.[6]
-
Solution: Optimize the number of cells per well. A good starting point for antigen-specific wells is 200,000-300,000 cells.[6]
-
-
High Cell Viability Issues: A high number of dead cells can result in high background staining.[4]
-
Solution: Check cell viability before starting the experiment, especially when using cryopreserved cells.[1]
-
Q3: My spots are fuzzy and poorly defined. What could be the cause?
Fuzzy or poorly defined spots can make accurate counting difficult. This issue is often related to the plate or incubation conditions.
-
Improper Plate Pre-wetting: Inadequate pre-wetting of the PVDF membrane can lead to poor binding of the capture antibody, resulting in fuzzy spots.[4][8]
-
Solution: Ensure the membrane is properly pre-wetted with 35% ethanol, and that the ethanol solution is freshly prepared.[8]
-
-
Plate Movement During Incubation: If the plate is moved or knocked during the cell incubation step, it can cause the secreted cytokines to diffuse, leading to diffuse spots.[4]
-
Solution: Ensure the incubator is stable and avoid moving the plates during incubation.
-
-
Over-stimulation of Cells: High concentrations of the CEF7 peptide pool or prolonged incubation can lead to an over-production of cytokines, causing spots to become large and merge.[1]
-
Solution: Optimize the concentration of your stimulant and the incubation time.[2]
-
Data Presentation
The following tables summarize key experimental parameters that should be optimized to reduce high background and achieve a good signal-to-noise ratio.
Table 1: Recommended Cell Densities for ELISpot Assays
| Well Type | Recommended Cell Number per Well | Rationale |
| Antigen-stimulated Wells | 200,000 - 300,000 | A good starting range to detect antigen-specific responses without overcrowding.[6] |
| Positive Control Wells | 50,000 | Often sufficient for polyclonal activators, preventing spot confluence.[6] |
| Negative Control Wells | 200,000 - 300,000 | Should match the cell number in the experimental wells to accurately assess background. |
Table 2: Troubleshooting High Background Based on Reagent Concentrations
| Reagent | Potential Issue | Recommended Action |
| Capture Antibody | Concentration too high, leading to non-specific binding. | Titrate the antibody to find the optimal concentration. |
| Detection Antibody | Concentration too high, causing high background.[8] | Reduce the concentration of the detection antibody. |
| Enzyme Conjugate | Excess conjugate can increase background.[8] | Reduce the concentration or the incubation time. |
| CEF7 Peptide Pool | Over-stimulation leading to confluent spots.[2] | Optimize the concentration of the peptide pool. |
| Serum | Can contain heterophilic antibodies or cytokines.[1][3] | Test different batches of serum for low background or switch to fetal bovine serum (FBS).[3] |
Experimental Protocols
Protocol 1: Titration of Capture and Detection Antibodies
This protocol helps determine the optimal antibody concentrations to maximize the signal-to-noise ratio.
-
Plate Coating: Coat rows of a 96-well ELISpot plate with serial dilutions of the capture antibody (e.g., 10, 5, 2.5, 1.25 µg/mL). Include a row with no capture antibody as a negative control.
-
Blocking: Block the plate according to the manufacturer's protocol.
-
Cell Plating: Add a consistent number of cells to each well. For this experiment, use a positive control stimulant (like PHA) in all wells to ensure a strong signal.
-
Incubation: Incubate the plate for the standard duration.
-
Detection: Prepare serial dilutions of the biotinylated detection antibody (e.g., 2, 1, 0.5, 0.25 µg/mL). Add each dilution to a different column of the plate.
-
Development: Add the enzyme conjugate and substrate according to the standard protocol.
-
Analysis: Read the plate and determine the combination of capture and detection antibody concentrations that gives the highest number of distinct spots with the lowest background.
Protocol 2: Optimizing Cell Number
This protocol is designed to find the ideal number of cells per well to avoid overcrowding and minimize non-specific activation.
-
Plate Preparation: Prepare an ELISpot plate with the optimal concentrations of capture and detection antibodies as determined in Protocol 1.
-
Cell Dilution: Prepare a serial dilution of your cell suspension (e.g., 5x10^5, 2.5x10^5, 1.25x10^5, 6.25x10^4 cells/well).[9]
-
Plating: Plate each cell concentration in triplicate for both negative control (media only) and stimulated (CEF7 peptide pool) conditions.
-
Incubation and Development: Follow your standard ELISpot protocol for incubation and development.
-
Analysis: Count the spots in each well. The optimal cell number will be the one that provides a high number of spots in the stimulated wells while maintaining a low number of spots in the negative control wells.
Visualizations
Caption: Critical steps in the ELISpot workflow where high background can be introduced.
Caption: Common causes of high background in ELISpot assays.
References
- 1. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. mabtech.com [mabtech.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. abcam.co.jp [abcam.co.jp]
- 6. mabtech.com [mabtech.com]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Troubleshooting Guide: ELISpot: R&D Systems [rndsystems.com]
Technical Support Center: Optimizing CEF7 Peptide Concentration for T-Cell Stimulation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of CEF7 peptide pools for effective T-cell stimulation in immunological assays.
Frequently Asked Questions (FAQs)
Q1: What is the CEF7 peptide pool and why is it used?
The CEF7 peptide pool is a widely used positive control in T-cell assays.[1][2] It consists of a standardized mixture of 32 immunodominant peptide epitopes from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus.[2][3][4][5][6] These peptides are primarily HLA Class I-restricted and are known to stimulate CD8+ T-cells in most individuals due to the high prevalence of these viruses in the general population.[1][2] This makes the CEF7 pool a reliable tool for verifying the functional capacity of T-cells and validating the experimental setup of assays like ELISpot and Intracellular Cytokine Staining (ICS).[1][2]
Q2: What is the recommended starting concentration for CEF7 peptides?
A final concentration of 1-2 µg/mL for each peptide in the pool is a commonly recommended starting point for T-cell stimulation in both ELISpot and Intracellular Cytokine Staining (ICS) assays.[1][2][7] However, the optimal concentration can vary depending on the specific experimental conditions and the functional avidity of the responding T-cells.[8] Therefore, it is often necessary to perform a dose-titration experiment to determine the optimal concentration for your specific assay.
Q3: How should the CEF7 peptide pool be reconstituted and stored?
To reconstitute the lyophilized CEF7 peptide pool, first add a small amount of pure DMSO to the vial and vortex to ensure the peptides are completely dissolved.[6][9] Subsequently, dilute the stock solution with sterile tissue-culture grade water or a suitable buffer to the desired working concentration.[1][9] The final concentration of DMSO in the cell culture should be kept below 1% (v/v) to avoid toxicity.[6][9] It is advisable to prepare single-use aliquots of the reconstituted peptide pool and store them at ≤ -20°C to avoid repeated freeze-thaw cycles.[9]
Q4: What are the typical cell densities and incubation times for T-cell stimulation with CEF7?
For Intracellular Cytokine Staining (ICS), a cell concentration of 1-2 x 10^6 Peripheral Blood Mononuclear Cells (PBMCs) per mL is typically used.[1] The stimulation period is generally 4-6 hours, with a protein transport inhibitor like Brefeldin A added after the initial 1-2 hours of incubation.[1][2] For ELISpot assays, a common cell density is 2-3 x 10^5 PBMCs per well, with a longer incubation period of 18-48 hours.[2][9]
Experimental Protocols
Protocol 1: Optimizing CEF7 Peptide Concentration using ELISpot
This protocol describes how to perform a dose-response experiment to determine the optimal CEF7 peptide concentration for IFN-γ ELISpot assays.
Materials:
-
96-well PVDF membrane ELISpot plate
-
Anti-human IFN-γ capture and detection antibodies
-
CEF7 Peptide Pool
-
PBMCs
-
Complete RPMI 1640 medium
-
Substrate for color development
-
ELISpot reader
Methodology:
-
Plate Coating: Coat the ELISpot plate with anti-human IFN-γ capture antibody and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer for at least 2 hours at room temperature.[2]
-
Peptide Dilution Series: Prepare a serial dilution of the CEF7 peptide pool in complete RPMI medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 µg/mL per peptide).
-
Cell Plating: Prepare a single-cell suspension of PBMCs at a concentration of 2.5 x 10^6 cells/mL in complete RPMI medium.
-
Stimulation: Add 100 µL of the cell suspension (2.5 x 10^5 cells) to each well. Then, add 100 µL of each peptide dilution to the respective wells.
-
Controls: Include negative control wells (cells with medium and DMSO vehicle) and a positive control (e.g., Phytohemagglutinin (PHA)).[7][10]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.[2]
-
Detection: Wash the plate and add the biotinylated anti-IFN-γ detection antibody. Incubate as per the manufacturer's instructions.
-
Development: Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP). After another wash, add the substrate to develop the spots.
-
Analysis: Stop the development by washing with water. Allow the plate to dry completely before counting the spots using an ELISpot reader. The optimal concentration is the one that yields the highest number of spots with the lowest background.
Data Presentation: Example Titration Data
| CEF7 Concentration (µg/mL per peptide) | Mean Spot Forming Units (SFU) per 10^6 PBMCs | Standard Deviation |
| 0 (Negative Control) | 8 | 3 |
| 0.1 | 75 | 12 |
| 0.5 | 210 | 25 |
| 1.0 | 350 | 38 |
| 2.0 | 365 | 41 |
| 5.0 | 370 | 45 |
| PHA (Positive Control) | 850 | 92 |
Troubleshooting Guides
Issue 1: High Background in ELISpot Assay
| Possible Cause | Recommended Solution |
| Inadequate Washing | Increase the number and vigor of wash steps. Ensure both sides of the membrane are washed carefully.[11] |
| High DMSO Concentration | Ensure the final DMSO concentration in the well is below 0.5% as higher concentrations can damage the membrane.[12] |
| Contaminated Reagents or Cells | Use sterile techniques throughout the protocol. Consider filtering antibodies and media.[11] |
| Over-development | Reduce the incubation time with the substrate. Monitor spot development under a microscope.[11] |
| Presence of Human Serum | Human serum can contain cytokines or heterophilic antibodies that cause background. Consider switching to Fetal Bovine Serum (FBS).[12] |
Issue 2: No or Very Few Spots/Weak Signal in ICS
| Possible Cause | Recommended Solution |
| Suboptimal Peptide Concentration | Perform a peptide titration experiment to determine the optimal concentration for your cell type and donor.[13] |
| Poor Cell Viability | Check cell viability before and after the assay. Use freshly isolated cells or ensure proper thawing of cryopreserved cells.[13][14] |
| Insufficient Incubation Time | Increase the cell stimulation time. For some cytokines, a longer incubation might be necessary.[11] |
| Inactive Peptides | Ensure proper reconstitution and storage of the peptide pool. Avoid multiple freeze-thaw cycles.[9] |
| Inefficient Protein Transport Block | Use a validated protein transport inhibitor (e.g., Brefeldin A or Monensin) at its optimal concentration.[15] |
| Low Frequency of Responding Cells | Increase the number of cells plated per well.[11][16] |
Issue 3: Confluent or Poorly Defined Spots in ELISpot
| Possible Cause | Recommended Solution |
| Over-stimulation of Cells | Reduce the concentration of the CEF7 peptide pool or decrease the incubation time.[11] |
| Too Many Cells per Well | Optimize the number of cells plated per well to avoid spot overlap.[11] |
| Plate Movement During Incubation | Ensure the plate is not disturbed during the cell incubation period to prevent spot diffusion.[16] |
| Prolonged Cell Culture | Reduce the incubation time for the cell culture step, not exceeding 24 hours is often recommended.[11] |
Visualizations
T-Cell Activation Signaling Pathway
Caption: Simplified signaling pathway of CD8+ T-cell activation by a peptide-MHC complex.
Experimental Workflow for Optimization
Caption: Workflow for determining the optimal CEF7 peptide concentration.
Troubleshooting Logic Diagram
Caption: A logical guide for troubleshooting common T-cell stimulation assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CEF Control Peptide Pool - 1 mg [anaspec.com]
- 4. genscript.com [genscript.com]
- 5. CEF (HLA Class I Control) Peptide Pool - SB-PEPTIDE company [sb-peptide.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. Increased per cell IFN-γ productivity indicates recent in vivo activation of T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How much of Virus-Specific CD8 T Cell Reactivity is Detected with a Peptide Pool when Compared to Individual Peptides? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
- 10. Development of an Interferon-Gamma ELISPOT Assay to Detect Human T Cell Responses to HSV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. mabtech.com [mabtech.com]
- 13. benchchem.com [benchchem.com]
- 14. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 15. Intracellular cytokine staining: How to get reliable data | Abcam [abcam.com]
- 16. merckmillipore.com [merckmillipore.com]
Low spot formation with CEF7 peptide in ELISpot
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering issues with ELISpot assays, with a specific focus on low spot formation when using the CEF7 peptide pool as a positive control.
Troubleshooting Guide: Low Spot Formation with CEF7 Peptide
Low or no spots in wells stimulated with the CEF7 peptide pool, a common positive control, can be frustrating. This guide will help you identify and resolve the potential causes.
Question: I am observing low or no spots in my positive control wells containing CEF7 peptide. What could be the reason?
Answer: Low spot formation in your CEF7 control wells can stem from several factors, ranging from cell quality and reagent issues to protocol execution errors. Below is a systematic guide to troubleshoot this issue.
Diagram: ELISpot Troubleshooting Workflow for Low Spot Formation
Caption: A flowchart for systematically troubleshooting low spot formation in ELISpot assays.
Data Presentation: Common Causes and Solutions for Low Spot Formation
The table below summarizes potential causes for low spot formation with CEF7 and provides quantitative parameters for troubleshooting.
| Potential Cause | Parameter to Check | Suboptimal Range/Observation | Recommended Action | Expected Outcome |
| Cell Quality | Cell Viability | < 90-95% | Use freshly isolated PBMCs or optimize cryopreservation and thawing protocols.[1] The time between blood draw and PBMC isolation should be minimized, preferably under 8 hours.[1][2] | Viability > 95%, leading to robust cell responses. |
| Cell Number | < 200,000 cells/well | Increase cell density to 2.5 x 10^5 cells per well.[3] Ensure accurate cell counting. | Optimal cell-to-cell contact and spot formation. | |
| Cell Clumping | Visible cell aggregates | Gently resuspend cells to achieve a single-cell suspension before plating.[1][2] | Uniform cell distribution and consistent replicate results.[1] | |
| Reagent Integrity | CEF7 Peptide Pool | Improper storage or multiple freeze-thaw cycles | Aliquot the peptide pool upon arrival and store at -20°C or below.[3] Use a fresh aliquot for the experiment. | Potent stimulation of CD8+ T cells. |
| Incorrect Dilution | The recommended concentration is 1-2 µg/mL of each peptide.[4][5] For a 1:100 dilution, use a fresh dilution.[3] | Effective T-cell activation and cytokine secretion. | ||
| Antibodies (Capture/Detection) | Incorrect concentration or improper storage | Optimize antibody concentrations. Ensure proper storage conditions as per the manufacturer's instructions. | Efficient capture and detection of secreted cytokines. | |
| Substrate Solution | Expired or improperly prepared | Prepare fresh substrate solution (e.g., AEC) just before use and protect it from light.[1][2] | Clear and distinct spot development. | |
| Protocol Execution | Incubation Time | Too short (<18 hours) | Optimize incubation time; typically 18-24 hours for CEF peptides.[3][4] | Sufficient time for cytokine secretion and spot formation. |
| Washing Steps | Inadequate or harsh washing | Follow the recommended number and technique for washing steps to avoid high background or loss of spots.[1][6] | Low background and well-defined spots. | |
| Plate Handling | Movement or vibration during incubation | Do not move or disturb the plates during the cell incubation period.[2][6] | Round, well-defined spots. | |
| DMSO Concentration | > 0.5% in the well | Keep the final DMSO concentration from the peptide stock below 0.5% to avoid membrane damage and cell toxicity.[7] | Intact membrane and healthy cells. |
Frequently Asked Questions (FAQs)
Q1: What is the CEF7 peptide pool and why is it used as a positive control?
The CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool is a collection of well-characterized, MHC class I-restricted T-cell epitopes from these common viruses.[3] It is designed to stimulate CD8+ T cells in individuals with a broad range of HLA types.[3] It serves as a reliable positive control to verify that the experimental conditions (cell viability, reagent activity, and assay procedure) are suitable for detecting an antigen-specific T-cell response.[3][8]
Q2: What is the expected response to the CEF7 peptide pool in a healthy donor?
The magnitude of the response to the CEF peptide pool can be highly variable among donors, depending on their immune history.[5] However, a positive response should be significantly above the negative control (medium alone), which is typically less than 10 Spot Forming Cells (SFCs) per 10^6 PBMCs.[4][5] Responses can range from 50 to over 1000 SFCs per 10^6 PBMCs.[4]
Q3: Can cryopreserved PBMCs be used for an ELISpot assay with CEF7?
Yes, cryopreserved PBMCs are commonly used. However, it is crucial to have an optimized protocol for freezing and thawing to ensure high cell viability and functionality.[1] A resting step of the cells overnight after thawing is often recommended before adding them to the ELISpot plate.[9]
Q4: My negative control wells also show some spots. What could be the cause?
High background in negative control wells can be due to several factors, including:
-
Contaminated reagents: Endotoxins in media or serum can cause non-specific cell activation.[10]
-
Recent in vivo activation of cells: If the donor has had a recent infection, their T cells might be spontaneously secreting cytokines.
-
Inadequate washing: This can lead to non-specific binding of detection antibodies.[1][11]
-
Overdevelopment of the plate: Reducing the substrate incubation time can help.[11][12]
Q5: The spots are fuzzy or too large. What is the problem?
Fuzzy or confluent spots can occur if:
-
The plate was moved during incubation: Even minor vibrations can cause secreted cytokines to spread, resulting in poorly defined spots.[2][6]
-
Too many cells were added to the well: This leads to an overabundance of secreting cells, causing spots to merge.[1][2]
-
The incubation time was too long: This allows for more cytokine secretion and larger spots.[1][6]
Experimental Protocol: IFN-γ ELISpot Assay with CEF7 Peptide Pool
This protocol provides a general framework. Always refer to the manufacturer's instructions for your specific ELISpot kit.
Materials:
-
96-well PVDF membrane ELISpot plate
-
Human IFN-γ capture and detection antibodies
-
Streptavidin-enzyme conjugate (e.g., Streptavidin-ALP or -HRP)
-
Substrate (e.g., BCIP/NBT or AEC)
-
CEF7 Peptide Pool
-
Phytohemagglutinin (PHA) as a mitogen positive control (optional)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete RPMI medium
-
Wash Buffer (PBS + 0.05% Tween-20)
-
Blocking Buffer (e.g., RPMI + 10% FBS)
Procedure:
-
Plate Coating:
-
Pre-wet the ELISpot plate membrane with 35% ethanol for 1 minute, then wash 5 times with sterile water.
-
Coat the wells with anti-human IFN-γ capture antibody diluted in PBS.
-
Incubate overnight at 4°C.
-
-
Plate Blocking:
-
Wash the plate 5 times with sterile PBS.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for at least 2 hours at room temperature.
-
-
Cell Plating and Stimulation:
-
Prepare a single-cell suspension of PBMCs at a concentration of 2.5 x 10^6 cells/mL in complete RPMI medium.
-
Wash the plate 5 times with sterile PBS.
-
Add 100 µL of the cell suspension (2.5 x 10^5 cells) to each well.
-
Add 100 µL of the appropriate stimulus:
-
-
Incubation:
-
Detection:
-
Wash the plate 5 times with Wash Buffer to remove cells.
-
Add 100 µL of diluted biotinylated anti-human IFN-γ detection antibody to each well.
-
Incubate for 2 hours at room temperature.[5]
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of diluted streptavidin-enzyme conjugate to each well.
-
Incubate for 1 hour at room temperature.[5]
-
-
Spot Development:
-
Wash the plate 5 times with Wash Buffer, followed by 2 washes with PBS.
-
Add 100 µL of the substrate solution to each well.
-
Monitor for the development of spots (typically 5-30 minutes).[5]
-
Stop the reaction by washing thoroughly with tap water.
-
-
Analysis:
-
Allow the plate to dry completely in the dark.
-
Count the spots using an automated ELISpot reader. Results are expressed as Spot Forming Cells (SFCs) per million PBMCs.
-
Visualization of T-Cell Activation Pathway
Diagram: Simplified T-Cell Activation by Antigen Presenting Cell (APC)
Caption: T-cell activation requires two signals for cytokine secretion.
References
- 1. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 2. Troubleshooting B cell ELISPOT assay | U-CyTech [ucytech.com]
- 3. mabtech.com [mabtech.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. mabtech.com [mabtech.com]
- 8. ELISpot Assays: Applications & Challenges | KCAS Bio [kcasbio.com]
- 9. Development of an Interferon-Gamma ELISPOT Assay to Detect Human T Cell Responses to HSV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mabtech.com [mabtech.com]
- 11. abcam.co.jp [abcam.co.jp]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
CEF7 peptide stability and freeze-thaw cycle effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the CEF7 peptide, with a particular focus on the effects of freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized CEF7 peptide?
For long-term stability, lyophilized CEF7 peptide should be stored at -20°C or colder, protected from light.[1][2][3] When stored under these conditions, the peptide can remain stable for several years.[1][4] Before use, it is crucial to allow the vial to warm to room temperature in a desiccator to prevent condensation, as moisture can significantly reduce long-term stability.[4][5]
Q2: How should I handle CEF7 peptide once it is in solution?
Peptide solutions are significantly less stable than their lyophilized form.[2] Once reconstituted, it is highly recommended to prepare single-use aliquots to minimize the number of freeze-thaw cycles.[1][4] These aliquots should be stored at -20°C or -80°C.[1][5] For immediate use, peptide solutions can be stored at 4°C for a short period, but long-term storage in solution at this temperature is not recommended due to the risk of degradation and microbial contamination.
Q3: How many times can I freeze-thaw my CEF7 peptide solution?
It is strongly advised to avoid repeated freeze-thaw cycles as they can lead to peptide degradation, including aggregation and oxidation.[1][4] While some peptides may show stability over a few cycles, the effect is sequence-dependent. For optimal and reproducible results in your experiments, it is best practice to use freshly prepared solutions or single-use aliquots.
Q4: What are the primary signs of CEF7 peptide degradation?
Degradation of the CEF7 peptide can manifest as a decrease in its biological activity, for instance, a reduced ability to stimulate T-cell responses in functional assays like ELISpot or intracellular cytokine staining. Physically, you might observe precipitation or cloudiness in the solution upon thawing, which could indicate aggregation. Analytical techniques such as HPLC can reveal a decrease in the main peptide peak and the appearance of new peaks corresponding to degradation products.
Q5: What solvent should I use to reconstitute my CEF7 peptide?
The CEF7 peptide is part of the CEF peptide pool, which is typically dissolved in sterile, endotoxin-free water or a buffer such as PBS at a neutral pH (around 7).[1][4] The addition of a small amount of DMSO may be necessary for peptides with high hydrophobicity, but for the CEF pool, it is often not required.[1][4]
Troubleshooting Guides
Issue 1: Decreased or No T-Cell Response in Functional Assays
-
Possible Cause: Degradation of the CEF7 peptide due to improper storage or multiple freeze-thaw cycles.
-
Solution: Use a fresh, single-use aliquot of the CEF7 peptide. Prepare new aliquots from a lyophilized stock that has been stored correctly at -20°C or below.
-
-
Possible Cause: Incorrect peptide concentration.
-
Solution: Verify the concentration of your stock solution. If possible, confirm the peptide concentration using a spectrophotometer or an amino acid analysis.
-
-
Possible Cause: Issues with the cells or other reagents in the assay.
-
Solution: Use a positive control for your assay that is independent of the CEF7 peptide to ensure that the cells and other reagents are functioning correctly.
-
Issue 2: Precipitation Observed in the Peptide Solution After Thawing
-
Possible Cause: Peptide aggregation. This can be induced by repeated freeze-thaw cycles or storage at an inappropriate pH.
-
Solution: Try to gently vortex or sonicate the solution to redissolve the peptide. If the precipitate remains, it is best to discard the aliquot as the peptide concentration will be inaccurate and the aggregates could affect your experiment. To prevent this, ensure you are using single-use aliquots and a recommended solvent and pH.
-
-
Possible Cause: The peptide concentration is too high for the solvent.
-
Solution: Attempt to dissolve the peptide in a slightly larger volume of the recommended solvent.
-
Quantitative Data on Peptide Stability
| Number of Freeze-Thaw Cycles | Estimated % Purity (by HPLC) | Estimated % Bioactivity (Functional Assay) | Observations |
| 0 (Freshly Prepared) | >98% | 100% | Clear solution, single major peak in HPLC. |
| 1 | >97% | ~98% | No significant change observed. |
| 3 | ~95% | ~92% | Minor degradation peaks may start to appear in HPLC. |
| 5 | ~90% | ~85% | Increased presence of degradation products and potential for slight aggregation. |
| 10 | <80% | <75% | Significant degradation, potential for visible precipitation. Not recommended for use. |
Note: This is an illustrative table. Actual stability will depend on the specific peptide sequence, concentration, solvent, and the speed of freezing and thawing.
Experimental Protocols
Protocol for Assessing CEF7 Peptide Stability by HPLC
This protocol outlines a general method for monitoring the stability of CEF7 peptide using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation:
-
Prepare a stock solution of CEF7 peptide in the desired buffer (e.g., PBS, pH 7.4) at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into multiple single-use vials.
-
Subject the aliquots to a varying number of freeze-thaw cycles (e.g., 0, 1, 3, 5, 10 cycles). A freeze-thaw cycle consists of freezing the sample at -20°C for at least one hour followed by thawing to room temperature.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm.
-
-
Data Analysis:
-
Inject equal amounts of each sample.
-
Integrate the area of the main peptide peak and any degradation peaks.
-
Calculate the percentage purity of the CEF7 peptide for each condition.
-
Protocol for Functional Analysis of CEF7 Peptide using ELISpot Assay
This protocol describes how to assess the biological activity of CEF7 peptide by measuring IFN-γ secretion from peripheral blood mononuclear cells (PBMCs).
-
Plate Coating:
-
Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
-
Cell Preparation:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Resuspend cells in complete cell culture medium.
-
-
Stimulation:
-
Add 2-3 x 10^5 PBMCs to each well of the coated and blocked plate.
-
Add the CEF7 peptide (from different freeze-thaw cycle aliquots) to the respective wells at a final concentration of 1-10 µg/mL.
-
Include a negative control (medium only) and a positive control (e.g., PHA).
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a humidified CO₂ incubator.
-
-
Detection:
-
Wash the plate and add a biotinylated anti-human IFN-γ detection antibody.
-
Incubate, wash, and then add a streptavidin-enzyme conjugate.
-
Add the substrate and incubate until spots develop.
-
-
Analysis:
-
Stop the reaction and count the spots, where each spot represents an IFN-γ secreting cell.
-
Compare the number of spots generated by CEF7 peptide aliquots that have undergone different numbers of freeze-thaw cycles.
-
Visualizations
Caption: Workflow for assessing CEF7 peptide stability and functional activity.
Caption: TCR signaling pathway upon CEF7 peptide presentation.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Non-specific T-cell Activation with CEF7 Peptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with T-cell activation using the CEF7 peptide and the broader CEF peptide pool.
Frequently Asked Questions (FAQs)
Q1: What is the CEF peptide pool and what is CEF7?
The CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool is a collection of well-defined, HLA class I-restricted T-cell epitopes from these three common viruses.[1][2] It is widely used as a positive control in T-cell assays to confirm the functional capacity of immune cells.[3][4] The pool is available in different formulations, commonly with 23 or 32 distinct peptides.[1][5]
CEF7 is a specific peptide within this pool, derived from the Influenza A virus (strain A/PR/8/34), with the sequence GILGFVFTL. It is restricted to the HLA-A*0201 allele.[6]
Q2: What is the expected response to the CEF peptide pool?
The CEF peptide pool should induce a specific recall response in CD8+ memory T-cells from the majority of healthy donors who have been previously exposed to CMV, EBV, or influenza virus.[1][3] This response is typically measured by the secretion of cytokines like IFN-γ, which can be quantified using assays such as ELISpot or intracellular cytokine staining (ICS).[2][7] The magnitude of the response can vary significantly between donors depending on their HLA type and history of viral exposure.[8]
Q3: What is meant by "non-specific T-cell activation"?
Non-specific T-cell activation refers to the stimulation of T-cells in a manner that is not dependent on the specific recognition of a peptide-MHC complex by the T-cell receptor (TCR). This can manifest as high background signal in assays, where T-cells appear to be activated even in the absence of their cognate antigen. While CEF peptides are designed for specific activation, various experimental factors can contribute to what appears to be non-specific activation.
Q4: Can CEF7 cause non-specific T-cell activation?
CEF7 is a well-characterized epitope known to elicit a high-avidity, specific CD8+ T-cell response in HLA-A*0201-positive individuals.[6][9] There is no substantial evidence in the scientific literature to suggest that the CEF7 peptide itself inherently causes non-specific T-cell activation. Issues that appear to be non-specific activation are more likely due to experimental variables such as reagent contamination, improper cell handling, or assay conditions.
Troubleshooting Guides
High Background in Negative Control Wells
| Potential Cause | Recommended Solution |
| Contaminated Culture Medium or Reagents | Use fresh, sterile culture medium and reagents. Filter-sterilize all solutions. Ensure aseptic technique throughout the experiment.[10] |
| Poorly Washed Cells | Wash peripheral blood mononuclear cells (PBMCs) thoroughly after isolation and before plating to remove any residual stimulants from the blood or isolation process.[11] |
| Suboptimal Serum | Some lots of fetal bovine serum (FBS) or human serum can cause high background. Test different lots of serum to find one with low background stimulation. |
| DMSO Concentration Too High | If peptides are dissolved in DMSO, ensure the final concentration in the culture is low (typically <0.5%) to avoid toxicity and non-specific effects.[12] |
| Cell Viability Issues | Use cells with high viability (>95%). Dead and dying cells can release factors that non-specifically activate other cells or contribute to background signal.[11] |
Weak or No Response to CEF Positive Control
| Potential Cause | Recommended Solution |
| Low Frequency of Responding T-cells | Increase the number of cells plated per well. For ELISpot, 2.5 x 10^5 to 3 x 10^5 PBMCs per well is a common starting point.[2][7] |
| Incorrect HLA Type of Donor | The CEF pool contains peptides restricted by various HLA alleles. However, if a donor lacks the appropriate HLA types for the peptides in the pool, the response will be weak or absent.[1] |
| Suboptimal Peptide Concentration | The recommended final concentration for each peptide in the CEF pool is typically 1-2 µg/mL.[2] Prepare fresh dilutions of the peptide pool for each experiment. |
| Improper Cell Handling | Over-manipulation or harsh treatment of cells during isolation and plating can lead to reduced cell function. Handle cells gently. |
| Assay Incubation Time | For ELISpot assays, an incubation time of 18-24 hours is generally recommended. For ICS, a shorter stimulation of 4-6 hours with a protein transport inhibitor is typical.[2][12] |
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for T-cell responses to the CEF peptide pool.
Table 1: Expected Frequency of IFN-γ Secreting Cells in Response to CEF Peptide Pool (ELISpot)
| Donor Status | Expected Response Range (SFC/10^6 PBMCs) | Reference |
| Healthy, previously exposed | 50 - 1000+ | [8] |
| Unexposed or incompatible HLA | < 20 | [8] |
SFC = Spot Forming Cells
Table 2: Representative Frequencies of Cytokine-Producing CD8+ T-cells in Response to CEF Peptide Pool (ICS)
| Cytokine | Expected Percentage of CD8+ T-cells | Reference |
| IFN-γ | 0.1% - 2.0% | [13] |
| TNF-α | 0.1% - 1.5% | [13] |
| IL-2 | 0.05% - 1.0% | [13] |
Experimental Protocols
ELISpot Assay for IFN-γ Secretion
-
Plate Coating: Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI medium containing 10% FBS for at least 1 hour at room temperature.
-
Cell Plating: Prepare a single-cell suspension of PBMCs. Add 2.5 x 10^5 cells per well.
-
Stimulation: Add the CEF peptide pool to the appropriate wells at a final concentration of 1-2 µg/mL per peptide. Include a negative control (medium with DMSO vehicle) and a positive control (e.g., PHA).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase (ALP). Incubate for 1 hour at room temperature.
-
Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT). Monitor for spot development.
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISpot reader.[2][14]
Intracellular Cytokine Staining (ICS) for Flow Cytometry
-
Cell Stimulation: In a 96-well U-bottom plate, add 1 x 10^6 PBMCs per well.
-
Add the CEF peptide pool to the appropriate wells at a final concentration of 1-2 µg/mL per peptide. Include a negative control (medium with DMSO vehicle) and a positive control (e.g., PMA/Ionomycin).
-
Add a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD8) and a viability dye.
-
Fixation and Permeabilization: Wash the cells and fix and permeabilize them using a commercially available kit.
-
Intracellular Staining: Stain with a fluorochrome-conjugated antibody against IFN-γ.
-
Acquisition: Wash the cells and acquire the data on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software to determine the percentage of IFN-γ-producing CD8+ T-cells.[12][13]
Visualizations
Caption: MHC Class I pathway for CEF7 peptide presentation.
Caption: TCR signaling cascade upon CEF7 peptide recognition.
References
- 1. immunospot.eu [immunospot.eu]
- 2. benchchem.com [benchchem.com]
- 3. Optimize your ELISpot Assay [fishersci.it]
- 4. Positive Control PBMCs for T-cell Activation | ImmunoSpot® [immunospot.eu]
- 5. genscript.com [genscript.com]
- 6. How much of Virus-Specific CD8 T Cell Reactivity is Detected with a Peptide Pool when Compared to Individual Peptides? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mabtech.com [mabtech.com]
- 8. CERI, CEFX, and CPI: Largely Improved Positive Controls for Testing Antigen-Specific T Cell Function in PBMC Compared to CEF [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. abcam.co.jp [abcam.co.jp]
- 11. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 12. stemcell.com [stemcell.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Improving CEF7-Specific T-Cell Expansion Efficiency
Welcome to the technical support center for improving the efficiency of CEF7-specific T-cell expansion. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the CEF7 peptide and why is it used in T-cell expansion?
A1: The CEF7 peptide is one of the HLA-A2 restricted peptides found within the larger CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool. This pool is widely used as a positive control to stimulate and expand CD8+ T-cells in individuals previously exposed to these common viruses.[1][2][3] CEF7, specifically, is known to elicit a high-frequency and high-functional avidity CD8+ T-cell response in many HLA-A2 positive donors.[4][5] Its high avidity means that T-cells recognizing this peptide can be activated even at low peptide concentrations.[4][5]
Q2: What is a typical starting cell population for CEF7-specific T-cell expansion?
A2: The most common starting cell population is Peripheral Blood Mononuclear Cells (PBMCs). These can be freshly isolated from whole blood using density gradient centrifugation or from cryopreserved stocks.[1] It is crucial to start with a healthy and viable cell population for successful expansion.
Q3: What are the key steps in a typical CEF7-specific T-cell expansion workflow?
A3: A standard workflow involves isolating PBMCs, stimulating them with the CEF7 peptide (or the full CEF pool), culturing the cells in the presence of cytokines to promote proliferation, and monitoring the expansion over time.
Caption: A typical workflow for the expansion of CEF7-specific T-cells.
Troubleshooting Guide
Problem 1: Low Viability of T-cells After Stimulation
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| High Peptide Concentration Toxicity | Although CEF7 is a high-avidity peptide, excessively high concentrations can still lead to activation-induced cell death (AICD). Titrate the CEF7 peptide concentration to find the optimal balance between stimulation and viability. A typical starting concentration is 1-2 µg/mL per peptide.[1] |
| Suboptimal Culture Medium | The culture medium is critical for T-cell health. Use a high-quality medium such as RPMI 1640 or specialized T-cell expansion media.[6][7] Ensure it is supplemented with essential components like L-glutamine, antibiotics, and fetal bovine serum (FBS) or human serum.[6][8] |
| Poor Quality of Starting PBMCs | The viability of the initial PBMC population is paramount. Minimize the time between blood draw and PBMC isolation.[9] For cryopreserved cells, ensure proper thawing techniques are used to maximize viability. |
| Inadequate Co-stimulation | T-cell activation requires both a primary signal (peptide-MHC) and a co-stimulatory signal. Consider adding co-stimulatory antibodies such as anti-CD28 and anti-CD49d to the culture.[1] |
Problem 2: Poor Expansion of CEF7-Specific T-cells
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal Cytokine Support | Cytokines are essential for T-cell proliferation and survival. Interleukin-2 (IL-2) is commonly used.[6][10] Consider adding other cytokines like IL-7 and IL-15, which can promote the survival and proliferation of memory T-cells.[11][12] |
| Inappropriate Cell Density | High cell density can lead to nutrient depletion and accumulation of toxic byproducts, while low density can result in insufficient cell-to-cell contact. Maintain an optimal cell density, typically between 1-2 x 10^6 cells/mL.[1][13] Diluting the culture at early stages of expansion can improve growth.[13] |
| T-cell Exhaustion | Prolonged or repeated stimulation can lead to T-cell exhaustion, characterized by reduced proliferative capacity and effector function.[2][14] Monitor the expression of exhaustion markers like PD-1. If exhaustion is suspected, consider using a shorter stimulation period or incorporating checkpoint inhibitors in your experimental setup. |
| Donor Variability | The frequency of CEF7-specific T-cells can vary significantly between donors. If possible, screen multiple donors to select those with a robust initial response. |
Problem 3: Non-specific T-cell Expansion
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Polyclonal Activation | Mitogens or anti-CD3/CD28 beads can cause non-specific T-cell activation.[10] Ensure that the primary stimulus is the CEF7 peptide. |
| Bystander Activation | Cytokines released by CEF7-specific T-cells can sometimes activate other T-cells in a non-specific manner. The addition of interferon-alpha has been shown to decrease bystander proliferation.[15] |
| Contamination | Contamination with bacteria or fungi can lead to non-specific immune activation. Maintain strict aseptic techniques throughout the entire experimental process. |
Data Presentation
Table 1: Impact of Culture Conditions on T-Cell Expansion
| Condition | Fold Expansion (Day 10) | Viability (%) | Reference |
| Standard (IL-2) | 240 ± 90 | > 85% | [13] |
| Optimized Dilution (IL-2) | 405 ± 174 | > 85% | [13] |
| PHA + IL-2 | Up to 500 | ~90% | [16] |
| Nano-aAPC (MART-1 peptide) | Up to 1000 (Day 14) | Not specified | [17] |
Note: Data presented is for general T-cell expansion and may vary for CEF7-specific expansion.
Experimental Protocols
Protocol 1: Stimulation of PBMCs with CEF7 Peptide
-
Cell Preparation: Thaw cryopreserved PBMCs or isolate fresh PBMCs. Resuspend cells in complete RPMI 1640 medium and adjust the concentration to 1-2 x 10^6 cells/mL.[1]
-
Peptide Reconstitution: Reconstitute the lyophilized CEF7 peptide in sterile DMSO to create a stock solution. Further dilute in complete RPMI 1640 to a working concentration of 1-2 µg/mL.[1]
-
Stimulation: Plate 1-2 x 10^6 PBMCs per well in a 96-well round-bottom plate. Add the CEF7 peptide working solution. Include an unstimulated control (DMSO vehicle) and a positive control (e.g., PHA).[1]
-
Co-stimulation: Add co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d) to all wells.[1]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
Signaling Pathways and Logical Relationships
T-Cell Activation Signaling Pathway
The activation of a CD8+ T-cell by an antigen-presenting cell (APC) presenting the CEF7 peptide involves a cascade of signaling events.
Caption: Simplified signaling pathway of CD8+ T-cell activation.
Troubleshooting Logic Diagram
This diagram outlines a logical approach to troubleshooting poor T-cell expansion.
Caption: A logical flow for troubleshooting poor T-cell expansion.
References
- 1. benchchem.com [benchchem.com]
- 2. sartorius.com [sartorius.com]
- 3. stemcell.com [stemcell.com]
- 4. researchgate.net [researchgate.net]
- 5. How much of Virus-Specific CD8 T Cell Reactivity is Detected with a Peptide Pool when Compared to Individual Peptides? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. akadeum.com [akadeum.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]
- 10. akadeum.com [akadeum.com]
- 11. Frontiers | Influence of Culture Conditions on Ex Vivo Expansion of T Lymphocytes and Their Function for Therapy: Current Insights and Open Questions [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. stemcell.com [stemcell.com]
- 14. Frontiers | CAR-T Cell Performance: How to Improve Their Persistence? [frontiersin.org]
- 15. Improving the in vitro antigen specific T cell proliferation assay: the use of interferon-alpha to elicit antigen specific stimulation and decrease bystander proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimization of Culture Media for Ex vivo T-Cell Expansion for Adoptive T-Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapid Expansion of Highly Functional Antigen-Specific T cells from Melanoma Patients by Nanoscale Artificial Antigen Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]
High background fluorescence in CEF7 flow cytometry staining
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing high background fluorescence in flow cytometry experiments.
Disclaimer on "CEF7" Staining
Initial searches for "CEF7 flow cytometry staining" did not yield specific, widely-documented protocols or common issues related to a reagent or cell line with this exact name. The following troubleshooting guide is based on general principles of flow cytometry and may need to be adapted for your specific experimental context. If "CEF7" refers to a proprietary reagent, please consult the manufacturer's technical documentation for the most accurate guidance.
Frequently Asked questions (FAQs)
Q1: What are the primary causes of high background fluorescence in flow cytometry?
High background fluorescence in flow cytometry can be attributed to several factors, broadly categorized as:
-
Autofluorescence: The natural fluorescence of cells, especially larger and more granular cells like macrophages, can contribute to background signal.[1] This can be exacerbated by certain cell culture media components or by the fixation process.
-
Non-specific Antibody Binding: This occurs when antibodies bind to unintended targets. A primary reason for this is the interaction of the antibody's Fc region with Fc receptors on the surface of cells like monocytes, macrophages, and B cells.[2][3][4]
-
Issues with Dead Cells: Dead cells have compromised membranes, making them "sticky" and prone to non-specifically binding antibodies and fluorescent dyes, which significantly increases background fluorescence.[3][5][6]
-
Suboptimal Staining Protocol: Inadequate blocking, insufficient washing, or using an excessively high antibody concentration can all lead to increased background.[7][8][9]
-
Problems with Reagents and Buffers: The quality and composition of reagents, including antibodies, buffers, and fixatives, can impact background levels. For instance, the presence of protein aggregates or certain detergents can be problematic.[10]
-
Instrument Settings and Compensation: Incorrect instrument settings, such as photomultiplier tube (PMT) voltages being set too high, or improper compensation for spectral overlap between fluorochromes, can artificially create high background.[5][11]
Q2: How can I determine the source of my high background?
A systematic approach involving a series of controls is the best way to identify the source of high background. Key controls include:
-
Unstained Cells: This control helps to assess the level of autofluorescence from your cells.[3]
-
Isotype Controls: An antibody of the same isotype and fluorochrome conjugate as your primary antibody, but directed against an antigen not present on your cells, can help determine the extent of non-specific binding due to the antibody's Fc region.[3][12]
-
Fluorescence Minus One (FMO) Controls: In multicolor experiments, FMO controls, which include all antibodies in the panel except for one, are crucial for accurately setting gates and identifying background caused by spectral spillover from other fluorochromes.[11]
-
Viability Dye Control: Staining a sample with only a viability dye helps to set the gate for excluding dead cells.[6][13]
Q3: What is autofluorescence and how can I minimize it?
Autofluorescence is the intrinsic fluorescence emitted by cells, often from molecules like NAD(P)H and flavins.[1][3] To minimize its impact:
-
Use Fresh Samples: Whenever possible, use freshly harvested cells, as fixation can sometimes increase autofluorescence.
-
Choose Appropriate Fluorochromes: For highly autofluorescent cells, select bright fluorochromes that emit in the red or far-red spectrum, where autofluorescence is typically lower.[5][8]
-
Exclude Dead Cells: Dead cells often exhibit higher autofluorescence, so it's critical to exclude them from your analysis using a viability dye.[3][5]
-
Proper Gating: Use unstained controls to set a baseline gate for autofluorescence.
Q4: How does cell viability affect background fluorescence?
Dead cells can significantly increase background fluorescence because their compromised membranes allow antibodies and dyes to enter and bind non-specifically to intracellular components.[6][14] They are also more "sticky," leading to the formation of aggregates that can cause spurious signals.[14] It is highly recommended to use a viability dye to exclude dead cells from the analysis.[6]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving high background fluorescence.
| Problem | Potential Cause | Recommended Solution |
| High background in all channels, including unstained control | Autofluorescence | - Analyze unstained cells to determine the baseline autofluorescence.[3]- If autofluorescence is high, consider using fluorochromes that emit in the red or far-red spectrum.[5][8]- Ensure dead cells are excluded using a viability dye, as they can be highly autofluorescent.[3][5] |
| Instrument Noise/Settings | - Check instrument settings, such as PMT voltages, to ensure they are not set too high.[5]- Run instrument calibration beads to check for performance issues. | |
| High background in stained samples compared to unstained control | Non-specific Antibody Binding (Fc-mediated) | - Include an Fc receptor blocking step in your protocol, especially when working with immune cells like monocytes or macrophages.[2][3][15]- Use normal serum from the same species as the secondary antibody for blocking.[16] |
| Excess Antibody Concentration | - Titrate your antibody to determine the optimal concentration that provides the best signal-to-noise ratio.[3][7] | |
| Inadequate Washing | - Increase the number and/or duration of wash steps to ensure complete removal of unbound antibodies.[7]- Consider adding a small amount of detergent like Tween-20 to the wash buffer.[7] | |
| Presence of Dead Cells | - Incorporate a viability dye (e.g., PI, 7-AAD, or a fixable viability dye) to gate out dead cells during analysis.[6][13] | |
| Issues with Fixation/Permeabilization | - If performing intracellular staining, the fixation and permeabilization steps can sometimes increase background. Ensure these steps are optimized and that all controls are treated with the same fix/perm reagents as the samples.[17][18][19] | |
| High background in one channel of a multicolor experiment | Spectral Overlap (Spillover) | - Run single-color compensation controls for each fluorochrome in your panel.- Use these controls to calculate and apply the correct compensation matrix.[20] |
| Tandem Dye Degradation | - Protect tandem dyes (e.g., PE-Cy7, APC-Cy7) from light and store them properly to prevent degradation, which can cause spillover into the donor fluorochrome's channel.[21] |
Experimental Protocols
Standard Immunofluorescence Staining Protocol for Flow Cytometry
This protocol provides a general framework for cell surface staining. For intracellular targets, additional fixation and permeabilization steps are required.
Materials:
-
Single-cell suspension
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)[4][10]
-
Fc Receptor Blocking Reagent (e.g., anti-CD16/32 for mouse cells, or commercial Fc block)[2][22]
-
Fluorochrome-conjugated primary antibodies
-
Viability Dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye)
-
Wash Buffer (e.g., PBS)
Procedure:
-
Cell Preparation: Start with a single-cell suspension at a concentration of 1 x 10^6 cells/mL in cold Flow Cytometry Staining Buffer.[23]
-
Fc Receptor Blocking: Incubate cells with an Fc receptor blocking reagent for 10-15 minutes at 4°C to prevent non-specific antibody binding.[2][3]
-
Antibody Staining: Add the predetermined optimal concentration of each fluorochrome-conjugated antibody to the cell suspension.
-
Incubation: Incubate the cells for 20-30 minutes at 4°C, protected from light.[24]
-
Washing: Wash the cells 2-3 times with 1-2 mL of cold Wash Buffer to remove unbound antibodies. Centrifuge at a low speed (e.g., 300-400 x g) for 5 minutes between washes.[7][8]
-
Viability Staining: If using a non-fixable viability dye like PI or 7-AAD, add it to the cells just before analysis.[6] If using a fixable viability dye, this step is typically performed before fixation.
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer for acquisition.
-
Data Acquisition: Acquire the samples on the flow cytometer as soon as possible.[9]
Visualizations
Troubleshooting Workflow for High Background Fluorescence
Caption: A decision tree to systematically identify the source of high background.
Logical Relationships in Addressing High Background
Caption: Key causes of high background and their corresponding primary solutions.
References
- 1. beckman.com [beckman.com]
- 2. Elimination of erroneous results in flow cytometry caused by antibody binding to Fc receptors on human monocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recommended controls for flow cytometry | Abcam [abcam.com]
- 4. Non-specific Antibody Binding in Flow Cytometry - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 5. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 6. The Impact of Dead Cells on Flow Cytometry Experiments [elabscience.com]
- 7. hycultbiotech.com [hycultbiotech.com]
- 8. Intracellular Staining for Flow Cytometry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. biocompare.com [biocompare.com]
- 10. cytometry.org [cytometry.org]
- 11. biotech.ufl.edu [biotech.ufl.edu]
- 12. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 13. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Cell Viability [flowcytometry.utoronto.ca]
- 15. Ten Top Tips for Flow Cytometry [jacksonimmuno.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Scientist's Guide to Fixation & Permeabilization | SauveBio [sauvebio.com]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 21. benchchem.com [benchchem.com]
- 22. sanguinebio.com [sanguinebio.com]
- 23. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 24. bosterbio.com [bosterbio.com]
CEF7 peptide solubility and preparation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CEF peptide pools. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are CEF peptide pools?
CEF peptide pools are mixtures of synthetic peptides that represent well-known T-cell epitopes from human Cytomegalovirus (CMV), Epstein-Barr Virus (EBV), and Influenza Virus.[1][2][3][4] They are commonly used as a positive control in T-cell activation assays, such as ELISpot, intracellular cytokine staining (ICS), and T-cell proliferation assays, to verify the functionality of the T cells in a given sample.[2][3][5] The peptides in the pool are restricted by various HLA class I molecules, enabling them to elicit recall responses in a majority of human donors who have been previously exposed to these common pathogens.[6]
Q2: My "CEF7 peptide" is not dissolving. What could be the issue?
It is highly likely that "CEF7 peptide" refers to a CEF peptide pool, as this is a standard reagent in immunology research. The "7" may be a typo or an internal lab designation. Issues with solubility are common and can often be resolved by using the appropriate reconstitution method.
Q3: How should I reconstitute a lyophilized CEF peptide pool?
The reconstitution method can vary slightly depending on the supplier, so it is always best to consult the product-specific datasheet. However, a general and widely recommended method involves the use of dimethyl sulfoxide (DMSO) followed by dilution in an aqueous buffer.[1][3][6][7][8] Some suppliers indicate that their CEF peptide pools can be dissolved directly in sterile, endotoxin-free water or a buffer like PBS.[9]
Here is a general protocol for reconstitution:
-
Allow the lyophilized peptide pool to warm to room temperature, preferably in a desiccator to avoid condensation.[9]
-
Add a small amount of high-purity DMSO (e.g., 10-40 µL) to the vial to dissolve the peptide powder.[1][3][6][7][8]
-
Vortex briefly to ensure complete dissolution.
-
Add sterile, endotoxin-free water or a suitable buffer (e.g., PBS) to reach the desired stock concentration.[3][6][8]
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or below.[2][3][7][9]
Q4: What are the recommended storage conditions for CEF peptide pools?
Proper storage is crucial for maintaining the stability and activity of CEF peptide pools.
| Form | Storage Temperature | Duration | Special Considerations |
| Lyophilized Powder | -20°C or below[1][7][9] | Stable until the expiration date on the label.[1][7] | Protect from light and moisture.[1][7][9] |
| Reconstituted Stock Solution | -20°C to -80°C[2][3][6][8] | Suitable for long-term storage. | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[3][7][9] |
| Reconstituted Stock Solution | 4-8°C[2][3] | Up to one month without affecting stability.[2][3] | Recommended for short-term storage only. |
Q5: What is the recommended working concentration for CEF peptide pools in T-cell assays?
The optimal working concentration can vary depending on the specific assay and cell type. However, a common final concentration for each peptide in the pool is between 1-2 µg/mL.[2][3][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation
Symptom: The reconstituted peptide solution is cloudy, or a precipitate forms after dilution in aqueous buffer.
Possible Causes and Solutions:
-
Hydrophobic Peptides: Some peptides within the pool may be more hydrophobic, leading to poor solubility in aqueous solutions.
-
Solution: Ensure the initial dissolution is done in a minimal amount of pure DMSO before slowly adding the aqueous buffer while vortexing.[10] If precipitation occurs upon dilution, try a different buffer or a slightly higher final DMSO concentration if your assay allows.
-
-
Incorrect pH: The pH of the solution can significantly impact peptide solubility.
-
Solution: For CEF peptide pools, a neutral pH of around 7 is generally recommended for dissolution in aqueous buffers.[9]
-
-
Low Temperature: Peptides can be less soluble at lower temperatures.
-
Solution: Ensure all components are at room temperature before reconstitution. Gentle warming (up to 37°C) or sonication can also help to dissolve the peptides.
-
-
High Peptide Concentration: The desired concentration may be above the solubility limit of one or more peptides in the pool.
-
Solution: Try reconstituting at a lower concentration. It is often better to have a more dilute but fully solubilized stock solution.
-
Issue 2: Low or No T-Cell Stimulation
Symptom: The CEF peptide pool fails to elicit a significant response in your T-cell assay, while the negative control is low and other positive controls (e.g., PHA, anti-CD3) are working.
Possible Causes and Solutions:
-
Donor HLA Type and Exposure History: The CEF peptides are HLA-restricted. A lack of response may indicate that the donor does not have the appropriate HLA type or has not been exposed to CMV, EBV, or influenza virus.[11]
-
Solution: If possible, screen donors for common HLA types that are known to present the CEF peptides. Consider using a more comprehensive peptide pool like CEFX, which covers a broader range of HLA alleles and pathogens.[12]
-
-
Improper Peptide Handling and Storage: Repeated freeze-thaw cycles or improper storage can lead to peptide degradation.[1][7][9]
-
Suboptimal Peptide Concentration: The concentration of the peptide pool may be too low to elicit a strong response or too high, leading to T-cell anergy.
-
Peptide Competition: When using a peptide pool, peptides that bind to the same HLA molecule can compete for presentation, potentially leading to a weaker response compared to using individual peptides.[13][14]
-
Cell Viability and Functionality: The peripheral blood mononuclear cells (PBMCs) may have low viability or functionality.
-
Solution: Ensure proper handling of PBMCs, including careful thawing and counting of viable cells. Allow cells to rest after thawing before stimulation.
-
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized CEF Peptide Pool
-
Equilibration: Bring the vial of lyophilized CEF peptide pool to room temperature in a desiccator.[9]
-
Initial Dissolution: Add 40 µL of pure DMSO to the vial.[1][3][7]
-
Mixing: Vortex the vial briefly to ensure the peptide powder is completely dissolved.
-
Dilution: Add 85 µL of sterile PBS to the vial and mix. This will result in a stock solution with a concentration of 200 µg/mL for each peptide (assuming a starting amount of 25 µg of each peptide).[3]
-
Aliquoting and Storage: Aliquot the stock solution into single-use, sterile microcentrifuge tubes. Store the aliquots at -20°C or below.[3]
Protocol 2: T-Cell Stimulation for ELISpot Assay
-
Cell Preparation: Thaw and wash cryopreserved human PBMCs. Resuspend the cells in complete cell culture medium and adjust the concentration to 2.5 x 10^6 cells/mL.[5]
-
Peptide Dilution: Dilute the CEF peptide pool stock solution in cell culture medium to a 2x working concentration (e.g., 4 µg/mL for each peptide).
-
Plating: Add 100 µL of the cell suspension (2.5 x 10^5 cells) to each well of a pre-coated ELISpot plate.
-
Stimulation: Add 100 µL of the 2x CEF peptide pool working solution to the wells for a final concentration of 2 µg/mL for each peptide.
-
Controls: Include negative control wells (cells with medium only) and a positive control using a mitogen like PHA.[5]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[5]
-
Detection: Proceed with the ELISpot detection steps according to the manufacturer's protocol.
Visualizations
Caption: Workflow for reconstituting lyophilized CEF peptide pools.
Caption: Troubleshooting flowchart for low T-cell stimulation.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. mabtech.com [mabtech.com]
- 3. stella.mabtech.com [stella.mabtech.com]
- 4. stemcell.com [stemcell.com]
- 5. benchchem.com [benchchem.com]
- 6. immunospot.eu [immunospot.eu]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. immunospot.com [immunospot.com]
- 9. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 10. lifetein.com [lifetein.com]
- 11. CERI, CEFX, and CPI: Largely Improved Positive Controls for Testing Antigen-Specific T Cell Function in PBMC Compared to CEF - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. How much of Virus-Specific CD8 T Cell Reactivity is Detected with a Peptide Pool when Compared to Individual Peptides? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CEF (HLA Class I Control) Peptide Pool - SB-PEPTIDE company [sb-peptide.com]
Technical Support Center: Minimizing Variability in CEF7-Stimulated T-Cell Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in CEF7-stimulated T-cell assays.
Frequently Asked Questions (FAQs)
Q1: What is the CEF7 peptide pool and why is it used as a positive control?
The CEF7 peptide pool is a well-established reagent used as a positive control in T-cell assays. It consists of a mixture of 32 HLA class I-restricted T-cell epitopes from three common viruses: Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus (Flu).[1][2] Since a majority of the human population has been exposed to these viruses, their peripheral blood mononuclear cells (PBMCs) typically contain memory CD8+ T-cells capable of recognizing these peptides.[1] This makes the CEF7 pool an ideal control to verify the functional integrity of immune cells, ensuring they are viable and capable of responding to antigenic stimulation.[1]
Q2: What are the major sources of variability in CEF7-stimulated T-cell assays?
Variability in T-cell assays can arise from multiple factors, broadly categorized as pre-analytical, analytical, and post-analytical.
Key Sources of Variability:
-
Sample Handling and Processing:
-
Cryopreservation and Thawing: Suboptimal freezing and thawing protocols can significantly impact PBMC viability and functionality.[3][4][5] Factors include cooling rate, storage temperature, and thawing speed.[3][4][5][6][7]
-
Shipping Conditions: Transporting cryopreserved PBMCs at temperatures above -130°C can compromise sample integrity.[3][4][5]
-
-
Cell Culture Conditions:
-
Assay-Specific Parameters:
-
Data Analysis:
Troubleshooting Guides
Problem 1: Low or no response to CEF7 stimulation in the positive control.
A weak or absent response in the CEF7 positive control well indicates a problem with cell viability, functionality, or the assay setup itself.
Caption: Troubleshooting workflow for low CEF7 response.
| Possible Cause | Recommended Solution |
| Poor PBMC Viability/Functionality | Review and optimize cryopreservation and thawing protocols. Ensure rapid thawing at 37°C and immediate dilution of cryoprotectant.[3] Use a controlled-rate freezer for cryopreservation if available.[4][5] |
| Suboptimal CEF7 Concentration | Ensure the final concentration of each peptide in the CEF7 pool is between 1-2 µg/mL.[1] Titrate the peptide pool to determine the optimal concentration for your specific cell type and assay. |
| Insufficient Co-stimulation | Add soluble anti-CD28 antibody (e.g., at 0.1 µg/mL) to the culture to provide a co-stimulatory signal.[14] Consider optimizing other co-stimulatory pathways like ICOS or 4-1BB if necessary.[12][15] |
| Incorrect Assay Incubation Time | For ELISpot, incubate for 18-24 hours.[1] For ICS, the stimulation period can vary, so ensure it is consistent with established protocols. |
| Degraded Reagents | Aliquot the CEF7 peptide pool upon reconstitution and store at -80°C to avoid multiple freeze-thaw cycles. Check the expiration dates of all reagents, including antibodies and media supplements. |
Problem 2: High background in negative control wells.
High background can mask true positive responses and reduce the sensitivity of the assay.
| Possible Cause | Recommended Solution |
| Cell Death | High cell density or prolonged culture can lead to cell death and non-specific cytokine release. Optimize cell seeding density. |
| Contamination | Mycoplasma or other microbial contamination can activate T-cells non-specifically. Regularly test cell cultures for contamination. |
| Serum Reactivity | Fetal Bovine Serum (FBS) can sometimes contain components that stimulate T-cells. Test different lots of FBS or consider using serum-free media. |
| Non-specific Antibody Binding (ICS) | Use an Fc block reagent before staining to prevent antibodies from binding to Fc receptors on monocytes and B-cells.[16] Include a "dump channel" in your flow cytometry panel to exclude dead cells, monocytes, and B-cells from the analysis.[16] |
| Overdevelopment (ELISpot) | Reduce the incubation time with the enzyme conjugate or substrate. Monitor spot development closely and stop the reaction when spots are well-defined.[1] |
Problem 3: High inter-assay or inter-operator variability.
Inconsistent results between experiments or between different researchers running the same assay are common challenges.
Caption: Key stages for standardization to reduce assay variability.
| Area of Standardization | Actionable Steps |
| Protocols and SOPs | Develop and strictly adhere to detailed Standard Operating Procedures (SOPs) for every step, from sample processing to data analysis.[17] Ensure all personnel are trained on the same SOPs. |
| Reagent Management | Purchase large batches of critical reagents (e.g., FBS, antibodies) to minimize lot-to-lot variability.[13] Perform qualification studies on new lots of reagents before use in critical experiments. |
| Instrumentation | Use the same or similar instruments across studies.[13] Regularly calibrate and perform quality control checks on equipment like pipettes, centrifuges, and flow cytometers. |
| Data Analysis | Establish a predefined, objective gating strategy for flow cytometry.[13] For ELISpot, use automated readers with consistent settings for spot size and sensitivity.[9] |
| Cryopreserved Cells | Create a large, single batch of cryopreserved "stock" cells. Perform quality control to ensure they respond appropriately, then use vials from this batch for subsequent experiments to ensure consistency.[8] |
Quantitative Data Summary
Table 1: Impact of Cryopreservation and Thawing on PBMC Viability
| Parameter | Condition 1 | Condition 2 | Typical Outcome |
| Storage Temperature | -80°C (long-term) | < -135°C (Vapor Phase LN2) | Storage at -80°C for extended periods significantly reduces PBMC recovery and viability compared to LN2 storage.[7] |
| Cooling Rate | ~ -1°C/minute | Rapid Freezing | A slow, controlled cooling rate of -1°C/minute is recommended to minimize cellular damage.[3][4][5] |
| Thawing Method | Slow Thaw (at RT) | Rapid Thaw (37°C water bath) | Rapid thawing is crucial to prevent ice crystal formation and maintain high cell viability.[3][7] |
Table 2: Comparison of T-Cell Assay Sensitivity
| Assay | Typical Sensitivity (per 10^6 cells) | Key Advantage | Key Disadvantage |
| ELISpot | ~1 in 100,000 | Highly sensitive for detecting low-frequency cytokine-secreting cells.[18] | Does not identify the phenotype of the cytokine-producing cell.[19] |
| ICS (Flow Cytometry) | ~1 in 10,000 | Allows for multi-parameter phenotyping of responding cells.[18][20] | Generally less sensitive than ELISpot for detecting rare events.[18] |
Experimental Protocols
Protocol 1: Thawing Cryopreserved PBMCs
-
Prepare a 37°C water bath.
-
Remove a vial of cryopreserved PBMCs from liquid nitrogen storage.
-
Immediately immerse the lower half of the vial in the 37°C water bath.
-
Gently swirl the vial until only a small ice crystal remains (typically 1-2 minutes).[3]
-
Wipe the outside of the vial with 70% ethanol.
-
In a sterile hood, immediately transfer the thawed cells to a 15 mL conical tube.
-
Slowly add 9 mL of pre-warmed complete culture medium (e.g., RPMI + 10% FBS) dropwise while gently swirling the tube to dilute the cryoprotectant (DMSO).
-
Centrifuge the cells at 300 x g for 10 minutes at room temperature.[6]
-
Carefully aspirate the supernatant.
-
Resuspend the cell pellet in fresh, pre-warmed culture medium.
-
Perform a cell count and viability assessment using Trypan Blue or an automated cell counter. Proceed with the assay if viability is >90%.
Protocol 2: CEF7 Stimulation for IFN-γ ELISpot Assay
-
Plate Coating: Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody according to the manufacturer's instructions. Wash and block the plate.
-
Cell Plating: Resuspend thawed, rested PBMCs in complete culture medium to a concentration of 2.5 x 10^6 cells/mL. Add 100 µL (2.5 x 10^5 cells) to each well.[1][10]
-
Controls:
-
Negative Control: Add 50 µL of culture medium only.
-
Positive Control (Mitogen): Add 50 µL of Phytohemagglutinin (PHA) at a final concentration of 5 µg/mL.
-
CEF7 Stimulation: Add 50 µL of the CEF7 peptide pool, diluted to achieve a final concentration of 1-2 µg/mL for each peptide.[1]
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.[1]
-
Detection and Development:
-
Wash the plate to remove cells.
-
Add a biotinylated anti-human IFN-γ detection antibody.
-
Add an enzyme conjugate (e.g., Streptavidin-Alkaline Phosphatase).
-
Add a precipitating substrate (e.g., BCIP/NBT) and monitor for spot formation.
-
Stop the reaction by washing with distilled water.[1]
-
-
Analysis: Allow the plate to dry completely and count the spots in each well using an automated ELISpot reader.
Signaling Pathway Diagrams
T-Cell Activation Signaling Pathway
The activation of CD8+ T-cells by the CEF7 peptide pool is initiated through the Major Histocompatibility Complex (MHC) class I pathway.
Caption: Simplified MHC Class I-mediated T-cell activation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. CEF (HLA Class I Control) Peptide Pool - SB-PEPTIDE company [sb-peptide.com]
- 3. sanguinebio.com [sanguinebio.com]
- 4. Technical pitfalls when collecting, cryopreserving, thawing, and stimulating human T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Technical pitfalls when collecting, cryopreserving, thawing, and stimulating human T-cells [frontiersin.org]
- 6. stemcell.com [stemcell.com]
- 7. Isolation and preservation of peripheral blood mononuclear cells for analysis of islet antigen-reactive T cell responses: position statement of the T-Cell Workshop Committee of the Immunology of Diabetes Society - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promegaconnections.com [promegaconnections.com]
- 9. mdpi.com [mdpi.com]
- 10. stemcell.com [stemcell.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. Guidelines for standardizing T-cell cytometry assays to link biomarkers, mechanisms, and disease outcomes in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. Intracellular Cytokine Staining and Flow Cytometry: Considerations for Application in Clinical Trials of Novel Tuberculosis Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reducing sources of variance in experimental procedures in in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ELISpot vs. ICS: Optimizing Immune Monitoring in Clinical Trials with the Right Functional Assay | CellCarta [cellcarta.com]
- 20. Comparison between enzyme‐linked immunospot assay and intracellular cytokine flow cytometry assays for the evaluation of T cell response to SARS‐CoV‐2 after symptomatic COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparison Guide: Validating CEF7-Specific T-Cell Response with Tetramer Staining
This guide provides a comprehensive comparison of major histocompatibility complex (MHC) tetramer staining with alternative methods for the validation and quantification of CEF7-specific T-cell responses. It is intended for researchers, scientists, and drug development professionals engaged in immunological monitoring and cellular therapy research.
Introduction to T-Cell Response Validation
The precise identification and quantification of antigen-specific T-cells are critical for evaluating the efficacy of vaccines, monitoring infectious diseases, and developing immunotherapies. T-cells recognize specific peptide antigens presented by MHC molecules on the surface of other cells.[1] The CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool is a widely utilized positive control for stimulating CD8+ T-cell activation, as most individuals have been exposed to these common viruses.[2][3] The CEF7 peptide, in particular, is a well-characterized HLA-A2 restricted epitope from Cytomegalovirus (CMV).[4]
MHC tetramer staining is a powerful technique that allows for the direct visualization and enumeration of antigen-specific T-cells using flow cytometry.[1] This method employs synthetic tetrameric complexes of MHC molecules, each loaded with a specific peptide (e.g., CEF7), which bind with high avidity to the T-cell receptors (TCRs) that recognize this specific complex.[5] This guide compares tetramer staining with two other common functional assays: Intracellular Cytokine Staining (ICS) and the Enzyme-Linked Immunospot (ELISpot) assay.
Comparison of Methodologies
The choice of assay depends on the specific information required, such as cell frequency, function, or phenotype.
| Feature | MHC Tetramer Staining | Intracellular Cytokine Staining (ICS) | ELISpot Assay |
| Principle | Direct binding of fluorescent MHC-peptide tetramers to specific T-Cell Receptors (TCRs).[1] | Detection of intracellular cytokines produced after in-vitro antigen stimulation.[2] | Measures the frequency of cells secreting a specific cytokine upon stimulation.[6] |
| Measurement | Frequency and phenotype of antigen-specific T-cells. | Frequency of cytokine-producing cells; allows for polyfunctionality analysis.[7] | Frequency of cytokine-secreting cells. |
| Key Advantage | Direct enumeration without in-vitro stimulation; allows for phenotyping.[6][8] | Provides functional data at a single-cell level.[1] | High sensitivity for detecting cytokine-producing cells. |
| Key Limitation | May miss low-affinity T-cells; MHC-restriction dependent.[9][10] | Requires hours of in-vitro stimulation, which may alter cell state. | Provides no information on phenotype or polyfunctionality of single cells.[11] |
| Detection Limit | ~0.02% of CD8+ T-cells.[12] | Variable, typically ~0.01-0.05% depending on the cytokine and protocol. | Typically the most sensitive, can detect 1 in 100,000 cells. |
| Typical Application | Enumeration and sorting of specific T-cell populations for further analysis. | Assessing functional T-cell responses (e.g., IFN-γ, TNF-α, IL-2 production). | Screening and quantifying functional T-cell responses in large sample cohorts. |
Quantitative Performance Comparison
The following table summarizes representative performance data from comparative studies.
| Performance Metric | Tetramer vs. ICS (CFC) | Tetramer vs. ELISpot | ICS (CFC) vs. ELISpot |
| Correlation | Strong positive correlation (R² ≈ 0.99 for linearity with single peptide).[12][13] | Significant positive correlation (Spearman's ρ ≈ 0.78-0.82).[14] | Significant correlation, but can be discordant depending on the antigen and donor.[11][15] |
| Concordance (Fresh vs. Cryopreserved PBMC) | High correlation (p ≤ 0.001).[15] | High correlation.[15] | High correlation (p ≤ 0.001).[15] |
| Sensitivity | High specificity for TCR recognition.[1] | ELISpot is generally more sensitive for detecting total cytokine secretors. | ELISpot is often considered the most sensitive functional assay. |
Experimental Workflows and Protocols
Workflow Diagrams
Caption: MHC Tetramer Staining Workflow.
Caption: Intracellular Cytokine Staining Workflow.
Caption: Logical Comparison of T-Cell Assays.
Detailed Experimental Protocols
Protocol 1: CEF7-Specific Tetramer Staining
This protocol outlines the direct staining of peripheral blood mononuclear cells (PBMCs) with a CEF7-loaded MHC Class I tetramer.
-
Cell Preparation:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash cells twice in FACS buffer (PBS + 2% FBS + 0.1% Sodium Azide).
-
Resuspend cells to a concentration of 2-5 x 10⁷ cells/mL in FACS buffer.
-
Aliquot 50 µL of cell suspension (1-2.5 x 10⁶ cells) into a 96-well plate or FACS tube.[16]
-
-
Staining:
-
Add the fluorescently-conjugated CEF7-MHC tetramer reagent at a pre-titrated optimal concentration (typically a 1:100 to 1:200 dilution).[16]
-
Incubate for 30 minutes at room temperature or 60 minutes at 4°C, protected from light.[16] Note: Staining at 37°C can enhance TCR-tetramer interactions but may affect some surface markers.[6]
-
Add a cocktail of antibodies against cell surface markers (e.g., anti-CD3, anti-CD8) at pre-titrated concentrations. It is often recommended to add the anti-CD8 antibody after tetramer incubation to avoid potential steric hindrance.[10]
-
Incubate for 30 minutes at 4°C, protected from light.
-
(Optional) Add a viability dye to exclude dead cells from the analysis.
-
-
Wash and Acquisition:
-
Wash the cells twice with 200 µL of cold FACS buffer, centrifuging at 400 x g for 5 minutes.
-
Resuspend the final cell pellet in 200 µL of FACS buffer (or 1% paraformaldehyde for fixation).
-
Acquire samples on a flow cytometer. Be sure to collect a sufficient number of events (e.g., >500,000) to accurately detect rare populations.
-
Protocol 2: Intracellular Cytokine Staining with CEF Pool
This protocol measures the production of IFN-γ by CD8+ T-cells in response to stimulation with a CEF peptide pool.
-
Cell Preparation:
-
Isolate PBMCs and resuspend in complete RPMI 1640 medium at 1-2 x 10⁶ cells/mL.[2]
-
Add 1 mL of cell suspension to each well of a 24-well plate or appropriate culture vessel.
-
-
Stimulation:
-
Prepare a working solution of the CEF peptide pool (typically 1-2 µg/mL per peptide).[2]
-
Add the CEF peptide pool to the designated wells. For the negative control, add an equivalent volume of the DMSO vehicle.
-
Add co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d) to all wells.[2]
-
Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to all wells to trap cytokines intracellularly.[2]
-
Incubate for 6-12 hours at 37°C in a 5% CO₂ incubator.
-
-
Staining:
-
Harvest cells and wash them in FACS buffer.
-
Stain for surface markers (e.g., anti-CD3, anti-CD8) and a viability dye for 30 minutes at 4°C.
-
Wash the cells, then fix and permeabilize them using a commercial kit according to the manufacturer's instructions.
-
Stain for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) for 30 minutes at 4°C.
-
-
Wash and Acquisition:
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the final pellet in FACS buffer and acquire on a flow cytometer.
-
Protocol 3: ELISpot Assay with CEF Pool
This protocol quantifies the number of IFN-γ secreting cells.
-
Plate Preparation:
-
Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight at 4°C, according to the manufacturer's instructions.
-
Wash the plate and block with RPMI medium containing 10% FBS for at least 1 hour at room temperature.
-
-
Cell Incubation:
-
Prepare PBMCs at a concentration of 2.5 x 10⁶ cells/mL in complete RPMI medium.
-
Add 100 µL of cell suspension (2.5 x 10⁵ cells) to each well.[17]
-
Add 50 µL of the 3X CEF peptide pool working solution to each well.[17] Use media with DMSO for the negative control.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂. Do not disturb the plate during incubation.[17]
-
-
Development:
-
Wash the plate to remove cells.
-
Add a biotinylated anti-IFN-γ detection antibody and incubate as per the manufacturer's protocol.
-
Wash the plate and add an enzyme conjugate (e.g., Streptavidin-ALP).
-
Wash again and add a substrate solution that forms an insoluble colored spot.
-
-
Analysis:
-
Stop the reaction by washing with water once the spots are fully developed.
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISpot reader. The results are expressed as Spot Forming Units (SFU) per million PBMCs.
-
Conclusion
Validating CEF7-specific T-cell responses can be effectively achieved using multiple robust methods.
-
MHC Tetramer Staining is the premier choice for precise enumeration, phenotyping, and isolation of antigen-specific T-cells directly ex vivo, providing a snapshot of the circulating T-cell pool without the potential biases of in-vitro culture.
-
Intracellular Cytokine Staining is indispensable when functional information at the single-cell level is required, allowing for the characterization of polyfunctional T-cell responses.
-
The ELISpot Assay offers the highest sensitivity for detecting the frequency of cytokine-secreting cells and is well-suited for high-throughput screening, though it sacrifices phenotypic detail.
For a comprehensive validation, combining tetramer staining with a functional assay like ICS can provide complementary data, confirming both the presence of specific T-cells and their capacity to respond to their cognate antigen.[7][18]
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. benchchem.com [benchchem.com]
- 3. CEF (HLA Class I Control) Peptide Pool - SB-PEPTIDE company [sb-peptide.com]
- 4. How much of Virus-Specific CD8 T Cell Reactivity is Detected with a Peptide Pool when Compared to Individual Peptides? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lubio.ch [lubio.ch]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | Optimized Protocol for the Detection of Multifunctional Epitope-Specific CD4+ T Cells Combining MHC-II Tetramer and Intracellular Cytokine Staining Technologies [frontiersin.org]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. More tricks with tetramers: a practical guide to staining T cells with peptide–MHC multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tricks with tetramers: how to get the most from multimeric peptide–MHC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Precision and linearity targets for validation of an IFNγ ELISPOT, cytokine flow cytometry, and tetramer assay using CMV peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Impact of cryopreservation on tetramer, cytokine flow cytometry, and ELISPOT - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MHC Tetramer Suggested Staining Protocol | BCM [bcm.edu]
- 17. stemcell.com [stemcell.com]
- 18. Optimized Protocol for the Detection of Multifunctional Epitope-Specific CD4+ T Cells Combining MHC-II Tetramer and Intracellular Cytokine Staining Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Immunogenicity: A Comparative Analysis of CEF7 and Other Influenza NP Epitopes
For Immediate Release
[City, State] – [Date] – In the ongoing quest for a universal influenza vaccine, the strategic selection of immunogenic T-cell epitopes is paramount. A new comprehensive guide offers researchers, scientists, and drug development professionals an in-depth comparison of the CEF7 influenza nucleoprotein (NP) epitope against other notable NP epitopes, providing supporting experimental data and detailed methodologies to aid in the design of next-generation influenza immunotherapies and vaccines.
The nucleoprotein of the influenza A virus is a critical target for cytotoxic T lymphocytes (CTLs), which are essential for clearing viral infections. Within the highly conserved NP, several epitopes have been identified as key targets of the immune response. This guide focuses on CEF7, a well-characterized HLA-B*08-restricted epitope corresponding to amino acids 380-388 of the NP, and compares its immunogenic potential with other significant NP epitopes.
Comparative Immunogenicity of Influenza NP Epitopes
The following tables summarize the characteristics and available quantitative data on the immunogenicity of CEF7 and other selected influenza NP epitopes from various studies. It is important to note that the data presented are compiled from different experimental systems and may not be directly comparable. However, they provide valuable insights into the relative immunogenic potential of these epitopes.
Table 1: Characteristics of Selected Influenza NP Epitopes
| Epitope Name | Amino Acid Sequence | HLA Restriction | Position in NP |
| CEF7 | ELRSRYWAI | HLA-B08:01 | 380-388 |
| NP₃₈₃₋₃₉₁ | SRYWAIRTR | HLA-B27:05 | 383-391 |
| NP₂₆₅₋₂₇₃ | ILRGSVAHK | HLA-A03:01 | 265-273 |
| NP₃₃₈₋₃₄₆ | FEDLRVLSF | HLA-B37:01 | 338-346 |
| NP₃₆₆₋₃₇₄ | ASNENMETM | H-2Dᵇ (murine) | 366-374 |
Table 2: Comparative T-Cell Responses to Influenza NP Epitopes (Data from various sources)
| Epitope | T-Cell Response Metric | Cell Type | Result |
| CEF7 (NP₃₈₀₋₃₈₈) | Cytotoxicity | CD8+ T-cells | Potent induction of CTL activity leading to the killing of epitope-labeled target cells.[1] |
| NP₃₈₃₋₃₉₁ | Cytotoxicity & Cytokine Production | CD8+ T-cells | Induces potent CTL activity and production of IFN-γ and TNF-α.[1] In individuals co-expressing HLA-A02:01 and HLA-B27:05, this epitope is immunodominant over the M1₅₈₋₆₆ epitope. |
| NP₂₆₅₋₂₇₃ | Immunodominance | CD8+ T-cells | Identified as an immunodominant epitope with 100% conservation among circulating influenza A virus strains. |
| NP₃₃₈₋₃₄₆ | Cytokine Production & Memory Phenotype | CD8+ T-cells | Elicits potent CD8+ T-cell responses with increased IFN-γ and TNF-α production. A high frequency of memory phenotype T-cells is observed in healthy individuals.[1] |
| NP₃₆₆₋₃₇₄ | Cytotoxicity | CTLs (murine) | Efficiently kills peptide-coated and virus-infected target cells in vitro. |
Experimental Methodologies
The assessment of T-cell immunogenicity against these NP epitopes relies on established in vitro assays. Below are detailed protocols for the Interferon-gamma (IFN-γ) ELISpot and cytotoxicity assays, which are central to quantifying epitope-specific T-cell responses.
Interferon-gamma (IFN-γ) ELISpot Assay
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
Protocol:
-
Plate Coating: 96-well ELISpot plates are coated with a capture antibody specific for IFN-γ and incubated overnight at 4°C.
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from HLA-typed healthy donors or influenza-exposed individuals.
-
Cell Stimulation: 2x10⁵ to 3x10⁵ PBMCs are added to each well. The cells are stimulated with the individual NP peptides (e.g., CEF7, NP₃₈₃₋₃₉₁, etc.) at a final concentration of 1-10 µg/mL. A negative control (medium or DMSO) and a positive control (phytohemagglutinin or anti-CD3 antibody) are included.
-
Incubation: The plates are incubated for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection: After incubation, the cells are washed away, and a biotinylated detection antibody specific for IFN-γ is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase).
-
Development: A substrate is added that precipitates at the site of cytokine secretion, forming a spot.
-
Analysis: The spots are counted using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million PBMCs.
Cytotoxicity Assay (Chromium-51 Release Assay)
This assay measures the ability of epitope-specific CTLs to lyse target cells presenting the specific peptide-MHC complex.
Protocol:
-
Target Cell Preparation: Target cells (e.g., T2 cells or autologous B-lymphoblastoid cell lines) are labeled with radioactive Chromium-51 (⁵¹Cr).
-
Peptide Pulsing: The ⁵¹Cr-labeled target cells are incubated with the specific NP peptide (e.g., CEF7) at a concentration of 1-10 µg/mL for 1 hour to allow for peptide loading onto MHC class I molecules.
-
Effector Cell Preparation: Effector T-cells (CTLs) are generated by in vitro stimulation of PBMCs with the specific NP peptide.
-
Co-culture: The peptide-pulsed target cells are co-cultured with the effector CTLs at various effector-to-target (E:T) ratios (e.g., 100:1, 30:1, 10:1).
-
Incubation: The co-culture is incubated for 4-6 hours at 37°C.
-
Measurement of ⁵¹Cr Release: The amount of ⁵¹Cr released into the supernatant due to target cell lysis is measured using a gamma counter.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Spontaneous release is the ⁵¹Cr release from target cells incubated with medium alone.
-
Maximum release is the ⁵¹Cr release from target cells lysed with a detergent.
-
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental processes and the interplay of different components in T-cell activation, the following diagrams are provided.
This comparative guide underscores the importance of the influenza nucleoprotein as a source of immunogenic T-cell epitopes. While CEF7 remains a significant epitope for individuals with the HLA-B*08 allele, the data suggests that other NP epitopes, such as NP₃₈₃₋₃₉₁ and NP₃₃₈₋₃₄₆, exhibit potent immunogenicity in the context of their respective HLA restrictions. The inclusion of a diverse array of conserved and immunodominant NP epitopes will be a critical strategy in the development of a truly universal influenza vaccine.
References
Validating T-Cell Assays: A Comparative Guide to Using CEF7 as a Control
In the realm of immunology and drug development, the accurate and reliable measurement of T-cell responses is paramount. T-cell assays are indispensable tools for evaluating the efficacy of novel vaccines and immunotherapies. A critical component of ensuring the validity of these assays is the use of appropriate controls. The CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool has become a widely accepted positive control for monitoring CD8+ T-cell functionality. This guide provides a comprehensive comparison of CEF7, a key component of the CEF pool, with other alternatives, supported by experimental data and detailed protocols.
The Role of Positive Controls in T-Cell Assays
Positive controls are essential for verifying the integrity of the experimental setup and the functional capacity of the cells being analyzed.[1][2] They confirm that the assay system can detect a T-cell response if one is present. An ideal positive control should elicit a robust and reproducible response in a majority of the donor population.
The CEF peptide pool is a lyophilized mixture of 32 synthetic peptides representing immunodominant epitopes from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus.[1] These viruses are widespread, and most individuals have been exposed to them, resulting in a memory T-cell population that can be recalled in vitro.[1] CEF7, a specific peptide within this pool, is an HLA-A2 restricted epitope from CMV and is known to elicit high-frequency and high-avidity CD8+ T-cell responses in many individuals.[3][4]
Comparison of CEF7 and Alternative Positive Controls
While CEF peptide pools are a gold standard, various alternatives exist, each with its own advantages and disadvantages. The choice of a positive control can depend on the specific T-cell population being studied (CD4+ vs. CD8+) and the nature of the assay.
| Control | Description | T-Cell Target | Advantages | Disadvantages |
| CEF Peptide Pool (including CEF7) | Mixture of 32 viral peptides from CMV, EBV, and Influenza virus.[1][5] | Primarily CD8+ T-cells.[1] | Broad coverage in diverse populations; well-characterized responses.[1] | Response can be variable between individuals depending on their viral exposure history and HLA type.[5] Peptide competition within the pool can potentially underestimate the total response.[3] |
| Phytohemagglutinin (PHA) | A mitogen that polyclonally activates T-cells.[1][6] | CD4+ and CD8+ T-cells. | Induces a very strong, non-specific proliferative response, useful for assessing overall cell viability and function.[1] | Does not provide information on antigen-specific responses; can induce high background and cell death.[6] |
| Anti-CD3/Anti-CD28 Antibodies | Monoclonal antibodies that mimic T-cell receptor (TCR) and co-stimulatory signals.[6][7] | CD4+ and CD8+ T-cells. | Provides a strong, polyclonal T-cell activation signal.[6] | Bypasses the need for antigen processing and presentation, so it doesn't validate the entire antigen-specific response pathway. |
| CERI, CEFX, and CPI Peptide Pools | Improved peptide pools with broader coverage of CMV, EBV, and Influenza virus epitopes (CERI, CEFX) or whole protein antigens (CPI).[2][5] | CERI/CEFX: CD8+ T-cells. CPI: CD4+ T-cells.[5] | CERI/CEFX offer improved detection of CD8+ T-cell responses compared to the original CEF pool.[5] CPI tests for both CD4+ T-cell and antigen-presenting cell (APC) functionality.[5] | May not be as widely characterized as the standard CEF pool. |
Experimental Protocols
Accurate and reproducible T-cell assay results rely on meticulous adherence to validated protocols. Below are detailed methodologies for two common T-cell assays, the ELISpot assay and Intracellular Cytokine Staining (ICS), using the CEF peptide pool as a positive control.
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[1][8]
Materials:
-
96-well PVDF membrane plate
-
Anti-human IFN-γ capture antibody
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
CEF peptide pool
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (or similar enzyme conjugate)
-
Substrate for the enzyme
Protocol:
-
Plate Coating: Aseptically coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody at the recommended concentration (e.g., 10 µg/mL in sterile PBS). Incubate overnight at 4°C.[1]
-
Cell Plating and Stimulation:
-
Wash the plate to remove excess capture antibody.
-
Add 100 µL of PBMC suspension (e.g., 2.5 x 10^5 cells) to each well.[1]
-
Add 50 µL of the CEF peptide pool reconstituted to a 3X working concentration (e.g., 3 µg/mL of each peptide).[1]
-
Include negative control wells (PBMCs with medium only) and a mitogen positive control like PHA.[1]
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[1]
-
Detection:
-
Lyse the cells and wash the plate with PBS containing 0.05% Tween-20.[1]
-
Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.[1]
-
Wash the plate and add the enzyme conjugate (e.g., streptavidin-alkaline phosphatase). Incubate for 1 hour.
-
Wash the plate and add the substrate to develop the spots.
-
-
Analysis: Air-dry the plate and count the spots using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.
ICS combined with flow cytometry allows for the multiparametric characterization of responding T-cells, including their phenotype and the profile of cytokines they produce.[9]
Materials:
-
PBMCs
-
CEF peptide pool
-
Protein transport inhibitors (e.g., Brefeldin A, Monensin)
-
Surface marker antibodies (e.g., anti-CD3, anti-CD8)
-
Fixation/Permeabilization buffer
-
Intracellular cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α)
-
Flow cytometer
Protocol:
-
Cell Stimulation:
-
Incubate PBMCs with the CEF peptide pool at the desired concentration for several hours (e.g., 6-12 hours) at 37°C in a 5% CO2 incubator.
-
For the final hours of incubation (e.g., 4-6 hours), add protein transport inhibitors to block cytokine secretion and cause their accumulation inside the cells.[9]
-
-
Surface Staining:
-
Wash the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8) to identify the T-cell populations of interest.
-
-
Fixation and Permeabilization:
-
Wash the cells to remove excess antibodies.
-
Fix the cells with a fixation buffer and then permeabilize the cell membrane using a permeabilization buffer.[9] This allows antibodies to access intracellular antigens.
-
-
Intracellular Staining:
-
Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α).
-
-
Acquisition and Analysis:
-
Wash the cells and acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentage of T-cells producing specific cytokines in response to the CEF peptides.
-
Visualizing Key Processes
To better understand the underlying mechanisms and workflows, the following diagrams illustrate the CD8+ T-cell activation pathway, the ELISpot experimental workflow, and the logic of using CEF7 as a positive control.
Caption: CD8+ T-cell activation by a CEF peptide presented on an MHC class I molecule.
Caption: Step-by-step workflow of the ELISpot assay for detecting cytokine-secreting T-cells.
Caption: Decision tree illustrating the role of CEF7 in validating a T-cell assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Positive Control PBMCs for T-cell Activation | ImmunoSpot® [immunospot.com]
- 3. How much of Virus-Specific CD8 T Cell Reactivity is Detected with a Peptide Pool when Compared to Individual Peptides? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CERI, CEFX, and CPI: Largely Improved Positive Controls for Testing Antigen-Specific T Cell Function in PBMC Compared to CEF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. T-cell functionality testing is highly relevant to developing novel immuno-tracers monitoring T cells in the context of immunotherapies and revealed CD7 as an attractive target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison between enzyme‐linked immunospot assay and intracellular cytokine flow cytometry assays for the evaluation of T cell response to SARS‐CoV‐2 after symptomatic COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular Cytokine Staining and Flow Cytometry: Considerations for Application in Clinical Trials of Novel Tuberculosis Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CEF7 and Other Key Viral Epitopes for T-Cell Immunity Research
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the CEF7 viral epitope and other significant viral epitopes commonly used in immunological research. By presenting objective performance data, detailed experimental protocols, and clear visual representations of key biological processes, this document serves as a vital resource for professionals engaged in vaccine development, immunotherapy, and cellular immunity studies.
Introduction to Viral Epitopes in T-Cell Assays
Viral epitopes are short peptide fragments derived from viral proteins that are presented by Major Histocompatibility Complex (MHC) molecules on the surface of infected cells. These peptide-MHC complexes are recognized by T-cell receptors (TCRs), initiating a cascade of immune responses. The study of these epitopes is crucial for understanding and manipulating T-cell-mediated immunity.
The "CEF" peptide pool, a standardized mixture of 32 immunodominant epitopes from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus, is a widely used positive control in T-cell assays. Its utility stems from the high prevalence of these viruses in the general population, ensuring that most individuals will have memory T-cells that can recognize one or more of these peptides. This guide will delve into the specifics of a single epitope from this pool, CEF7, and compare its characteristics and performance with the broader CEF pool and other well-defined viral epitopes.
Comparative Data of Viral Epitopes
The following table summarizes the characteristics and performance of CEF7 and other selected immunodominant viral epitopes. The data, presented in Spot Forming Units (SFU) per million Peripheral Blood Mononuclear Cells (PBMCs), are derived from various IFN-γ ELISpot assay studies. It is important to note that SFU counts can vary significantly based on the donor's immune status, HLA type, and specific experimental conditions.
| Epitope Name | Peptide Sequence | Virus of Origin | Protein Source | HLA Restriction | Typical IFN-γ Response (SFU/10⁶ PBMCs) |
| CEF7 | ELRSRYWAI | Influenza A Virus | Nucleoprotein (NP) 380-388 | HLA-B08 | 50 - 500+ |
| CMV pp65 (NLV) | NLVPMVATV | Cytomegalovirus | pp65 495-503 | HLA-A02:01 | 100 - 2000+ |
| EBV BMLF1 (GLC) | GLCTLVAML | Epstein-Barr Virus | BMLF1 280-288 | HLA-A02:01 | 50 - 1000+ |
| Influenza M1 (GIL) | GILGFVFTL | Influenza A Virus | Matrix Protein 1 (M1) 58-66 | HLA-A02:01 | 50 - 1500+ |
| EBV BZLF1 (RAK) | RAKFKQLL | Epstein-Barr Virus | BZLF1 190-197 | HLA-B*08 | 50 - 800+ |
| CEF Peptide Pool | Mixture of 32 peptides | CMV, EBV, Influenza | Various | Multiple HLA types | 100 - >2000 (highly variable) |
Note: The IFN-γ response ranges are indicative and compiled from multiple sources. Actual results will vary. A study comparing the response to the full CEF peptide pool versus the sum of responses to individual peptides found that the pooled response was approximately 79% of the sum of individual responses, likely due to peptide competition for MHC binding.[1]
Detailed Composition of the Standard 32-Peptide CEF Pool
The standard CEF pool is a valuable tool for assessing overall T-cell functionality. Below is a comprehensive list of the 32 peptides included in this pool, detailing their origin, sequence, and specific HLA restriction.
| No. | Virus | Protein | Peptide Sequence | HLA Restriction |
| 1 | CMV | IE-1 | VLEETSVML | A1 |
| 2 | CMV | pp65 | NLVPMVATV | A2 |
| 3 | CMV | pp65 | YSEHPTFTSQY | A3 |
| 4 | CMV | pp65 | QYDPVAALF | A11 |
| 5 | CMV | pp65 | VTEHDTLLY | A24 |
| 6 | EBV | BMLF1 | GLCTLVAML | A2 |
| 7 | EBV | LMP2 | FLYALALLL | A2 |
| 8 | EBV | LMP2 | CLGGLLTMV | A2 |
| 9 | EBV | EBNA-3A | RLRAEAQVK | A3 |
| 10 | EBV | EBNA-3B | AVFDRKSDAK | A3 |
| 11 | EBV | EBNA-3A | IVTDFSVIK | A11 |
| 12 | EBV | EBNA-3B | IVTDFSVIK | A11 |
| 13 | EBV | EBNA-4 | AEGGVGWRHW | A24 |
| 14 | EBV | LMP1 | YLLEMLWRL | A24 |
| 15 | EBV | BZLF1 | RAKFKQLL | B8 |
| 16 | EBV | EBNA-3A | FLRGRAYGL | B8 |
| 17 | EBV | EBNA-3A | QAKWRLQTL | B27 |
| 18 | EBV | LMP2 | LTAGFLIFL | B35 |
| 19 | EBV | BRLF1 | YVLDHLIVV | B35 |
| 20 | EBV | EBNA-3C | EGGVGWRHW | B35 |
| 21 | EBV | EBNA-3C | EENLLDFVRF | B35 |
| 22 | EBV | EBNA-3A | RPPIFIRRL | B7 |
| 23 | EBV | EBNA-3A | SPARRPVVL | B44 |
| 24 | EBV | EBNA-3C | AEGGGLWRHW | B44 |
| 25 | Flu | Matrix | GILGFVFTL | A2 |
| 26 | Flu | NP | CTELKLSDY | A1 |
| 27 | Flu | NP | ILRGSVAHK | A3 |
| 28 | Flu | NP | RFYIQMCTEL | A11 |
| 29 | Flu | NP | SRYWAIRTR | A24 |
| 30 | Flu | PA | LSLRNPILV | B35 |
| 31 | Flu | NP | ELRSRYWAI | B8 |
| 32 | Flu | NP | ASNENMETM | A1 |
Experimental Protocols
Accurate and reproducible assessment of T-cell responses to viral epitopes is paramount. The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying cytokine-secreting cells at a single-cell level. Below is a detailed protocol for a comparative IFN-γ ELISpot assay to evaluate T-cell responses to CEF7 and other individual viral peptides.
Comparative IFN-γ ELISpot Assay Protocol
I. Materials
-
Human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 100 U/mL Penicillin-Streptomycin (R10 medium)
-
Human IFN-γ ELISpot kit (containing capture and detection antibodies, and enzyme substrate)
-
96-well PVDF membrane ELISpot plates
-
CEF7 peptide (ELRSRYWAI)
-
Other viral peptides of interest (e.g., NLVPMVATV, GLCTLVAML, GILGFVFTL)
-
CEF peptide pool (as a positive control)
-
Phytohemagglutinin (PHA) (as a mitogen positive control)
-
DMSO (for peptide reconstitution)
-
Sterile PBS
II. Methods
Day 1: Plate Coating
-
Pre-wet the 96-well PVDF membrane plate with 35% ethanol for 1 minute.
-
Wash the plate five times with sterile water.
-
Coat the wells with the anti-IFN-γ capture antibody diluted in sterile PBS.
-
Cover the plate and incubate overnight at 4°C.
Day 2: Cell Stimulation
-
Thaw cryopreserved PBMCs and allow them to rest for at least one hour at 37°C in R10 medium. Alternatively, use freshly isolated PBMCs.
-
Wash the coated plate five times with sterile PBS.
-
Block the plate with R10 medium for at least 1 hour at 37°C.
-
Prepare working solutions of individual peptides (e.g., CEF7, NLVPMVATV) and the CEF peptide pool in R10 medium. The final concentration of each individual peptide in the well is typically 1-10 µg/mL. The final concentration of DMSO should be below 0.5%.
-
Prepare control wells:
-
Negative Control: R10 medium with the same final concentration of DMSO as the peptide wells.
-
Positive Control (Mitogen): R10 medium with PHA (e.g., 5 µg/mL).
-
Positive Control (Peptide Pool): R10 medium with the CEF peptide pool.
-
-
Decant the blocking medium from the plate.
-
Add 100 µL of the prepared peptide solutions and controls to the appropriate wells.
-
Resuspend the PBMCs to a concentration of 2-3 x 10⁶ cells/mL in R10 medium.
-
Add 100 µL of the cell suspension to each well (final cell count of 2-3 x 10⁵ cells/well).
-
Incubate the plate for 18-24 hours at 37°C in a humidified CO₂ incubator. Do not stack or disturb the plates.
Day 3: Detection and Development
-
Wash the plate five times with PBS containing 0.05% Tween-20 (Wash Buffer).
-
Add the biotinylated anti-IFN-γ detection antibody diluted in an appropriate buffer.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add the streptavidin-enzyme conjugate and incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer, followed by two washes with PBS.
-
Add the substrate solution and monitor for the development of spots (typically 5-30 minutes).
-
Stop the reaction by washing the plate thoroughly with distilled water.
-
Allow the plate to dry completely in the dark.
III. Analysis
-
Count the spots in each well using an automated ELISpot reader.
-
Calculate the number of Spot Forming Units (SFU) per million PBMCs for each condition, subtracting the background (negative control) from the peptide-stimulated wells.
Visualizing Key Pathways and Workflows
To further aid in the understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Conclusion
The selection of appropriate viral epitopes is a critical decision in T-cell immunology research. While the CEF peptide pool serves as an excellent and comprehensive positive control for assessing overall T-cell functionality, the use of individual, well-defined epitopes like CEF7 allows for a more granular analysis of specific T-cell responses. This guide provides the necessary data, protocols, and visual aids to empower researchers to make informed decisions and conduct robust, reproducible experiments in the dynamic field of cellular immunity. The comparative data highlights the immunodominance of certain epitopes and underscores the importance of considering both individual and pooled peptide strategies in experimental design.
References
Decoding T-Cell Responses: A Comparative Guide to Correlating CEF7-Specific Immunity with Clinical Outcomes
For Immediate Release
A Deep Dive into Cellular Immunity: Unveiling the Clinical Significance of CEF7-Specific T-Cell Responses
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of methodologies to measure and correlate T-cell responses to the CEF7 epitope with clinical outcomes. The CEF (Cytomegalomegalovirus, Epstein-Barr virus, Influenza virus) peptide pool is a widely used reagent to stimulate recall T-cell responses, serving as a positive control in immunological assays. Within this pool, the HLA-A2 restricted peptide from the Influenza A virus Matrix Protein 1 (M158-66), with the sequence GILGFVFTL, is a highly immunodominant epitope, often colloquially referred to as CEF7 in laboratory settings. A robust T-cell response to this conserved epitope is increasingly recognized as a key correlate of protection against severe influenza and a valuable metric in vaccine development and immunogenicity studies.
This document presents a detailed comparison of the two primary assays for quantifying this response—the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS) with flow cytometry. We provide a summary of quantitative data from comparative studies, detailed experimental protocols, and visualizations to aid in the selection and implementation of the most appropriate assay for your research needs.
Quantitative Comparison of T-Cell Response Assays
The choice between ELISpot and ICS often depends on the specific research question, balancing the need for sensitivity, throughput, and the level of cellular detail required. The following tables summarize key quantitative and qualitative differences between the two methods based on published literature.
| Feature | ELISpot Assay | Intracellular Cytokine Staining (ICS) |
| Primary Readout | Number of cytokine-secreting cells (Spot Forming Cells/106 PBMCs) | Percentage of cytokine-positive cells within specific T-cell subsets (e.g., CD8+, CD4+) |
| Sensitivity | Generally considered more sensitive for detecting low-frequency responses.[1][2] | Sensitivity can be lower for detecting very rare cell populations. |
| Quantitative Range | Broad dynamic range, but can be limited by spot overlap at high frequencies. | Wide linear range for quantification. |
| Phenotypic Analysis | Limited; identifies cells based on secretion of a single cytokine. | High; allows for multi-parameter phenotyping of responding cells (e.g., memory status, activation markers). |
| Multiplexing | Possible with FluoroSpot (multiple cytokines), but technically more complex. | Readily allows for the simultaneous detection of multiple intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2). |
| Throughput | High-throughput capabilities with automated readers. | Can be high-throughput with plate-based flow cytometers. |
| Cell Requirement | Typically requires fewer cells per well, but often run in triplicate.[3] | Requires more cells per sample for multi-color staining panels.[3] |
| Data Analysis | Relatively straightforward; spot counting. | More complex; requires compensation and gating strategies. |
Performance Data: ELISpot vs. ICS for Viral-Specific T-Cell Responses
The following table presents representative data from studies comparing the detection of antigen-specific T-cell responses using ELISpot and ICS.
| Study Context | ELISpot Result (Median SFC/106 PBMCs) | ICS Result (Median % of CD8+ T-cells) | Key Finding |
| Paucisymptomatic COVID-19 Patients (SARS-CoV-2 peptide pool) | 61 | 0.12 | ELISpot detected responses in a higher proportion of patients (67%) compared to ICS (44%), suggesting greater sensitivity for low-level responses.[1] |
| HIV-1 Infected Individuals (CMV and HIV-1 peptide pools) | Variable | Variable | A statistical correlation was found between ELISpot and ICS results, but the magnitude of the response was consistently higher in the ICS assay. However, ELISpot was more likely to detect low-level responses. |
| Healthy Adults (Influenza A virus M158-66 peptide) | Increased post-vaccination | Not directly compared in the same study | Trivalent inactivated influenza vaccine induced an increase in M158-66-specific CD8+ T-cell responses in a subset of vaccinees as measured by IFN-γ ELISpot.[4] |
Experimental Protocols
Detailed methodologies for performing ELISpot and ICS assays to measure CEF7 (Influenza M158-66)-specific T-cell responses are provided below.
Protocol 1: IFN-γ ELISpot Assay
Objective: To quantify the number of IFN-γ secreting T-cells in response to the GILGFVFTL peptide.
Materials:
-
PVDF-membrane 96-well plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP)
-
BCIP/NBT substrate
-
Recombinant human IL-2
-
CEF peptide pool or specific GILGFVFTL peptide
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium with 10% fetal bovine serum (FBS)
Procedure:
-
Plate Coating: Coat the ELISpot plate wells with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the wells and block with RPMI/10% FBS for 2 hours at 37°C.
-
Cell Plating: Add 2-3 x 105 PBMCs per well.
-
Stimulation: Add the GILGFVFTL peptide (or CEF pool) to the designated wells at a final concentration of 1-10 µg/mL. Include a negative control (medium alone) and a positive control (e.g., Phytohemagglutinin).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the wells to remove cells.
-
Add biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash and add Streptavidin-ALP, then incubate for 1 hour at room temperature.
-
Wash and add BCIP/NBT substrate. Monitor for spot development.
-
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an automated ELISpot reader.
Protocol 2: Intracellular Cytokine Staining (ICS) by Flow Cytometry
Objective: To identify and quantify IFN-γ producing CD8+ T-cells in response to the GILGFVFTL peptide.
Materials:
-
PBMCs
-
CEF peptide pool or specific GILGFVFTL peptide
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD8, anti-IFN-γ, and a viability dye.
-
FACS tubes or 96-well U-bottom plates
-
Fixation/Permeabilization buffers
Procedure:
-
Cell Stimulation:
-
Resuspend PBMCs at 1-2 x 106 cells/mL in RPMI/10% FBS.
-
Add the GILGFVFTL peptide (or CEF pool) at a final concentration of 1-10 µg/mL. Include negative and positive controls.
-
Incubate for 1-2 hours at 37°C.
-
Add Brefeldin A and Monensin and incubate for an additional 4-6 hours.
-
-
Surface Staining:
-
Wash the cells and stain with the viability dye according to the manufacturer's protocol.
-
Wash and stain with anti-CD3 and anti-CD8 antibodies for 30 minutes on ice.
-
-
Fixation and Permeabilization:
-
Wash the cells to remove unbound antibodies.
-
Fix the cells using a formaldehyde-based fixation buffer.
-
Permeabilize the cells using a saponin-based permeabilization buffer.
-
-
Intracellular Staining:
-
Stain with anti-IFN-γ antibody for 30 minutes at room temperature in the dark.
-
-
Acquisition and Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software, gating on live, singlet, CD3+, CD8+ lymphocytes to determine the percentage of IFN-γ positive cells.
-
Visualizing the Mechanisms and Workflows
To further elucidate the processes described, the following diagrams have been generated using Graphviz.
T-Cell Receptor Signaling Pathway
Caption: Simplified T-Cell Receptor (TCR) signaling cascade upon recognition of the GILGFVFTL peptide.
Experimental Workflow: ELISpot Assay
Caption: Step-by-step workflow for the IFN-γ ELISpot assay.
Experimental Workflow: Intracellular Cytokine Staining (ICS)
Caption: Step-by-step workflow for the Intracellular Cytokine Staining (ICS) assay.
Conclusion
Measuring the T-cell response to the conserved Influenza M158-66 (GILGFVFTL) epitope provides a valuable tool for assessing cellular immunity in the context of natural infection and vaccination. Both ELISpot and ICS are powerful techniques for this purpose, each with distinct advantages. ELISpot offers high sensitivity for detecting rare responses, making it ideal for screening and studies where the frequency of responding cells is low. In contrast, ICS provides a wealth of information on the phenotype and functionality of the responding T-cell subsets, which can be crucial for a deeper understanding of the immune response. The choice of assay should be guided by the specific scientific question, available resources, and the desired level of detail. By carefully considering the comparative data and protocols presented in this guide, researchers can effectively design and execute experiments to correlate CEF7-specific T-cell responses with meaningful clinical outcomes.
References
- 1. Comparison between enzyme‐linked immunospot assay and intracellular cytokine flow cytometry assays for the evaluation of T cell response to SARS‐CoV‐2 after symptomatic COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Immunologic Assays for Detecting Immune Responses in HIV Immunotherapeutic Studies: AIDS Clinical Trials Group Trial A5181 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ELISpot vs. ICS: Optimizing Immune Monitoring in Clinical Trials with the Right Functional Assay | CellCarta [cellcarta.com]
- 4. Influenza A Virus Matrix Protein 1-Specific Human CD8+ T-Cell Response Induced in Trivalent Inactivated Vaccine Recipients - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking New Influenza Vaccines: A Comparative Guide to T-Cell Mediated Immunity Using CEF7 Peptide Stimulation
For Researchers, Scientists, and Drug Development Professionals
The development of next-generation influenza vaccines, including mRNA, recombinant protein, and adjuvanted formulations, necessitates robust and standardized methods for assessing their immunogenicity. While traditional influenza vaccines have primarily focused on inducing antibody responses, there is a growing recognition of the critical role of T-cell mediated immunity in providing broader and more durable protection against diverse influenza strains.[1][2][3] The CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool, which includes the immunodominant CEF7 peptide, serves as a valuable tool for benchmarking these T-cell responses. This guide provides a framework for comparing the performance of new influenza vaccines by evaluating their ability to elicit T-cell mediated immunity, with a focus on methodologies involving CEF peptide stimulation.
The Role of CEF Peptides in Benchmarking Cellular Immunity
The CEF peptide pool is a collection of 32 well-defined viral epitopes from Cytomegalovirus, Epstein-Barr virus, and Influenza virus that are known to be frequently recognized by the human immune system.[4] These peptides, including influenza-specific epitopes, are restricted to various HLA class I alleles and are potent stimulators of CD8+ T-cell responses.[4] In the context of influenza vaccine development, the CEF pool, and by extension the CEF7 peptide, is utilized as a positive control and a benchmark in immunological assays to:
-
Confirm the functionality of patient-derived immune cells: Ensuring that peripheral blood mononuclear cells (PBMCs) are viable and capable of responding to antigenic stimulation.
-
Establish a baseline for T-cell reactivity: Providing a standardized measure of a subject's general antiviral T-cell response.
-
Compare the magnitude of vaccine-induced T-cell responses: Although not a direct measure of influenza-specific immunity from the vaccine itself, a robust response to the CEF pool post-vaccination can indicate a generally heightened state of T-cell responsiveness, which may be influenced by the vaccine's adjuvant or delivery system.
Comparative Analysis of Vaccine-Induced T-Cell Responses
Evaluating the cellular immune response elicited by different vaccine platforms is crucial for determining their potential for broad and lasting protection. The following table summarizes hypothetical data from a comparative study of three new influenza vaccine candidates, illustrating how T-cell responses to CEF peptide stimulation can be presented. The data is expressed in Spot-Forming Units (SFU) per million PBMCs, a standard metric from the ELISpot assay, which quantifies the number of cytokine-secreting T-cells.
| Vaccine Candidate | Vaccine Type | Adjuvant | Pre-vaccination IFN-γ SFU/10⁶ PBMCs (CEF Stimulation) | Post-vaccination (Day 42) IFN-γ SFU/10⁶ PBMCs (CEF Stimulation) | Fold Increase |
| Vaccine A | mRNA | Lipid Nanoparticle | 150 | 450 | 3.0 |
| Vaccine B | Recombinant Hemagglutinin | AS03 | 145 | 350 | 2.4 |
| Vaccine C | Inactivated Virus | None | 155 | 200 | 1.3 |
This table presents illustrative data for comparative purposes and is not derived from a single head-to-head clinical trial.
Experimental Protocols for Assessing T-Cell Mediated Immunity
Accurate and reproducible assessment of T-cell responses is paramount. The following are detailed methodologies for two key assays used in conjunction with CEF peptide stimulation.
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
Objective: To determine the number of IFN-γ secreting T-cells in response to CEF peptide stimulation.
Materials:
-
96-well PVDF membrane plates pre-coated with anti-IFN-γ capture antibody
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from vaccinated subjects
-
CEF Peptide Pool (including CEF7)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Phytohemagglutinin (PHA) as a positive control
-
DMSO as a negative control
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP)
-
BCIP/NBT substrate
-
Automated ELISpot reader
Protocol:
-
Plate Preparation: Pre-wet the PVDF membrane with 35% ethanol for 1 minute, then wash five times with sterile water. Coat the plate with anti-IFN-γ capture antibody overnight at 4°C. Wash the plate and block with RPMI-1640 containing 10% FBS for 2 hours at room temperature.
-
Cell Plating: Add 2 x 10⁵ PBMCs per well.
-
Stimulation: Add the CEF peptide pool to the designated wells at a final concentration of 2 µg/mL per peptide. For the positive control, add PHA (5 µg/mL). For the negative control, add DMSO at a concentration equivalent to that in the peptide pool wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection: Wash the plate to remove cells. Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature. Wash and then add Streptavidin-ALP, incubating for 1 hour.
-
Development: Wash the plate and add the BCIP/NBT substrate. Monitor for the development of spots (typically 5-20 minutes). Stop the reaction by washing with distilled water.
-
Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. Results are expressed as SFU per million PBMCs.
Intracellular Cytokine Staining (ICS) with Flow Cytometry
ICS allows for the multiparametric characterization of cytokine-producing T-cell subsets.
Objective: To identify and quantify CD8+ T-cells producing IFN-γ in response to CEF peptide stimulation.
Materials:
-
PBMCs
-
CEF Peptide Pool
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD8) and intracellular cytokines (e.g., IFN-γ)
-
Fixation and Permeabilization buffers
-
Flow cytometer
Protocol:
-
Cell Stimulation: In a 96-well U-bottom plate, incubate 1-2 x 10⁶ PBMCs per well with the CEF peptide pool (2 µg/mL per peptide) for 1-2 hours at 37°C.
-
Protein Transport Inhibition: Add Brefeldin A and Monensin to each well and incubate for an additional 4-6 hours.
-
Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against CD3 and CD8 for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation and permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain the permeabilized cells with a fluorochrome-conjugated anti-IFN-γ antibody for 30 minutes at 4°C.
-
Acquisition: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer.
-
Analysis: Gate on the lymphocyte population, followed by CD3+ T-cells, and then CD8+ T-cells. Determine the percentage of CD8+ T-cells that are positive for IFN-γ.
Visualizing Key Pathways and Workflows
Understanding the underlying biological pathways and experimental procedures is facilitated by clear visualizations.
Caption: T-Cell activation pathway initiated by CEF7 peptide presentation.
Caption: Experimental workflow for the ELISpot assay.
Conclusion
Benchmarking new influenza vaccines requires a multi-faceted approach that extends beyond the measurement of antibody titers. The assessment of T-cell mediated immunity is crucial for identifying candidates with the potential to induce broad and durable protection. The CEF peptide pool, containing the CEF7 epitope, provides a standardized and valuable tool for these evaluations. By employing robust and well-defined assays such as ELISpot and ICS, researchers can generate comparative data that will be instrumental in guiding the development of more effective next-generation influenza vaccines.
References
- 1. news-medical.net [news-medical.net]
- 2. Discordance between antibody and T cell responses in recipients of trivalent inactivated influenza vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of cell-mediated immunity against influenza and its implications for vaccine evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of humoral and cell-mediated immunity induced by mRNA vaccines expressing influenza hemagglutinin stem and nucleoprotein in mice and nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Specificity of CEF-Reactive T-Cell Clones
This guide provides a comprehensive comparison of methodologies for validating the specificity of T-cell clones reactive to the Cytomegalovirus, Epstein-Barr Virus, and Influenza Virus (CEF) peptide pool. Designed for researchers, scientists, and professionals in drug development, this document outlines key experimental protocols, presents comparative data in a structured format, and visualizes complex workflows and pathways to aid in experimental design and interpretation.
The CEF peptide pool is a standardized mixture of well-characterized, immunodominant peptide epitopes from common viruses.[1] It is widely used as a reliable positive control in T-cell assays because a significant portion of the general population has memory T-cells that recognize these peptides.[1] While stimulating peripheral blood mononuclear cells (PBMCs) with this pool is an excellent way to verify the functional capacity of T-cells in a sample, it elicits a polyclonal response, meaning multiple T-cell clones react to various peptides within the pool. The critical next step for many research applications is to isolate these individual T-cell clones and definitively validate their specific peptide-MHC target.
Overall Workflow: From Polyclonal Response to Validated Clonal Specificity
The process of identifying and validating a specific T-cell clone begins with a mixed population of immune cells and progressively narrows the focus to a single, functionally validated clone. The typical workflow involves stimulating PBMCs with the CEF pool, isolating the activated T-cells, expanding them into clonal populations, and finally performing rigorous specificity testing using various assays.
References
A Comparative Analysis of T-Cell Responses to the CEF7 Peptide Pool Across Diverse Donor Cohorts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of T-cell responses to the CEF7 peptide pool in different donor cohorts, supported by experimental data. The CEF7 peptide pool, a cocktail of 32 immunodominant epitopes from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus, is a widely used positive control in T-cell assays to verify the functional capacity of donor cells. Understanding the variability of T-cell responses to this standardized stimulus across different populations is crucial for the accurate interpretation of immunological data in research and clinical settings.
Data Presentation: Quantitative Comparison of T-Cell Responses
The following tables summarize quantitative data on T-cell responses to the CEF peptide pool and its components across various donor cohorts. The data is primarily derived from Enzyme-Linked Immunospot (ELISpot) assays, which measure the frequency of cytokine-secreting T-cells, and Intracellular Cytokine Staining (ICS) followed by flow cytometry, which provides a multiparametric analysis of responding T-cell subsets.
Table 1: IFN-γ ELISpot Responses to CEF Peptide Pool in a Healthy Donor Cohort (n=210)
| Response Magnitude (Spot Forming Units / 3x10⁵ PBMCs) | Number of Donors | Percentage of Donors |
| <10 (No Response) | 49 | 23% |
| 10 - 49 (Low Response) | 51 | 24% |
| 50 - 499 | 100 | 48% |
| ≥500 (High Response) | 10 | 5% |
This data highlights the significant variability in the magnitude of T-cell responses to the CEF pool even within a healthy population.
Table 2: Comparison of CMV-Specific T-Cell Responses in Older Adults (60-93 years) by Sex
| T-Cell Subset | Cytokine | Median Response (% of Parent T-Cell Population) - Males (n=47) | Median Response (% of Parent T-Cell Population) - Females (n=47) |
| CD4+ T-Cells | IFN-γ | ~0.15% | ~0.1% |
| TNF | ~0.2% | ~0.12% | |
| IL-2 | ~0.05% | ~0.05% | |
| CD8+ T-Cells | IFN-γ | ~0.3% | ~0.15% |
| TNF | ~0.35% | ~0.2% | |
| IL-2 | ~0.03% | ~0.03% |
In older adults, males tend to exhibit a more pronounced pro-inflammatory CMV-specific T-cell response, particularly in the CD8+ compartment, as evidenced by higher frequencies of IFN-γ and TNF producing cells.[1][2]
Table 3: Influenza Virus-Specific Memory T-Cell Frequencies in Healthy Young vs. Older Adults by CMV Serostatus
| Donor Cohort | Age Group | CMV Serostatus | Mean Frequency of Influenza-Specific Memory T-Cells (% of CD8+ T-Cells) |
| Healthy | Young (21-52 years) | CMV- | ~0.5% |
| CMV+ | ~0.6% | ||
| Older (>60 years) | CMV- | ~0.4% | |
| CMV+ | ~0.2% |
Latent CMV infection is associated with lower frequencies of influenza virus-specific memory T-cells in older adults, but not in young adults, suggesting an age-dependent impact of CMV on heterologous T-cell immunity.[3]
Table 4: General T-Cell Response Characteristics in Immunocompromised vs. Healthy Donor Cohorts
| Donor Cohort | General T-Cell Response to Viral Antigens | Key Considerations |
| Healthy Controls | Robust and diverse T-cell responses to common viral antigens. | Wide range of response magnitudes observed. |
| Cancer Patients | Weaker CD4+ and CD8+ T-cell responses compared to healthy individuals.[4] | The degree of impairment can vary with cancer type and treatment regimen. |
| HIV-Positive Individuals | Impaired T-cell function, particularly in untreated individuals with low CD4 counts. | Antiretroviral therapy can partially restore T-cell responses. |
| Solid Organ Transplant Recipients | Immunosuppressive therapies significantly dampen T-cell responses to prevent graft rejection. | These individuals are at higher risk for severe CMV, EBV, and influenza infections. |
Immunocompromised individuals generally exhibit attenuated T-cell responses to viral antigens compared to their healthy counterparts.[4][5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Enzyme-Linked Immunospot (ELISpot) Assay Protocol
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[6]
-
Plate Preparation: 96-well PVDF membrane plates are pre-coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ). The plates are then washed and blocked to prevent non-specific binding.
-
Cell Plating: Peripheral blood mononuclear cells (PBMCs) are isolated from donor blood and plated in the antibody-coated wells at a concentration of 2-3 x 10⁵ cells per well.
-
Stimulation: The cells are stimulated with the CEF7 peptide pool at a final concentration of 1-2 µg/mL per peptide. A negative control (medium alone) and a positive control (e.g., phytohemagglutinin) are included.
-
Incubation: The plates are incubated for 18-24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cytokine secretion.
-
Detection: After incubation, the cells are washed away, and a biotinylated detection antibody specific for a different epitope of the target cytokine is added.
-
Signal Amplification: A streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase) is added, which binds to the biotinylated detection antibody.
-
Spot Development: A substrate is added that is converted by the enzyme into an insoluble colored precipitate, forming a spot at the location of each cytokine-secreting cell.
-
Analysis: The plates are washed and dried, and the spots are counted using an automated ELISpot reader. Results are typically expressed as Spot Forming Units (SFU) per million PBMCs.
Intracellular Cytokine Staining (ICS) Protocol
ICS coupled with flow cytometry allows for the simultaneous measurement of multiple cytokines and the phenotypic characterization of the responding T-cell subsets.[7]
-
Cell Stimulation: PBMCs are stimulated with the CEF7 peptide pool (1-2 µg/mL per peptide) for 6-16 hours at 37°C. A protein transport inhibitor (e.g., Brefeldin A or Monensin) is added for the final 4-6 hours of incubation to trap cytokines within the cells.
-
Surface Staining: The cells are washed and stained with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, and a viability dye) to identify T-cell subsets and exclude dead cells.
-
Fixation and Permeabilization: The cells are fixed with a formaldehyde-based buffer to preserve their morphology and then permeabilized with a saponin-based buffer to allow antibodies to enter the cells.
-
Intracellular Staining: The permeabilized cells are stained with fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).
-
Data Acquisition: The stained cells are washed and acquired on a flow cytometer.
-
Data Analysis: The data is analyzed using flow cytometry software. The population of interest is gated based on surface markers, and the frequency of cytokine-producing cells within each subset is determined.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows described in this guide.
References
- 1. In-Depth Profiling of T-Cell Responsiveness to Commonly Recognized CMV Antigens in Older People Reveals Important Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Latent CMV Infection Is Associated With Lower Influenza Virus-Specific Memory T-Cell Frequencies, but Not With an Impaired T-Cell Response to Acute Influenza Virus Infection [frontiersin.org]
- 4. SARS-CoV-2-Specific T Cell Responses in Immunocompromised Individuals with Cancer, HIV or Solid Organ Transplants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SARS-CoV-2-Specific T Cell Responses in Immunocompromised Individuals with Cancer, HIV or Solid Organ Transplants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ELISpot for measuring human immune responses to vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for CEF7, Influenza Virus NP (380-388)
For researchers, scientists, and drug development professionals, the integrity of experimental work is intrinsically linked to rigorous safety and handling protocols. The proper disposal of laboratory materials, such as the synthetic peptide CEF7, Influenza Virus NP (380-388), is a critical component of laboratory safety and regulatory compliance. While CEF7, a non-infectious, non-hazardous synthetic peptide, does not require special inactivation procedures typical for live biological agents, it must be managed as chemical waste to mitigate any potential, uncharacterized toxicological risks. Adherence to established disposal guidelines ensures a safe laboratory environment and prevents environmental contamination.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle CEF7 with a degree of caution appropriate for any chemical substance with potentially unknown biological activity.[1]
-
Personal Protective Equipment (PPE): Standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves, should be worn at all times.[1]
-
Ventilation: Handle the lyophilized powder in a well-ventilated area or under a chemical fume hood to prevent inhalation.[1]
-
Avoid Contact: Prevent direct contact with skin and eyes. In the event of accidental contact, the affected area should be rinsed thoroughly with water. If irritation persists, seek medical attention.[1]
-
Safety Data Sheet (SDS): Always review the Safety Data Sheet for CEF7 before handling to be fully aware of any specific hazards and first-aid measures.[2]
Waste Characterization and Segregation
Proper disposal begins with the accurate characterization and segregation of all waste materials that have come into contact with CEF7. All materials should be treated as chemical waste.[3]
| Waste Stream | Description | Recommended Disposal Container |
| Unused/Expired Peptide | Lyophilized powder or stock solutions of CEF7 that are no longer required. | A clearly labeled, sealed, and compatible chemical waste container for solid or liquid waste. |
| Contaminated Solid Waste | Disposable items such as pipette tips, microfuge tubes, gloves, and wipes that have contacted CEF7. | A designated and clearly labeled solid chemical waste container or a biohazard bag if applicable. |
| Contaminated Liquid Waste | Aqueous solutions containing CEF7, including experimental buffers and cell culture media. | A clearly labeled, leak-proof liquid chemical waste container. |
| Contaminated Sharps | Needles, syringes, or other sharp objects contaminated with CEF7. | A designated, puncture-resistant sharps container for chemical waste. |
| Reusable Glassware | Beakers, flasks, and other glassware that have been in contact with CEF7. | To be decontaminated before washing and reuse. |
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of CEF7 and associated contaminated materials.
1. Disposal of Unused or Expired CEF7:
-
Solid (Lyophilized Powder): Ensure the original vial is tightly sealed. Place the sealed vial into a designated chemical waste container for solid waste. Do not dispose of the solid peptide in regular laboratory trash.[1]
-
Liquid (Solutions): Collect all solutions containing CEF7 in a clearly labeled, leak-proof container designated for liquid chemical waste.[1] Never pour peptide solutions down the sink.[3] If the solution contains other hazardous materials, such as organic solvents, it must be segregated and disposed of according to the guidelines for those specific chemicals.[1]
2. Disposal of Contaminated Materials:
-
Solid Waste: Collect all non-sharp, solid waste contaminated with CEF7 (e.g., gloves, pipette tips, tubes) in a designated and clearly labeled solid chemical waste container.[1]
-
Liquid Waste: Aspirate or pour all liquid waste from experiments into the designated liquid chemical waste container.[1]
-
Sharps Waste: Place all contaminated sharps into a designated, puncture-resistant sharps container for chemical waste.
3. Decontamination of Reusable Glassware:
-
Rinse the glassware with a suitable solvent that will solubilize the peptide. This rinse should be collected as chemical waste.[1]
-
Following the initial rinse, wash the glassware with an appropriate laboratory detergent and rinse thoroughly with purified water.
4. Final Disposal:
-
All waste containers must be sealed and clearly labeled with their contents.
-
The disposal of the collected chemical waste must adhere to strict local, state, and federal regulations.[2]
-
Coordinate with your institution's environmental health and safety (EH&S) department for the pickup and final disposal of the chemical waste through a licensed contractor.[2] This may involve incineration or transport to a licensed chemical destruction plant.[4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of CEF7 and associated waste.
Caption: Workflow for the proper disposal of CEF7 and associated laboratory waste.
References
Essential Safety and Operational Guidance for Handling CEF7, Influenza Virus NP (380-388)
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with CEF7, Influenza Virus NP (380-388). The following procedures are designed to ensure the safe handling, storage, and disposal of this peptide.
Personal Protective Equipment (PPE)
When handling CEF7, Influenza Virus NP (380-388), it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields | Must be worn at all times in the laboratory to protect against splashes. |
| Hand Protection | Chemical Impermeable Gloves | Nitrile or other suitable material. Inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | To be worn over personal clothing. |
| Respiratory Protection | Not generally required | A self-contained breathing apparatus may be necessary for firefighting. |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of the peptide and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area to avoid the formation of dust and aerosols[1].
-
Avoid contact with skin and eyes[1]. In case of contact, follow the first aid measures outlined below.
-
Wear suitable protective clothing, including a lab coat, safety glasses, and chemical-impermeable gloves[1].
-
Use non-sparking tools to prevent fire from electrostatic discharge[1].
Storage:
-
Store in a tightly closed container[1].
-
Keep in a dry, cool, and well-ventilated place[1]. The recommended storage temperature is -20°C.
-
Store separately from foodstuff containers and incompatible materials[1].
Emergency Procedures
In the event of accidental exposure or spillage, immediate and appropriate action is necessary.
First Aid Measures:
-
After eye contact: Immediately rinse with pure water for at least 15 minutes and consult a doctor[1].
-
After skin contact: Take off contaminated clothing immediately, wash the affected area with soap and plenty of water, and consult a doctor[1].
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[1].
-
If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical[1].
Spill and Leakage Procedures:
-
Avoid dust formation and breathing mist, gas, or vapors[1].
-
Use personal protective equipment during cleanup[1].
-
Ensure adequate ventilation[1].
-
Remove all sources of ignition[1].
-
Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak[1].
-
Prevent further spillage or leakage if it is safe to do so[1]. Do not let the chemical enter drains[1].
Disposal Plan
All waste materials should be handled as potentially hazardous.
-
Discharge into the environment must be avoided[1].
-
Collect and arrange for disposal in suitable and closed containers[1].
-
Adhered or collected material should be promptly disposed of in accordance with appropriate local, state, and federal laws and regulations[1].
Experimental Workflow
The following diagram illustrates the standard workflow for handling CEF7, Influenza Virus NP (380-388) in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
